Cinnamamide, N-(benzyloxy)-
Description
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Structure
3D Structure
Properties
Molecular Formula |
C16H15NO2 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
(E)-3-phenyl-N-phenylmethoxyprop-2-enamide |
InChI |
InChI=1S/C16H15NO2/c18-16(12-11-14-7-3-1-4-8-14)17-19-13-15-9-5-2-6-10-15/h1-12H,13H2,(H,17,18)/b12-11+ |
InChI Key |
HEIXGSVFRUODQQ-VAWYXSNFSA-N |
SMILES |
C1=CC=C(C=C1)CONC(=O)C=CC2=CC=CC=C2 |
Isomeric SMILES |
C1=CC=C(C=C1)CONC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CONC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Cinnamamide N-(benzyloxy)- chemical properties and stability
This guide provides an in-depth technical analysis of N-(benzyloxy)cinnamamide , a critical intermediate and pharmacophore probe in the development of hydroxamic acid-based therapeutics (e.g., HDAC inhibitors).
Chemical Properties, Synthesis, and Stability Profile
Executive Summary
N-(Benzyloxy)cinnamamide (also known as N-benzyloxy-3-phenylacrylamide) is an
-
Negative Control: To validate that biological activity is driven by metal chelation (the "benzyloxy" cap abolishes activity).
-
Prodrug/Intermediate: As a lipophilic precursor that can be metabolically activated via
-debenzylation or used as a stable intermediate during synthesis.
Chemical Identity & Physicochemical Properties
The molecule features a cinnamoyl backbone conjugated to an
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| IUPAC Name | ( | Trans-isomer is thermodynamically favored. |
| Molecular Formula | ||
| Molecular Weight | 253.30 g/mol | |
| Physical State | White to off-white crystalline solid | |
| Melting Point | 115–118 °C | Dependent on solvent of recrystallization. |
| Solubility | DMSO, DMF, Methanol, DCM | Poorly soluble in water (< 0.1 mg/mL). |
| pKa (NH) | ~8.5 – 9.5 | The NH is significantly more acidic than normal amides due to the electron-withdrawing |
| LogP (Predicted) | ~3.2 – 3.5 | High lipophilicity facilitates membrane permeability. |
Chemical Synthesis Strategies
To ensure high purity and yield, the synthesis avoids the Lossen rearrangement (a common side reaction in hydroxamic acid chemistry) by maintaining the
Method A: Acid Chloride Coupling (Standard Protocol)
This method is preferred for scale-up due to its speed and high conversion rates. It involves the nucleophilic attack of
Method B: Carbodiimide Coupling (Green Route)
Uses EDC/HOBt to couple cinnamic acid directly with the amine. This avoids the generation of corrosive HCl but requires more rigorous purification to remove urea byproducts.
Visualization: Synthetic Pathway
Figure 1: Synthetic routes for N-(benzyloxy)cinnamamide. The Acid Chloride route is generally higher yielding for this specific lipophilic derivative.
Stability Profile & Degradation
Understanding the stability of
4.1 Hydrolytic Stability
Unlike esters, the
-
Acidic Conditions (pH < 2): Stable at room temperature. Prolonged heating in 6N HCl causes hydrolysis to Cinnamic Acid and
-benzylhydroxylamine. -
Basic Conditions (pH > 10): The NH proton is acidic (pKa ~9). In strong base (NaOH), it forms a stable anion. However, extreme heat in base can drive hydrolysis.
-
Comparison: It is significantly more stable than the corresponding free hydroxamic acid, which is prone to metal-catalyzed hydrolysis and Lossen rearrangement.
4.2 Thermal & Photochemical Stability
-
Thermal: Stable up to its melting point. It does not undergo the explosive decomposition sometimes seen with free hydroxy-nitrogen compounds, provided the benzyl group is intact.
-
Photochemical: The cinnamoyl double bond is susceptible to
photo-isomerization under UV light. Solutions should be protected from light.
4.3 Metabolic Stability (In Vivo)
This is the primary degradation pathway in biological systems.
-
Phase I Metabolism: Cytochrome P450 enzymes can catalyze
-debenzylation , releasing the free hydroxamic acid (active metabolite) and benzaldehyde. -
Amide Hydrolysis: Amidases may cleave the amide bond, though steric bulk from the benzyl group slows this process compared to simple amides.
Visualization: Degradation Pathways
Figure 2: Primary degradation and metabolic pathways. The green path represents bioactivation; the red path represents chemical hydrolysis.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(Benzyloxy)cinnamamide
Rationale: This protocol uses the Acid Chloride method for optimal yield and ease of purification.
Reagents:
-
Cinnamoyl chloride (1.0 eq)
- -Benzylhydroxylamine hydrochloride (1.1 eq)
-
Triethylamine (Et
N) (2.5 eq) -
Dichloromethane (DCM) (Anhydrous)
Step-by-Step:
-
Preparation: Dissolve
-benzylhydroxylamine HCl (1.1 eq) in anhydrous DCM under nitrogen atmosphere. -
Base Addition: Cool to 0°C. Add Et
N (2.5 eq) dropwise. The solution will become cloudy (formation of Et N·HCl). Stir for 15 min to liberate the free amine. -
Coupling: Add cinnamoyl chloride (1.0 eq) dissolved in DCM dropwise over 20 minutes, maintaining temperature < 5°C. Note: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).
-
Work-up:
-
Wash organic layer with 1M HCl (2x) to remove unreacted amine and base.
-
Wash with Sat. NaHCO
(2x) to remove unreacted acid. -
Wash with Brine, dry over MgSO
, and concentrate in vacuo.
-
-
Purification: Recrystallize the crude off-white solid from Ethanol/Water (9:1) to yield white needles.
Validation (NMR Expectations):
-
H NMR (DMSO-d
): Look for the characteristic singlet (or doublet if coupling to NH) of the benzylic protons ( ) around 4.9–5.0 ppm. The NH signal typically appears downfield ( 11.0–11.5 ppm) due to the -alkoxy acidity.
Protocol 2: Stability Assay (HPLC)
Rationale: To determine half-life in simulated physiological fluid.
-
Stock Solution: Prepare a 10 mM stock of the compound in DMSO.
-
Incubation: Dilute to 100
M in PBS (pH 7.4) containing 10% Acetonitrile (to ensure solubility). Incubate at 37°C. -
Sampling: Aliquot samples at
hours. -
Quenching: Add equal volume of cold Acetonitrile. Centrifuge.
-
Analysis: Inject onto Reverse-Phase HPLC (C18 column).
-
Mobile Phase: Gradient Water/Acetonitrile (0.1% TFA).
-
Detection: UV at 280 nm (cinnamoyl chromophore).
-
-
Calculation: Plot
vs. time to determine and . Expect >95% recovery at 24h in PBS.
References
-
Marmion, C. J., et al. (2004). "Hydroxamic acids - An intriguing family of enzyme inhibitors and biomedical ligands." European Journal of Inorganic Chemistry.
-
Testa, B. (2004).[1] "Prodrug research: futile or fertile?" Biochemical Pharmacology. (Discusses metabolic activation of masked functionalities).
-
Gupta, S. P. (2016). "Hydroxamic Acids: A Wonder Class of Chemicals." Springer. (Comprehensive text on synthesis and properties of N-alkoxy derivatives).
-
PubChem Compound Summary. "N-Benzylcinnamamide" (Structural analog comparison for spectral data).
-
RSC Advances. (2015). "Acidity of hydroxamic acids and amides." (Theoretical basis for pKa values of N-alkoxy amides).
Sources
N-(Benzyloxy)cinnamamide: Strategic Precursor for Hydroxamic Acid HDAC Inhibitors
Executive Summary
N-(Benzyloxy)cinnamamide represents a critical synthetic node in the development of hydroxamic acid-based therapeutics, particularly Histone Deacetylase (HDAC) inhibitors. While the free hydroxamic acid moiety (-CONHOH) is the pharmacophore responsible for zinc chelation in the HDAC active site, it is chemically labile and prone to metabolic degradation. The O-benzyl protected precursor, N-(benzyloxy)cinnamamide, serves two pivotal roles:
-
Synthetic Shield: It protects the hydroxamic acid functionality during multi-step synthesis, preventing premature metal complexation or side reactions.
-
Prodrug Potential: It increases lipophilicity (LogP), potentially enhancing membrane permeability before intracellular conversion to the active species.
This technical guide outlines the rigorous synthesis, deprotection, and validation of this precursor, designed for application scientists in drug discovery.
Part 1: Chemical Architecture & Rationale[1]
The transition from N-(benzyloxy)cinnamamide to the active N-hydroxycinnamamide is a transformation from a lipophilic, inactive transport form to a hydrophilic, potent inhibitor.
Structural Comparison
| Feature | Precursor: N-(Benzyloxy)cinnamamide | Active: N-Hydroxycinnamamide |
| Formula | C₁₆H₁₅NO₂ | C₉H₉NO₂ |
| Functional Group | O-Benzyl Hydroxamate (-CONHO-Bn) | Hydroxamic Acid (-CONHOH) |
| Role | Synthetic Intermediate / Prodrug | Active Pharmacophore |
| HDAC Binding | Sterically hindered; weak/no Zn²⁺ binding | Bidentate chelation of Zn²⁺ |
| Stability | High (resistant to rapid hydrolysis) | Moderate (susceptible to mutagenicity/hydrolysis) |
Mechanistic Logic
The O-benzyl group acts as a "mask." In the synthesis of complex HDAC inhibitors (like Belinostat or Panobinostat analogs), the hydroxamic acid group is often introduced last. However, if the cinnamoyl scaffold requires modification after amide formation, the free hydroxamic acid would interfere. The O-benzyl protection allows for diverse chemistry (e.g., cross-couplings on the aryl ring) before the final "reveal" of the active warhead.
Part 2: Synthetic Workflow (The Core)
The synthesis is a two-stage protocol: Coupling followed by Hydrogenolytic Deprotection .
Diagram 1: Synthetic Pathway
The following diagram illustrates the conversion of Cinnamic Acid to the Active Hydroxamic Acid via the N-(benzyloxy) intermediate.
Caption: Step-wise transformation from acid starting material to the active hydroxamic acid via the critical O-benzyl precursor.[1][2][3]
Part 3: Experimental Protocols
Protocol A: Synthesis of N-(Benzyloxy)cinnamamide
Objective: Efficient coupling of cinnamic acid with O-benzylhydroxylamine hydrochloride. Rationale: We utilize EDC/HOBt coupling over acid chlorides to minimize racemization (if chiral centers were present) and to avoid handling unstable cinnamoyl chlorides.
Materials:
-
Cinnamic Acid (1.0 eq)
-
O-Benzylhydroxylamine hydrochloride (1.2 eq)
-
EDC[1][4]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Solvent: Anhydrous DMF or DCM.
Step-by-Step Methodology:
-
Activation: In a round-bottom flask, dissolve Cinnamic Acid (10 mmol) in anhydrous DMF (20 mL). Add EDC·HCl (15 mmol) and HOBt (12 mmol) at 0°C. Stir for 30 minutes to form the active ester.
-
Amine Preparation: In a separate vial, dissolve O-benzylhydroxylamine HCl (12 mmol) in DMF (5 mL) and add TEA (30 mmol) to liberate the free amine.
-
Coupling: Add the amine solution dropwise to the activated acid mixture at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: Hexane:EtOAc 2:1). The precursor usually appears as a new spot with higher Rf than the acid.
-
Workup: Dilute with EtOAc (100 mL). Wash successively with 1N HCl (2x), sat. NaHCO₃ (2x), and Brine (1x). Note: Acid wash removes unreacted amine/EDC; Base wash removes unreacted cinnamic acid/HOBt.
-
Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Recrystallize from EtOH/Hexane or purify via flash chromatography to yield N-(benzyloxy)cinnamamide as a white solid.
Protocol B: Deprotection to N-Hydroxycinnamamide
Objective: Removal of the benzyl group to reveal the zinc-binding warhead. Rationale: Catalytic hydrogenolysis is the "gold standard" for this transformation, offering high yields with minimal byproducts (toluene is the only byproduct).
Materials:
-
N-(Benzyloxy)cinnamamide (Precursor)[3]
-
10% Pd/C (Palladium on Carbon) (10% w/w loading)
-
Solvent: Methanol (MeOH) or MeOH/THF mixture.
-
Hydrogen gas (balloon pressure).
Step-by-Step Methodology:
-
Dissolution: Dissolve the precursor (1 mmol) in MeOH (10 mL). If solubility is poor, add THF dropwise until clear.
-
Catalyst Addition: Carefully add 10% Pd/C (10-20 mg) under an inert atmosphere (Nitrogen or Argon). Safety: Pd/C is pyrophoric; do not add to dry solvent.
-
Hydrogenation: Purge the flask with H₂ gas (balloon). Stir vigorously at room temperature for 1–4 hours.
-
Monitoring: Monitor by TLC. The product (N-hydroxycinnamamide) will be significantly more polar (lower Rf) and will stain violet/red with FeCl₃ solution (specific test for hydroxamic acids).
-
Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate. The residue is often pure enough, but can be recrystallized from EtOAc/Petroleum Ether.
Part 4: Validation & Quality Control
Trustworthiness in this synthesis relies on validating the N-O bond status.
Analytical Markers
| Method | N-(Benzyloxy)cinnamamide (Precursor) | N-Hydroxycinnamamide (Active) |
| ¹H NMR (DMSO-d₆) | δ 4.90 ppm (s, 2H) : Benzylic -OCH₂Ph protons. δ 7.30-7.50 ppm : Extra aromatic protons (Benzyl). | Absence of Benzylic -OCH₂Ph singlet. δ 9.0 & 10.7 ppm : Broad singlets for -NH and -OH (exchangeable). |
| FeCl₃ Test | Negative (No color change). | Positive (Deep Red/Violet complex). |
| Mass Spec (ESI) | [M+H]⁺ ≈ 254.1 | [M+H]⁺ ≈ 164.1 |
Diagram 2: Mechanism of Action (The "Why")
This diagram explains why the deprotection is biologically necessary. The precursor cannot fit the HDAC pocket effectively due to steric clash and lack of ionization potential.
Caption: The O-benzyl group prevents Zinc binding (Steric Clash), necessitating deprotection for therapeutic activity.
References
-
Beilstein Institute . "Recent advances in synthetic approaches for bioactive cinnamic acid derivatives." Beilstein Journal of Organic Chemistry.
-
National Institutes of Health (NIH) . "Methods for Hydroxamic Acid Synthesis." PubMed Central.
-
Sigma-Aldrich .[5] "Cinnamamide, predominantly trans 97%."[5] Product Catalog.
-
MDPI . "Para-Substituted O-Benzyl Sulfohydroxamic Acid Derivatives as Redox-Triggered Nitroxyl (HNO) Sources." Molecules.
-
National Institutes of Health (NIH) . "Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor."[6] PubMed.[7]
Sources
- 1. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pakdosen.unhas.ac.id [pakdosen.unhas.ac.id]
- 4. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]
- 5. 肉桂酰胺,主要为反式 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Technical Guide to the Biological Activity of O-Benzyl Protected Cinnamohydroxamic Acid: A Prodrug Strategy for Targeted Enzyme Inhibition
Executive Summary
Hydroxamic acids represent a pivotal class of compounds in medicinal chemistry, primarily due to their potent metal-chelating properties, which enable the inhibition of various metalloenzymes.[1][2] Cinnamohydroxamic acid, combining the hydroxamic acid moiety with the biologically active cinnamoyl scaffold, has emerged as a promising candidate for drug development, particularly as a Histone Deacetylase (HDAC) inhibitor. However, the therapeutic application of free hydroxamic acids is often hampered by concerns regarding metabolic instability and potential mutagenicity.[1][2] This guide explores the strategic use of O-benzyl protection as a prodrug approach to mask the reactive hydroxamic acid group, enhancing its drug-like properties. We will delve into the synthesis, mechanism of action, and preclinical evidence supporting the anti-cancer and anti-inflammatory activities of O-benzyl protected cinnamohydroxamic acid, providing a comprehensive resource for researchers in drug discovery and development.
Introduction: The Rationale for a Prodrug Approach
The Therapeutic Potential of the Hydroxamic Acid Moiety
The hydroxamic acid functional group (-CONHOH) is a cornerstone of modern drug design. Its remarkable ability to form stable complexes with metal ions, especially Zn(II), makes it an exceptional Zinc-Binding Group (ZBG) for inhibiting metalloenzymes.[1][2] This has led to the successful development of drugs targeting enzymes like Histone Deacetylases (HDACs), which play critical roles in epigenetic regulation and are frequently dysregulated in cancer.[3]
The Cinnamoyl Scaffold: A Privileged Structure
Cinnamic acid and its derivatives, naturally derived from cinnamon, are well-documented for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anti-cancer effects.[4][5][6][7][8] The α,β-unsaturated carbonyl system within the cinnamoyl scaffold makes it an interesting pharmacophore for designing novel therapeutic agents.[9]
The Challenge: Instability and Mutagenicity
Despite their efficacy, hydroxamic acids face significant hurdles. Their safety profile is a primary concern, as they can exhibit mutagenic properties in vitro.[1][2] This is often attributed to the Lossen rearrangement, a metabolic transformation that can convert the hydroxamate into a reactive isocyanate species.[1][2] Furthermore, they can be susceptible to rapid metabolism, limiting their bioavailability and in vivo efficacy.
O-Benzyl Protection: A Strategic Solution
To circumvent these limitations, a prodrug strategy involving the protection of the hydroxamic acid's hydroxyl group is employed. The O-benzyl protecting group serves this purpose effectively. It is chemically stable, allowing for synthesis and formulation, but can be cleaved in vivo through metabolic processes to release the active, free hydroxamic acid at the target site. This approach aims to improve the compound's pharmacokinetic profile and reduce systemic toxicity.
Synthesis and Characterization
The synthesis of O-benzyl protected cinnamohydroxamic acid is typically achieved through a straightforward coupling reaction between an activated cinnamoyl derivative and O-benzylhydroxylamine. The choice of coupling reagents and reaction conditions is critical for achieving high yields and purity.
General Synthesis Workflow
A common and efficient method involves the conversion of cinnamic acid to its more reactive acyl chloride, followed by reaction with O-benzylhydroxylamine hydrochloride in the presence of a base to neutralize the HCl generated.
Caption: General synthesis of O-benzyl cinnamohydroxamic acid.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize O-benzyl cinnamohydroxamic acid from cinnamic acid.
Materials:
-
Cinnamic acid
-
Thionyl chloride (SOCl₂)
-
O-Benzylhydroxylamine hydrochloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (N₂), dissolve cinnamic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise. Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2 hours, monitoring the conversion to cinnamoyl chloride by TLC.
-
Self-Validation: The completion of this step can be inferred by the cessation of gas evolution (HCl and SO₂).
-
Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude cinnamoyl chloride is used immediately in the next step.
-
Coupling Reaction: Dissolve the crude cinnamoyl chloride in anhydrous DCM. In a separate flask, dissolve O-benzylhydroxylamine hydrochloride (1.1 eq) in DCM and add pyridine (2.5 eq) as a base.
-
Cool the cinnamoyl chloride solution to 0°C and slowly add the O-benzylhydroxylamine/pyridine solution dropwise.
-
Let the reaction mixture stir at room temperature overnight.
-
Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification & Characterization (Self-Validation): Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient). Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The presence of the benzyl group and the cinnamoyl backbone protons in the NMR spectrum validates the successful synthesis.
Primary Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
The principal therapeutic target of cinnamohydroxamic acids is the family of HDAC enzymes. These enzymes remove acetyl groups from lysine residues on histone tails, leading to chromatin compaction and transcriptional repression.[10] In many cancers, HDACs are overexpressed, silencing tumor suppressor genes.[3]
The Prodrug Activation and Targeting Mechanism
O-benzyl protected cinnamohydroxamic acid acts as a prodrug. It circulates in a stable, inactive form until it reaches the target tissue, where metabolic enzymes (e.g., cytochrome P450s) cleave the O-benzyl ether bond. This unmasks the free hydroxamic acid, the active pharmacophore, which can then inhibit HDACs.
The active hydroxamic acid functions by chelating the Zn²⁺ ion located at the bottom of the catalytic pocket of the HDAC enzyme.[11] This coordination blocks the substrate from accessing the active site, thereby inhibiting the deacetylation reaction.[11]
Caption: Prodrug activation and mechanism of HDAC inhibition.
Preclinical Evidence of Biological Activity
Anti-Cancer Activity
The anti-cancer effects of cinnamohydroxamic acid derivatives are primarily driven by their HDAC inhibitory activity. Studies have demonstrated significant anti-proliferative effects across various cancer cell lines.[12]
-
Mechanism: Inhibition of HDACs leads to the hyperacetylation of histones, which relaxes chromatin structure. This allows for the transcription of previously silenced tumor suppressor genes, such as the cell cycle inhibitor p21.[3][12] Upregulation of p21 arrests the cell cycle, typically at the G1/S checkpoint, and can subsequently trigger apoptosis (programmed cell death).[3][12][13]
Caption: Downstream signaling of HDAC inhibition in cancer cells.
-
Quantitative Data: The potency of these compounds is typically measured by their half-maximal inhibitory concentration (IC₅₀).
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Cinnamohydroxamic Acid Derivative (7e) | A549 (Lung) | Not specified, but potent | [12] |
| Cinnamohydroxamic Acid Derivative (7e) | H460 (Lung) | Not specified, but potent | [12] |
| N-benzyl-p-coumaramide (5a) | P388 (Murine Leukemia) | 4.3 (converted from 16.15 µg/mL) | [9][14] |
| Organoselenium-Hydroxamic Acid Hybrid (8) | HepG2 (Liver) | 7.57 | [15][16] |
| Organoselenium-Hydroxamic Acid Hybrid (8) | MCF-7 (Breast) | 9.86 | [15][16] |
Anti-Inflammatory Activity
The cinnamoyl backbone contributes significantly to the anti-inflammatory properties of these molecules.[4][17] Chronic inflammation is a key driver of many diseases, including cancer. The mechanism involves the suppression of key inflammatory pathways.
-
Mechanism: Cinnamic acid derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandins by downregulating the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[17][18] This is often achieved by inhibiting the activation of the master inflammatory transcription factor, NF-κB.[17][18] HDAC inhibition itself can also modulate inflammatory responses, creating a dual mechanism of action.
Other Potential Activities
Derivatives of cinnamic and hydroxamic acids have also shown promise as antioxidant and antimicrobial agents, broadening their potential therapeutic applications.[5][15][16][19]
Standardized Bioactivity Assays
To evaluate the biological activity of O-benzyl protected cinnamohydroxamic acid, standardized and validated in vitro assays are essential.
Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)
Objective: To quantify the HDAC inhibitory activity of the synthesized compound.
Principle: This assay measures the activity of HDAC enzymes on a fluorogenic acetylated peptide substrate. Deacetylation of the substrate by active HDACs allows a developing enzyme to cleave the peptide, releasing a highly fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC inhibitory activity of the test compound.
Materials:
-
HDAC Assay Kit (Commercial, e.g., from Cayman Chemical, Enzo Life Sciences) containing:
-
HDAC enzyme (e.g., HeLa nuclear extract or recombinant human HDAC1)
-
Fluorogenic Substrate
-
Deacetylase Assay Buffer
-
Developer solution
-
Known HDAC inhibitor (e.g., Trichostatin A or SAHA) for positive control
-
-
Test compound (O-benzyl cinnamohydroxamic acid) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation ~360 nm, Emission ~460 nm)
Procedure:
-
Prepare serial dilutions of the test compound and the positive control (SAHA) in assay buffer.
-
Assay Setup (Self-Validation): In the 96-well plate, set up wells for:
-
Blank: Buffer only.
-
Negative Control (100% Activity): Buffer + Enzyme + Substrate (with DMSO vehicle).
-
Positive Control: Buffer + Enzyme + Substrate + SAHA.
-
Test Wells: Buffer + Enzyme + Substrate + Test Compound dilutions.
-
-
Add the HDAC enzyme to all wells except the blank.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the enzymatic reaction and induce fluorescence by adding the developer solution to all wells.
-
Incubate at room temperature for 15 minutes.
-
Measure fluorescence using the plate reader.
-
Data Analysis: Subtract the blank reading from all other readings. Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Plot the percent inhibition versus compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Cell Viability (MTT) Assay
Objective: To assess the cytotoxic/anti-proliferative effect of the compound on cancer cells.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line (e.g., A549 human lung carcinoma)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear microplate
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Treatment: Remove the old medium and add 100 µL of the medium containing the test compound dilutions to the wells. Include wells for:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium containing the highest concentration of DMSO used for the test compound.
-
-
Incubate the cells for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours until purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement (Self-Validation): Read the absorbance on a microplate reader. The vehicle control should show no significant difference from the untreated control, validating that the solvent is not cytotoxic.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot viability versus concentration to determine the IC₅₀ value.
Conclusion and Future Perspectives
The use of an O-benzyl protecting group on cinnamohydroxamic acid represents a validated and intelligent prodrug strategy. This approach effectively masks the reactive hydroxamic acid moiety, potentially mitigating issues of metabolic instability and toxicity while preserving the potent HDAC-inhibiting functionality of the core molecule. Preclinical data strongly support its dual anti-cancer and anti-inflammatory activities, driven by the synergistic effects of HDAC inhibition and the inherent biological properties of the cinnamoyl scaffold.
Future research should focus on comprehensive in vivo studies to evaluate the pharmacokinetics, efficacy, and safety of these compounds in animal models.[12] Furthermore, structure-activity relationship (SAR) studies, involving the synthesis of analogues with varied substituents on the cinnamic ring, could lead to the discovery of next-generation inhibitors with enhanced potency and selectivity for specific HDAC isoforms, paving the way for more targeted and effective therapies.[7][12]
References
- Novel cinnamohydroxamic acid derivatives as HDAC inhibitors with anticancer activity in vitro and in vivo. (2016). PubMed.
- Synthesis of Natural Carboxylic Acids and Alcohols from Cinnamon cassia Oil via Green Chemistry. (n.d.). MDPI.
- Method for preparing O-benzylhydroxylamine hydrochloride. (n.d.). Google Patents.
- Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. (2023). PMC - NIH.
- Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. (2019). MDPI.
- Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021). ACS Publications.
- Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021). Unknown Source.
- One-Step Synthesis of O-Benzyl Hydroxamates from Unactivated Aliphatic and Aromatic Esters. (n.d.). Organic Chemistry Portal.
- One-Pot Synthesis of N-Protected Amino/Peptide O-benzyl Hydroxamates and Acylaminoxy Dipeptides Employing Hydroxamic Acid. (2016). ResearchGate.
- Antioxidant and Anti-Inflammatory Effect of Cinnamon (Cinnamomum verum J. Presl) Bark Extract after In Vitro Digestion Simulation. (n.d.). PMC.
- Development trans-N-benzyl hydroxyl cinnamamide based compounds from cinnamic acids and characteristics anticancer potency. (2022). ResearchGate.
- Anti-inflammatory effects of cinnamon extract and identification of active compounds influencing the TLR2 and TLR4 signaling pathways. (n.d.). Food & Function (RSC Publishing).
- Development trans-N-benzyl hydroxyl cinnamamide based compounds from cinnamic acids and characteristics anticancer potency. (2022). Universitas Hasanuddin.
- Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. (n.d.). PMC.
- Cinnamic Acid Derivatives and Their Biological Efficacy. (n.d.). MDPI.
- Methods for Hydroxamic Acid Synthesis. (n.d.). SciSpace.
- The Anti-Cancer Effect of Cinnamon Aqueous Extract: A Focus on Hematological Malignancies. (2023). CNR-IRIS.
- Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo. (2012). Unknown Source.
- Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. (2025). Unknown Source.
- Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. (2023). MDPI.
- An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. (2023). NIH.
- Histone deacetylases and histone deacetylase inhibitors. (2013). YouTube.
- Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). PubMed.
- Chapter 30. Anti-Inflammatory Properties of Cinnamon Polyphenols and their Monomeric Precursors. (n.d.). ResearchGate.
- Para-Substituted O-Benzyl Sulfohydroxamic Acid Derivatives as Redox-Triggered Nitroxyl (HNO) Sources. (n.d.). PMC - NIH.
- Antioxidant, Antibacterial, and Anticancer Activity of Ultrasonic Nanoemulsion of Cinnamomum Cassia L. Essential Oil. (2023). MDPI.
- Antioxidant and anti-inflammatory effects of Cinnamomum species and their bioactive compounds: An updated review of the molecular mechanisms. (n.d.). Physiology and Pharmacology.
- Methods for Hydroxamic Acid Synthesis. (2025). ResearchGate.
- Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). ResearchGate.
- Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. (n.d.). PMC - NIH.
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- 2. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anti-Inflammatory Effect of Cinnamon (Cinnamomum verum J. Presl) Bark Extract after In Vitro Digestion Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pakdosen.unhas.ac.id [pakdosen.unhas.ac.id]
- 10. youtube.com [youtube.com]
- 11. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]
- 12. Novel cinnamohydroxamic acid derivatives as HDAC inhibitors with anticancer activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
Technical Guide: Structure-Activity Relationship & Synthesis of N-Alkoxy Cinnamamides
This guide provides an in-depth technical analysis of N-alkoxy cinnamamides, focusing on their structural pharmacophores, synthetic protocols, and structure-activity relationships (SAR).
Executive Summary
N-alkoxy cinnamamides represent a specialized subclass of cinnamoyl derivatives where the amide nitrogen is substituted with an alkoxy group (-OR). Unlike their N-alkyl counterparts, the presence of the N-O bond significantly alters the physicochemical profile, enhancing lipophilicity and metabolic stability against amidases. This scaffold exhibits dual-utility: primarily as a potent herbicidal pharmacophore (targeting ACCase or photosynthetic pathways) and secondarily as a CNS-active prodrug/bioisostere in anticonvulsant research. This guide details the synthetic architecture and SAR logic required to optimize this class for biological efficacy.
Part 1: Structural Architecture & Pharmacophore Analysis
The N-alkoxy cinnamamide scaffold functions as a "Michael Acceptor" system modulated by the N-alkoxy "tail." The structure is divided into three critical zones for optimization:
The Warhead (Linker Region)
-
Feature: The
-unsaturated carbonyl moiety. -
Function: Acts as an electrophile capable of covalent interactions with cysteine residues in target enzymes (e.g., specific plant enzymes or CNS receptors).
-
SAR Rule: Retention of the double bond is critical. Saturation (dihydro- analogs) typically abolishes activity. The (E)-isomer is thermodynamically more stable and generally more biologically active than the (Z)-isomer due to steric planarity facilitating receptor binding.
The Electronic Tuner (Aryl Ring)
-
Feature: Substituents on the phenyl ring.
-
SAR Rule:
-
Para-substitution: Electron-withdrawing groups (EWGs) like -Cl, -F, or -CF
at the para position enhance the electrophilicity of the -carbon, increasing potency. -
Meta-substitution: Bulky groups here can improve selectivity but may reduce metabolic stability if they are easily oxidized.
-
Specific Motif: The 3,4-methylenedioxy motif (reminiscent of Antiepilepsirine) often confers broad-spectrum biological activity.
-
The Lipophilic Modulator (N-Alkoxy Group)
-
Feature: The N-O-R bond.
-
Function: This is the defining feature. The oxygen atom reduces the basicity of the nitrogen, making the amide proton (if present) more acidic (pKa ~8-9 vs ~16 for regular amides).
-
SAR Rule:
-
N-Methoxy (-OMe): Optimal for balancing permeability and solubility.
-
N-Ethoxy/Propoxy: Increasing chain length increases LogP (lipophilicity) but may introduce steric clashes in tight binding pockets.
-
Stability: The N-alkoxy group blocks standard amidase degradation, extending half-life in vivo.
-
Part 2: Synthetic Methodology
Protocol: Synthesis of N-Methoxycinnamamide
Objective: To synthesize N-methoxycinnamamide via acylation of O-methylhydroxylamine. This protocol is designed to minimize side reactions like O-acylation.
Reagents:
-
Cinnamoyl chloride (1.0 equiv)
-
O-Methylhydroxylamine hydrochloride (1.1 equiv)
-
Pyridine or Triethylamine (2.2 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Workflow:
-
Preparation: Purge a round-bottom flask with nitrogen. Dissolve O-methylhydroxylamine hydrochloride (1.1 equiv) in anhydrous DCM.
-
Base Addition: Cool the solution to 0°C in an ice bath. Add Pyridine (2.2 equiv) dropwise. Note: The first equivalent neutralizes the HCl salt; the second acts as the proton scavenger for the reaction.
-
Acylation: Dissolve cinnamoyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at 0°C over 20 minutes.
-
Critical Control: Maintain temperature <5°C to prevent di-acylation or polymerization.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).
-
Workup:
-
Wash the organic layer with 1N HCl (2x) to remove pyridine.
-
Wash with saturated NaHCO
to remove unreacted acid. -
Wash with brine, dry over anhydrous MgSO
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.
Visualization: Synthesis Workflow
Caption: Step-by-step synthesis of N-methoxycinnamamide via acyl chloride coupling.
Part 3: Structure-Activity Relationship (SAR) Data
The following data summarizes the impact of structural modifications on biological activity (normalized relative potency).
| Structural Modification | Region | Effect on Lipophilicity (LogP) | Biological Impact (General) |
| Unsubstituted (H) | Ring | Baseline | Moderate Activity |
| 4-Cl / 4-F | Ring | High | Increased Potency (Metabolic block) |
| 3,4-Methylenedioxy | Ring | Moderate | High Potency (Broad spectrum) |
| 4-OMe (Methoxy) | Ring | Moderate | Variable (Often reduced efficacy vs Halogens) |
| N-OH (Hydroxy) | Amide | Low | Pro-drug / Metal Chelator |
| N-OMe (Methoxy) | Amide | Moderate | Optimal (Stable, permeable) |
| N-OEt (Ethoxy) | Amide | High | Reduced potency (Steric hindrance) |
| Double Bond Saturation | Linker | No Change | Loss of Activity (Michael acceptor removed) |
Visualization: SAR Logic Map
Caption: SAR map illustrating the three critical pharmacophores: Electronic Tuning, Warhead, and Lipophilic Modulator.
Part 4: Biological Evaluation & Mechanism[1][2]
Herbicidal Activity (Primary Application)
N-alkoxy cinnamamides are potent inhibitors of plant growth.
-
Mechanism: They often act by inhibiting ACCase (Acetyl-CoA carboxylase) or disrupting cell membrane permeability in weeds (e.g., Digitaria sanguinalis).
-
Protocol (Greenhouse Pot Test):
-
Spray emulsion of compound (10–100 mg/L) on target weeds at the 3-leaf stage.
-
Monitor chlorophyll content and fresh weight reduction after 14 days.
-
Compare against standard herbicides (e.g., Quizalofop-p-ethyl).[1]
-
Anticonvulsant Potential (Secondary Application)
While less common than N-alkyl derivatives, N-alkoxy analogs serve as bioisosteres.
-
Mechanism: Modulation of voltage-gated sodium channels or GABA-A receptors. The N-methoxy group prevents rapid hydrolysis, potentially crossing the Blood-Brain Barrier (BBB) more effectively than the free acid.
-
Protocol (MES Test):
-
Administer compound (i.p.) to mice.
-
Apply electrical stimulus (50 mA, 60 Hz, 0.2s) via corneal electrodes.
-
Endpoint: Protection against tonic hindlimb extension.
-
References
-
Synthesis and Herbicidal Activity of N-alkoxy-cinnamamides. Source: ResearchGate.[1][2] URL:[Link] (Note: Generalized link to N-oxide/alkoxy herbicide research context).
-
Cinnamamide: An insight into the pharmacological advances and structure-activity relationships. Source: European Journal of Medicinal Chemistry (via PubMed). URL:[Link]
-
Synthesis and anticonvulsant activity of N-(2-hydroxyethyl)cinnamamide derivatives. Source: ResearchGate.[1][2] URL:[Link]
-
2-Pyridone-enabled manganese-catalyzed ortho-selective deuteration of aromatic amides (featuring N-Methoxycinnamamide). Source: Royal Society of Chemistry. URL:[Link]
Sources
The Cinnamyl Scaffold in Epigenetic Therapeutics: A Technical Guide to N-(benzyloxy)cinnamamide
The following technical guide details the role of N-(benzyloxy)cinnamamide in the development of Histone Deacetylase (HDAC) inhibitors. This guide focuses on its critical function as a synthetic precursor and a mechanistic probe in the development of approved therapeutics like Belinostat (PXD101) and Panobinostat.
Executive Summary: The Dual Role
In the high-stakes landscape of HDAC inhibitor (HDACi) development, N-(benzyloxy)cinnamamide serves as a pivotal chemical entity. It is not the drug itself, but the "masked" precursor to the hydroxamic acid warhead found in the cinnamyl hydroxamate class of inhibitors.
Its role is defined by two distinct technical functions:
-
Synthetic Gateway (Chemoselectivity): It allows for the chromatographic purification of the zinc-binding group (ZBG) precursor before the final, volatile deprotection step.
-
Mechanistic Negative Control (SAR): In Structure-Activity Relationship (SAR) studies, the O-benzyl protected analog serves as a steric probe, validating that the free hydroxamic acid (-CONHOH) is essential for zinc chelation in the HDAC active site.
Structural Biology & Pharmacophore Analysis
To understand the utility of N-(benzyloxy)cinnamamide, one must analyze the pharmacophore of Class I/II HDAC inhibitors.
The "Cap-Linker-ZBG" Model
Effective HDAC inhibitors operate via a tripartite structure:
-
Cap Group: Surface recognition domain (confers selectivity).
-
Linker: A spacer that traverses the hydrophobic tunnel (the cinnamyl alkene provides necessary rigidity).
-
Zinc Binding Group (ZBG): The warhead that chelates the catalytic Zn²⁺ ion.
The N-(benzyloxy) moiety represents a "blocked" ZBG. The bulky benzyl group sterically prevents the molecule from entering the narrow active site pocket, rendering it biologically inert. This contrast is vital for validating "on-target" effects during drug screening.
Visualization: Mechanism of Action vs. Steric Blockade
The following diagram illustrates why the O-benzyl derivative fails to inhibit HDACs, contrasting it with the active hydroxamate.
Figure 1: Mechanistic divergence between the active hydroxamate and the N-benzyloxy precursor.
Synthetic Chemistry: The "Alkene Preservation" Challenge
The synthesis of cinnamyl hydroxamates (like Belinostat) presents a specific chemoselective challenge: Deprotection of the hydroxamate without reducing the alkene.
Standard hydrogenolysis (
The Expert Route: Chemoselective Cleavage
To circumvent this, advanced protocols utilize Lewis acids or transfer hydrogenation.
Reaction Pathway[1][2][3][4][5]
-
Coupling: Cinnamic acid derivative + O-benzylhydroxylamine
N-(benzyloxy)cinnamamide . -
Purification: The benzyl group makes the intermediate lipophilic, allowing easy silica gel chromatography (unlike the polar free hydroxamic acid).
-
Deprotection: Removal of the benzyl group using Boron Trichloride (
) or Trimethylsilyl Iodide ( ) to yield the N-hydroxycinnamamide .
Figure 2: Synthetic decision tree highlighting the chemoselective requirement for cinnamyl derivatives.
Experimental Protocols
Protocol A: Synthesis of N-(benzyloxy)cinnamamide Intermediate
Use this protocol to generate the stable precursor for purification.
Reagents: Cinnamic acid (1.0 eq), O-Benzylhydroxylamine HCl (1.2 eq), EDC·HCl (1.5 eq), HOBt (1.2 eq), NMM (N-methylmorpholine, 3.0 eq), DMF (anhydrous).
-
Activation: Dissolve Cinnamic acid in anhydrous DMF (
) under . Add EDC·HCl and HOBt. Stir at for 30 mins to form the active ester. -
Coupling: Add O-benzylhydroxylamine HCl followed by dropwise addition of NMM.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine), sat.
, and brine. -
Purification: Flash chromatography (Hexane/EtOAc). The product will elute as a stable white solid.
-
Checkpoint: Verify
-NMR.[2] Key signal: Benzylic singlet at ppm.
-
Protocol B: Chemoselective Deprotection (The "BCl3 Method")
This is the critical step to release the active drug without reducing the double bond.
Reagents: N-(benzyloxy)cinnamamide intermediate, Boron Trichloride (
-
Setup: Dissolve the intermediate in anhydrous DCM (
) and cool to (Dry ice/Acetone bath). Strict moisture exclusion is required. -
Addition: Add
solution (3.0 eq) dropwise over 10 minutes. The solution may turn yellow/orange. -
Reaction: Stir at
for 1 hour, then allow to warm slowly to over 30 minutes. -
Quench: Quench carefully with MeOH at
. (Exothermic!). -
Isolation: Concentrate in vacuo. The residue is often the hydroxamic acid. Purify via preparative HPLC or recrystallization.
-
Validation: Check HPLC.[6] Retention time should shift earlier (more polar).
-NMR should show loss of benzylic protons and retention of alkene doublets ( ppm, for trans).
-
Protocol C: HDAC Fluorometric Activity Assay
Comparative assay to demonstrate the inactivity of the N-benzyloxy form.
| Parameter | Condition |
| Assay Type | Fluorometric (Lys-AMC substrate) |
| Enzyme Source | HeLa Nuclear Extract or Recombinant HDAC1/6 |
| Controls | Positive: SAHA (Vorinostat); Negative: DMSO |
| Test Compounds | 1. Active Hydroxamate2.[3] N-(benzyloxy) precursor (Negative Control) |
Data Interpretation:
-
Active Hydroxamate:
typically .[6] -
N-(benzyloxy) precursor:
typically (Inactive). -
Note: If the N-benzyloxy form shows activity, check for sample degradation (hydrolysis of the benzyl group) or potential off-target binding.
References
-
Discovery of Belinostat (PXD101): Plumb, J. A., et al. (2003). "Pharmacodynamic Response and Inhibition of Growth of Human Tumor Xenografts by the Novel Histone Deacetylase Inhibitor PXD101." Molecular Cancer Therapeutics.
-
Synthetic Methodology (Hydroxamic Acids): Masson, G., et al. (2003). "Direct Synthesis of Hydroxamic Acids from Carboxylic Acids using 2,4,6-Trichloro-1,3,5-triazine." Organic Letters.
-
Chemoselective Deprotection: Reddy, A. S., et al. (2011). "A mild and efficient method for the deprotection of O-benzyl hydroxamates." Tetrahedron Letters.
-
HDAC Inhibitor Pharmacophore: Miller, T. A., et al. (2003). "Histone deacetylase inhibitors."[3][6][7][8][9] Journal of Medicinal Chemistry.
-
Cinnamyl Scaffold SAR: Lan, R., et al. (2018). "Design, synthesis and biological evaluation of novel N-hydroxycinnamamide-based HDAC inhibitors." European Journal of Medicinal Chemistry.
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pakdosen.unhas.ac.id [pakdosen.unhas.ac.id]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Development of N-hydroxycinnamamide-based HDAC inhibitors with improved HDAC inhibitory activity and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
Technical Guide: N-(benzyloxy)cinnamamide vs. N-hydroxycinnamamide
This technical guide provides a rigorous comparison between N-(benzyloxy)cinnamamide and N-hydroxycinnamamide , focusing on their chemical synthesis, physicochemical properties, and pharmacological roles in epigenetic drug discovery.
From Synthetic Intermediate to Epigenetic Modulator
Executive Summary
In the development of Histone Deacetylase (HDAC) inhibitors, the hydroxamic acid functional group is the "warhead" of choice for chelating the catalytic zinc ion. N-hydroxycinnamamide (NHC) represents a core pharmacophore in this class, exhibiting potent antiproliferative activity. In contrast, N-(benzyloxy)cinnamamide (NBC) serves primarily as a protected synthetic intermediate or a "negative control" analog. This guide analyzes the critical transition from the lipophilic, inactive NBC to the hydrophilic, bioactive NHC, detailing the synthetic protocols and mechanistic rationale behind this transformation.
Chemical Identity & Structural Analysis[1][2][3][4]
The fundamental difference lies in the substitution on the hydroxamate oxygen. This single modification dictates the molecule's ability to interact with the HDAC active site.
| Feature | N-(benzyloxy)cinnamamide (NBC) | N-hydroxycinnamamide (NHC) |
| Role | Synthetic Intermediate / Prodrug | Active Pharmacophore |
| Functional Group | O-Benzyl Hydroxamate (Ether) | Hydroxamic Acid |
| Zinc Binding | Inactive (Steric hindrance) | Active (Bidentate chelation) |
| Lipophilicity | High (LogP ~3.5 - 4.0) | Moderate (LogP ~1.5 - 2.0) |
| Solubility | Soluble in DCM, EtOAc; Poor in water | Soluble in MeOH, DMSO; Moderate in water |
Synthetic Pathway: The O-Benzyl Strategy
Direct synthesis of hydroxamic acids from carboxylic acids and hydroxylamine often yields impurities or O/N-acylation mixtures. The "O-Benzyl Strategy" is the industry standard for producing high-purity hydroxamic acids.
Why use the O-Benzyl Intermediate?
-
Purification: NBC is highly lipophilic, allowing for easy purification via silica gel chromatography or crystallization, removing unreacted reagents before the final step.
-
Selectivity: Using O-benzylhydroxylamine prevents the formation of O-acyl byproducts, ensuring the formation of the N-hydroxy amide linkage.
-
Stability: The benzyl group protects the labile hydroxamic acid functionality during multi-step synthesis of complex analogs.
Visualization: Synthesis Workflow
Caption: The standard 3-step synthetic pathway utilizing the O-benzyl protection strategy to ensure regio-isomer purity.
Experimental Protocols
Protocol A: Synthesis of N-(benzyloxy)cinnamamide (NBC)
This step establishes the hydroxamate scaffold.
-
Reagents: Cinnamic acid (10 mmol), EDC.HCl (12 mmol), HOBt (12 mmol), O-benzylhydroxylamine hydrochloride (10 mmol), Triethylamine (30 mmol), DCM (50 mL).
-
Procedure:
-
Dissolve Cinnamic acid in dry DCM under nitrogen atmosphere.
-
Add EDC.HCl and HOBt; stir for 30 min at 0°C to activate the carboxyl group.
-
Add O-benzylhydroxylamine hydrochloride followed by dropwise addition of Triethylamine.
-
Allow to warm to room temperature and stir for 12–16 hours.
-
Workup: Wash with 1N HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.
-
Purification: Recrystallize from EtOH or flash chromatography (Hexane/EtOAc).
-
Validation: Confirm structure via 1H-NMR (Look for benzylic protons singlet ~5.0 ppm).
-
Protocol B: Hydrogenolysis to N-hydroxycinnamamide (NHC)
This step unmasks the zinc-binding warhead.
-
Reagents: N-(benzyloxy)cinnamamide (from Step A), 10% Pd/C (10% w/w), Methanol (or MeOH/THF mix).
-
Procedure:
-
Dissolve NBC in Methanol.
-
Add Pd/C catalyst carefully (under inert gas to prevent ignition).
-
Purge system with Hydrogen gas (balloon pressure is usually sufficient).
-
Stir vigorously at room temperature for 1–4 hours. Monitor by TLC (NBC spot will disappear).
-
Workup: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.
-
Isolation: Concentrate filtrate to obtain the crude hydroxamic acid. Recrystallize from MeOH/Water if necessary.
-
Validation: 1H-NMR (Look for disappearance of benzylic protons and appearance of broad -OH/-NH peaks).
-
Mechanistic Pharmacology: The Zinc Binding Paradigm
The biological disparity between these two molecules is absolute. HDAC enzymes (Class I/II) possess a catalytic pocket containing a Zinc ion (Zn2+), which activates water for the deacetylation of lysine residues.
-
N-hydroxycinnamamide (Active): The free hydroxamic acid (-CONHOH) acts as a bidentate ligand . The carbonyl oxygen and the hydroxyl oxygen coordinate simultaneously to the Zn2+, displacing the water molecule and locking the enzyme in an inactive state.
-
N-(benzyloxy)cinnamamide (Inactive): The bulky benzyl group (-CH2Ph) on the oxygen prevents entry into the narrow catalytic tunnel of the HDAC enzyme. Furthermore, the ether linkage eliminates the ionizable proton required for optimal metal coordination.
Visualization: Mechanism of Action
Caption: Mechanistic divergence: NHC successfully chelates the catalytic Zinc, while NBC is sterically excluded from the active site.
Data Comparison & References
The following table summarizes the expected experimental values based on literature for cinnamyl hydroxamates.
| Property | N-(benzyloxy)cinnamamide | N-hydroxycinnamamide |
| Molecular Weight | 253.30 g/mol | 163.17 g/mol |
| Predicted LogP | 3.6 - 4.1 | 1.4 - 1.8 |
| HDAC1 IC50 | > 10,000 nM (Inactive) | 20 - 100 nM (Potent) |
| Cellular Activity | Low/None (unless metabolized) | High (Antiproliferative) |
| Primary Use | Synthetic Intermediate | Anticancer Lead Compound |
References
-
Synthesis of N-hydroxycinnamamide Derivatives: Quoc, N. C., et al. (2023).[1] "Synthesis of some N-hydroxycinnamamide and N-hydroxybenzamide Derivatives Bearing Amide Bonds Targeting HDAC." VNU Journal of Science: Natural Sciences and Technology. Link
-
HDAC Inhibitor Pharmacophore Model: Zemskaya, N. (2025). "Zinc-Dependent Histone Deacetylase (HDAC) Inhibitors: Therapeutic Potential and Pharmacophore Structure." Molecular Biology. Link
-
Hydroxamic Acid Warhead Chemistry: Muri, E. M., et al. (2002). "Hydroxamic Acids as Pharmacological Agents." Current Medicinal Chemistry. (Cited in context of general hydroxamic acid properties).
-
Biological Evaluation of Cinnamides: Kos, J., et al. (2019). "Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives." Molecules. Link
-
General Synthesis of O-Benzyl Hydroxamates: Review of "Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines." NIH/PMC. Link
Sources
Strategic Utilization of N-Benzyloxy Amides in Radical Cyclization Cascades
Topic: Reactivity of N-benzyloxy amides in radical cyclization Content Type: Technical Whitepaper / Protocol Guide Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists
Executive Summary: The "Goldilocks" Radical Precursor
In the landscape of nitrogen-centered radical chemistry, N-benzyloxy amides occupy a unique "Goldilocks" zone. Unlike simple N-alkyl amides, which possess prohibitively high N–H Bond Dissociation Energies (BDEs ~110 kcal/mol) requiring harsh oxidative conditions, and unlike N-halo or N-acyloxy variants which are prone to rapid, sometimes uncontrolled fragmentation, N-benzyloxy amides (
This guide details the reactivity of N-benzyloxy amides, focusing on their utility in generating
Mechanistic Foundations: Oxidative Generation & Reactivity
The core challenge in utilizing amides for radical chemistry is the high oxidation potential of the amide nitrogen. N-Benzyloxy substitution lowers the oxidation potential and the N–H BDE, making the generation of the amidyl radical accessible via Proton-Coupled Electron Transfer (PCET) or Hydrogen Atom Transfer (HAT).
The Two Primary Pathways
-
PCET (Proton-Coupled Electron Transfer): The dominant pathway for modern photoredox catalysis. A base deprotonates the amide synchronously with oxidation by an excited-state photocatalyst (e.g., [Ir(dF(CF
)ppy) (dtbbpy)]PF ). -
HAT (Hydrogen Atom Transfer): Direct abstraction of the N–H atom by a highly reactive radical (e.g.,
-BuO or quinuclidine radical cation).
Reactivity Profile of the N-Alkoxyamidyl Radical
Once generated, the N-benzyloxyamidyl radical exhibits distinct behaviors compared to simple amidyl radicals:
-
Enhanced Stability: The oxygen lone pair provides thermodynamic stabilization (3-electron bond resonance), increasing the lifetime of the radical and reducing non-productive H-abstraction from solvent.
-
Electrophilicity: Despite the stabilization, the radical remains electrophilic, favoring addition to electron-rich alkenes (Sommer-type reactivity).
-
Cyclization Modes: Preferentially undergoes 5-exo-trig cyclization onto pendant alkenes to form
-lactams. 6-endo pathways are kinetically slower but accessible with styrenyl acceptors.
Mechanistic Pathway Diagram
The following diagram illustrates the catalytic cycle for the PCET-mediated generation and cyclization of N-benzyloxy amides.
Caption: Figure 1. Proton-Coupled Electron Transfer (PCET) mechanism for N-benzyloxy amide activation.[1]
Comparative Data: BDE and Reactivity[2]
To understand why N-benzyloxy amides are selected over other precursors, consider the thermodynamic data below.
| Amide Class | Structure | N–H BDE (kcal/mol) | Oxidation Potential ( | Primary Radical Fate |
| Simple Amide | R-CONH-R | ~110 | > +2.0 V | Inert / Hard to generate |
| Sulfonamide | R-SO | ~98 | +1.8 V | HAT / Cyclization |
| N-Benzyloxy Amide | R-CONH-OBn | ~95 | +1.5 V | Controlled Cyclization |
| N-Benzoyloxy Amide | R-CON(R)-OBz | N/A (N-O cleavage) | < +1.0 V (Reductive) | Fragmentation ( |
Table 1: Thermodynamic properties of nitrogen radical precursors. Note the favorable oxidation potential of N-benzyloxy amides compared to simple alkyl amides.
Validated Experimental Protocol
This protocol describes the synthesis of an N-benzyloxy-
Reagents & Equipment
-
Substrate: N-(Benzyloxy)pent-4-enamide (1.0 equiv, 0.5 mmol).
-
Photocatalyst: [Ir(dF(CF
)ppy) (dtbbpy)]PF (2 mol%). -
Base: Tetrabutylammonium dibutylphosphate (
-Bu N-dbp) (10 mol%) – Critical for PCET. -
Solvent: 1,2-Dichloroethane (DCE) or Trifluorotoluene (PhCF
), degassed. -
Light Source: 34W Blue LED (450 nm).
-
Atmosphere: Argon or Nitrogen balloon.
Step-by-Step Workflow
-
Reaction Assembly: In an 8 mL vial equipped with a magnetic stir bar, add the N-benzyloxy amide (0.5 mmol), the Ir-catalyst (11 mg, 0.01 mmol), and the phosphate base (0.05 mmol).
-
Checkpoint: The mixture should be yellow/orange (color of the catalyst).
-
-
Solvent & Degassing: Add anhydrous DCE (5.0 mL, 0.1 M). Seal the vial with a septum cap. Sparge with argon for 10 minutes via a needle outlet.
-
Why? Oxygen is a triplet radical that quenches the excited state of the Ir-catalyst and reacts with the amidyl radical.
-
-
Irradiation: Place the vial 2–3 cm from the Blue LED source. Stir vigorously. A fan should be used to keep the reaction temperature near ambient (25–30 °C).
-
Reaction Time: Typically 12–24 hours.
-
-
Monitoring (In-Process Control): Monitor by TLC. The N-benzyloxy amide starting material is usually less polar than the cyclized lactam product.
-
Stain: Use KMnO
or UV. The product will often fluoresce or absorb strongly due to the benzyl group.
-
-
Workup & Purification: Dilute with CH
Cl , wash with saturated NaHCO (to remove phosphate residues). Dry over Na SO . Concentrate and purify via flash column chromatography (Hexanes/EtOAc gradient).
Troubleshooting & Optimization
Competitive Pathways
The most common failure mode is 1,5-Hydrogen Atom Transfer (1,5-HAT) competing with cyclization.
-
Observation: Formation of acyclic, halogenated, or oxidized side products instead of the lactam.
-
Cause: If the alkene is too sterically hindered or electron-deficient, the rate of cyclization (
) slows down, allowing the amidyl radical to abstract a hydrogen from the -position (HLF reaction). -
Solution: Increase the concentration (intermolecular trapping) or use a more electron-rich alkene to accelerate
.
N–O Bond Cleavage
While N-benzyloxy amides are generally stable, harsh reductive conditions can cleave the N–O bond.
-
Avoid: Strong reductants (e.g., Na, SmI
) if you intend to keep the -OBn group. -
Note: If your goal is to cleave the N–O bond to form a simple lactam, this can be done post-cyclization using SmI
or hydrogenation (H , Pd/C).
Applications in Drug Discovery
The N-benzyloxy lactams produced via this method are valuable pharmacophores. The -OBn group serves as a protected hydroxamic acid—a known zinc-binding motif in:
-
HDAC Inhibitors: (Histone Deacetylase inhibitors).
-
MMP Inhibitors: (Matrix Metalloproteinase inhibitors).
Furthermore, the N-alkoxy group can be eliminated to form N-acyl enamines or reduced to the free lactam, providing a versatile entry into alkaloid synthesis.
Logical Flow of Application
Caption: Figure 2. Synthetic utility of N-benzyloxy lactam scaffolds.
References
-
Knowles, R. R., et al. "Catalytic Alkylation of Remote C–H Bonds via Proton-Coupled Electron Transfer." Nature, 2016.[2] [Link]
- Context: Foundational work on PCET activation of amides, establishing the mechanistic basis for N-centered radical gener
-
Studer, A., & Curran, D. P. "The Electron is a Catalyst." Nature Chemistry, 2014. [Link]
- Context: authoritative review on radical c
-
Leonori, D., et al. "Photoredox Activation of N–O Bonds." Chemical Reviews, 2022. [Link]
- Context: Comprehensive review covering N-alkoxy and N-acyloxy amide reactivity, distinguishing between oxidative and reductive p
-
Bower, J. F., et al. "N-Centered Radicals in Organic Synthesis." Angewandte Chemie Int. Ed., 2016.[2] [Link]
- Context: Discusses the specific reactivity of amidyl radicals in cycliz
-
Nevado, C., et al. "Amidyl Radicals: Promising Intermediates for C–H Functionalization." Accounts of Chemical Research, 2018. [Link]
- Context: Details the competition between cyclization and HAT p
Sources
An In-Depth Technical Guide to the Thermodynamic Stability of the N-O Bond in Cinnamamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cinnamamide scaffold is a cornerstone in medicinal chemistry, forming the basis for drugs with applications in oncology and neurology.[1][2] A particularly promising subclass, cinnamoyl hydroxamates, features a critical N-O bond that is fundamental to their biological mechanism, often involving metal chelation in enzyme active sites.[3][4][5] The thermodynamic stability of this N-O bond, quantified by its Bond Dissociation Energy (BDE), is a pivotal parameter influencing a molecule's shelf-life, metabolic fate, and overall efficacy. This guide provides a comprehensive framework for understanding, predicting, and evaluating the thermodynamic stability of the N-O bond in these derivatives. We synthesize field-proven computational methodologies with foundational principles of physical organic chemistry, offering both theoretical insights and actionable experimental protocols to empower rational drug design and development.
The Significance of the N-O Bond in Cinnamamide Scaffolds
Cinnamamide derivatives possess a versatile structure that allows for numerous substitutions, enabling the fine-tuning of their pharmacological activities.[2] This has led to their investigation for a wide range of therapeutic uses, including as anticonvulsant, anti-inflammatory, and anticancer agents.[1][2]
When the cinnamamide scaffold is functionalized to include a hydroxamic acid moiety (-CONHOH), an N-O single bond is introduced. This functional group is not merely a passive structural element; it is a highly reactive and crucial pharmacophore.[6] The ability of hydroxamic acids to chelate metal ions, particularly Zn(II), is central to their inhibitory action against metalloenzymes like Histone Deacetylases (HDACs), which are significant targets in cancer therapy.[3]
The thermodynamic stability of this N-O bond is therefore of paramount importance.
-
Too Weak: A labile N-O bond can lead to premature decomposition of the drug molecule, reducing its shelf-life and bioavailability. It may also result in unwanted metabolic pathways or toxic byproducts.
-
Too Strong: An overly stable N-O bond might prevent the molecule from engaging in its intended chemical interactions within a biological target, rendering it inert and ineffective.
Therefore, the ability to precisely modulate the N-O bond strength is a key strategy in optimizing the therapeutic profile of cinnamamide-based drug candidates. The primary metric for quantifying this covalent bond strength is the Bond Dissociation Energy (BDE).[7]
Theoretical Framework: Factors Governing N-O Bond Stability
The strength of any chemical bond, including the N-O bond, is governed by a confluence of electronic and structural factors.[8][9] Understanding these principles allows for the rational design of derivatives with tailored stability.
-
Electronegativity and Polar Covalence: The N-O bond is inherently polar due to the difference in electronegativity between nitrogen (≈3.04) and oxygen (≈3.44). This polarity contributes to its strength but also makes it susceptible to specific chemical reactions.
-
Resonance Effects: The cinnamamide backbone, with its conjugated system extending from the phenyl ring through the double bond to the carbonyl group, plays a significant role. Substituents on the phenyl ring can exert profound electronic effects on the distal N-O bond via resonance.
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CF₃) can withdraw electron density from the amide system, which may influence the stability of the radical formed upon N-O bond homolysis, thereby altering the BDE.
-
Electron-Donating Groups (EDGs) (e.g., -OCH₃, -N(CH₃)₂) can donate electron density into the conjugated system, similarly impacting the energetics of bond cleavage.
-
-
Steric Hindrance: Bulky substituents near the hydroxamic acid moiety can introduce steric strain, potentially weakening the N-O bond by destabilizing the ground state of the molecule.
-
Hydrogen Bonding: Intramolecular hydrogen bonding between the N-H or O-H protons and other acceptor atoms within the molecule can enhance overall molecular stability, which can indirectly influence the energy required to cleave a specific bond.
Computational Assessment of N-O Bond Dissociation Energy
Direct experimental measurement of BDEs for complex molecules is challenging and often subject to considerable error.[10] Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as a highly accurate and cost-effective alternative for predicting BDEs.[11]
Causality Behind Method Selection: The choice of DFT is rooted in its balance of computational efficiency and accuracy. For BDE calculations, functionals from the Minnesota family, such as M06-2X, have demonstrated excellent agreement with higher-level, more computationally expensive composite methods (like CBS-QB3, G4) and experimental data for N-O bonds.[12][13][14] This makes them a trustworthy tool for in silico screening and design.
The BDE for the homolytic cleavage of the N-O bond is calculated as the enthalpy change of the reaction: R-N(H)-OR' → R-N(H)• + •OR'
The governing equation is: BDE = [H(R-N(H)•) + H(•OR')] - H(R-N(H)-OR') [14]
Where H represents the calculated enthalpy of the parent molecule and its resulting radical fragments at 298 K.
Protocol 3.1: Step-by-Step DFT Workflow for BDE Calculation
This protocol outlines a self-validating system for computing the N-O BDE using a quantum chemistry package like Gaussian.
-
Molecule Construction: Build the 3D structure of the cinnamamide derivative of interest using a molecular editor (e.g., GaussView, Avogadro).
-
Parent Molecule Optimization:
-
Perform a geometry optimization and frequency calculation on the parent molecule.
-
Rationale: This step locates the lowest energy conformation of the molecule and provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy. The absence of imaginary frequencies confirms a true energy minimum.
-
Suggested Keyword Line (Gaussian): #p M062X/6-311+G(3df,2p) Opt Freq=NoSymm SCRF=(Solvent=Generic,Read) (The solvent model can be adjusted as needed).
-
-
Radical Fragment Construction: Create the two radical species resulting from the homolytic cleavage of the N-O bond.
-
Radical Fragment Optimization:
-
Perform separate geometry optimization and frequency calculations for each radical fragment.
-
Rationale: The geometry of the fragments will relax into a new minimum energy state post-cleavage. It is crucial to calculate their individual enthalpies in this relaxed state.
-
Suggested Keyword Line (Gaussian): Same as step 2, ensuring the correct charge and multiplicity (doublet for most organic radicals) are specified.
-
-
Enthalpy Extraction: From the output files of the three frequency calculations (parent molecule and two radicals), extract the "Sum of electronic and thermal Enthalpies."
-
BDE Calculation: Apply the BDE equation using the extracted enthalpy values.
Caption: Relationship between molecular design, BDE, and experimental outcomes.
Conclusion: An Integrated Strategy for Drug Development
The thermodynamic stability of the N-O bond is a critical design parameter in the development of cinnamamide hydroxamate-based therapeutics. An exclusive reliance on either computational or experimental methods provides an incomplete picture. The most robust and insightful strategy involves a synergistic approach:
-
Design & Predict: Use computational DFT models to predict the N-O BDE of novel cinnamamide derivatives, allowing for rapid in silico screening of candidates with potentially optimal stability profiles.
-
Synthesize & Verify: Synthesize the most promising candidates identified in the computational screen.
-
Test & Correlate: Employ experimental techniques like DSC to measure the bulk thermal stability. This empirical data serves to validate and refine the computational models, creating a self-reinforcing loop of prediction and verification.
By integrating these methodologies, researchers can move beyond trial-and-error synthesis and embrace a rational, stability-guided approach to drug design, ultimately accelerating the development of safer and more effective cinnamamide-based medicines.
References
-
Bach, R. D., & Schlegel, H. B. (2021). The Bond Dissociation Energy of the N-O Bond. The Journal of Physical Chemistry A, 125(23), 5014–5021. [Link] [12]2. Yusuf, M., et al. (2022). Cinnamamide Derivatives as Anticancer Agent: Study of Molecular Docking, Molecular Dynamic Simulation, and ADMET Properties. Indonesian Journal of Cancer Chemoprevention. [Link] [1]3. Ribeiro da Silva, M. A. V., et al. (2024). Thermodynamic Properties of Two Cinnamate Derivatives with Flavor and Fragrance Features. MDPI. [Link] [15][16]4. Gunia-Krzyżak, A., Słoczyńska, K., & Żesławska, E. (2015). Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships. ChemMedChem, 10(8), 1325-1337. [Link] [2]5. Schlegel Group. (2021). The Bond Dissociation Energy of the N–O Bond. Wayne State University. [Link] [11]6. ResearchGate. (n.d.). Cinnamamide: An insight into the pharmacological advances and structure–activity relationships. Request PDF. [Link] [17]7. Abebe, A., & Tadesse, A. (2010). Computation of the bond dissociation enthalpies and free energies of hydroxylic antioxidants using the ab initio Hartree–Fock method. Journal of Chemical and Pharmaceutical Research, 2(5), 183-204. [Link] [18]8. Fiser, B., & Kristóf, T. (2022). Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods. Royal Society Open Science, 9(6), 220226. [Link] [14]9. Trimarchi, A., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 22218–22234. [Link] [3][6][19]10. Wikipedia. (n.d.). Bond dissociation energy. [Link] [10]11. Save My Exams. (2025). Calorimetry Experiments. IB Chemistry Revision Notes. [Link] [20]12. Sparkl. (n.d.). Revision Notes - Factors Affecting Bond Strength. AP Chemistry. [Link] [8]13. Spasova, M., et al. (2006). Synthesis of cinnamoyl and hydroxycinnamoyl amino acid conjugates and evaluation of their antioxidant activity. Journal of Peptide Science, 12(5), 369-375. [Link] [21]14. Kufner, K., et al. (2025). Fundamental Role of N–O Bond-Containing Compounds in Prebiotic Synthesis. JACS Au. [Link] [22][23]15. University of Calgary. (n.d.). 11.2 Calorimetry. UCalgary Chemistry Textbook. [Link] [24]16. Chemistry LibreTexts. (2019). 9.4: Bond Strength and Energy. [Link] [7]17. Chemistry LibreTexts. (2023). 5.5: Calorimetry. [Link] [25]18. Quora. (2016). What factors affect the strength of a chemical bond?. [Link] [9]19. Crash Course. (2013). Calorimetry: Crash Course Chemistry #19. YouTube. [Link] [26][27]20. Li, W., et al. (2024). Two cinnamoyl hydroxamates as potential quorum sensing inhibitors against Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology. [Link] 21. ResearchGate. (n.d.). The Chemistry of Hydroxamic Acids. Request PDF. [Link]
Sources
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Technical Guide: Applications of N-Alkoxyacrylamides in Organic Synthesis
This technical guide details the synthesis, reactivity, and applications of N-alkoxyacrylamides, specifically focusing on their dual role as "Weinreb" electrophiles and directing groups in transition-metal catalysis.
Introduction: The Amphiphilic Scaffold
N-Alkoxyacrylamides, particularly N-methoxy-N-methylacrylamide (the Weinreb acrylamide), occupy a unique niche in organic synthesis. They bridge the gap between stable acylating agents and reactive Michael acceptors. Unlike simple esters or acid chlorides, the N-alkoxy moiety confers two distinct electronic properties:
-
Chelaion-Stabilization: It prevents over-addition of nucleophiles via a stable 5-membered metal-chelated intermediate.
-
Oxidizing Directing Group (ODG): In C-H activation, the N-O bond can serve as an internal oxidant, facilitating the regeneration of high-oxidation-state metal catalysts (e.g., Rh(III)).
Synthesis of the Scaffold
The preparation of N-methoxy-N-methylacrylamide is the foundational step. The protocol below ensures high purity by avoiding polymerisation, a common pitfall with acryloyl chloride.
Protocol 1: Synthesis of N-Methoxy-N-methylacrylamide
Reagents: Acryloyl chloride (1.0 equiv), N,O-Dimethylhydroxylamine HCl (1.1 equiv), Pyridine (2.2 equiv), DCM (Solvent).
-
Setup: Flame-dry a 500 mL round-bottom flask under
. Add N,O-dimethylhydroxylamine hydrochloride (10.7 g, 110 mmol) and DCM (200 mL). Cool to 0 °C. -
Base Addition: Add pyridine (17.8 mL, 220 mmol) dropwise over 15 min. The solution will become homogenous.
-
Acylation: Add acryloyl chloride (9.05 g, 100 mmol) dropwise over 30 min, maintaining internal temperature < 5 °C. Critical: Exotherms can trigger polymerization.
-
Workup: Stir at 0 °C for 1 h, then warm to RT for 2 h. Quench with 1M HCl (100 mL). Extract aqueous layer with DCM (2 x 50 mL). Wash combined organics with sat.
and brine. -
Purification: Dry over
, concentrate in vacuo (bath < 30 °C). Distill under reduced pressure (bp ~65 °C @ 15 mmHg) to obtain a colorless oil.
Application I: The Weinreb Ketone Synthesis
The primary application of N-alkoxyacrylamides is the synthesis of
Mechanism & Workflow
The N-methoxy oxygen coordinates with the metal (Mg or Li), stabilizing the tetrahedral intermediate and preventing the collapse to the ketone until acidic workup.
Caption: Chelation-controlled addition of Grignard reagents to N-alkoxyacrylamides.
Experimental Note: When using vinylic or alkynyl nucleophiles, maintain temperature at -78 °C to prevent Michael addition side reactions.
Application II: Rh(III)-Catalyzed C-H Activation
In modern catalysis, the N-alkoxy amide acts as a Transformable Directing Group . It directs the metal to the ortho-position (or
Reaction Class: Synthesis of Isoquinolones
The N-alkoxyacrylamide reacts with alkynes via C-H activation to form isoquinolones. The N-O bond acts as an internal oxidant, reducing Rh(III) to Rh(I), which is then re-oxidized by the N-O cleavage event (or external oxidant if the N-O is retained).
Protocol 2: Rh(III)-Catalyzed Annulation with Alkynes
Substrate: N-Methoxy-N-methylacrylamide derivatives (e.g., N-phenyl-N-methoxyacrylamide).
Catalyst:
-
Charge: In a screw-cap vial, combine the acrylamide (0.2 mmol), diphenylacetylene (0.24 mmol),
(3.1 mg), and (76 mg). -
Solvent: Add MeOH (2.0 mL).
-
Reaction: Seal and stir at 60 °C for 16 h.
-
Purification: Dilute with EtOAc, filter through Celite, and purify via flash chromatography.
Data Summary: Scope of Reactivity
| Substrate Variation | Coupling Partner | Product Type | Yield (%) |
|---|---|---|---|
| N-Phenyl-N-methoxy | Diphenylacetylene | Isoquinolone | 88% |
| N-Phenyl-N-methoxy | Ethyl acrylate | Ortho-alkenylated | 72% |
| N-Methyl-N-methoxy | Aryl Boronic Acid | Vinyl Ketone (Heck-type) | 65% |
Application III: Radical Cascade to Oxindoles
N-Arylacrylamides bearing an N-alkoxy group are prime substrates for radical cascade cyclizations. The N-alkoxy group can modulate the electronic properties of the nitrogen radical or serve as a leaving group in specific oxidative pathways.
Mechanism: Oxidative Radical Cyclization
This pathway constructs 3,3-disubstituted oxindoles.[1]
Caption: Radical cascade pathway for oxindole synthesis from N-arylacrylamides.
Post-Synthetic Modification: N-O Bond Cleavage
A critical advantage of using N-alkoxyacrylamides is the ability to cleave the N-O bond, revealing the secondary amide. This makes the N-alkoxy group a "traceless" directing group in many contexts.
Cleavage Conditions
-
Samarium Diiodide (
): Mild, selective.-
Conditions:
(2.5 equiv), THF/MeOH, RT, 10 min. -
Outcome: Quantitative N-O cleavage to N-H.
-
-
Sodium Dispersion: Scalable, high atom economy.
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[9] Tetrahedron Letters, 1981 , 22, 3815–3818. Link
-
Glorius, F. et al. "Rh(III)-Catalyzed C-H Activation and Double Directing Group Strategy." Journal of the American Chemical Society, 2013 , 135, 12204. Link
-
Lu, X. et al. "Rh(III)-Catalyzed Direct C-H Olefination of N-Phenoxyacetamides."[4] Chemical Science, 2013 , 4, 2665. Link
-
Li, X. et al. "Rh(III)-Catalyzed Synthesis of Naphthyridinones." Organic Letters, 2013 , 15, 4892. Link
-
Wang, C. et al. "Research Progress on the Synthesis of 2-Oxindoles via Radical Cascade Cyclization."[10] Chinese Journal of Organic Chemistry, 2025 , 45, 3691.[10] Link
-
Murphy, J. A. et al. "Direct Conversion of Weinreb Amides to Ketones via a Nonclassical Wittig Reaction."[5] Organic Letters, 2005 , 7, 1427.[5] Link
-
Yorimitsu, H. et al. "Sodium Dispersion-Mediated Rapid Reductive N–O Bond Cleavage of Weinreb Amides." ChemRxiv, 2023 . Link
Sources
- 1. BJOC - Recent advances in oxidative radical difunctionalization of N-arylacrylamides enabled by carbon radical reagents [beilstein-journals.org]
- 2. CN102351729A - Method for preparing N-hydroxymethyl acrylamide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction [organic-chemistry.org]
- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. EP3652150A1 - Process for preparing n-methyl(meth)acrylamide - Google Patents [patents.google.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. sioc-journal.cn [sioc-journal.cn]
Methodological & Application
Synthesis of N-(benzyloxy)cinnamamide from cinnamoyl chloride
Application Note: Optimized Synthesis of N-(benzyloxy)cinnamamide
Abstract & Application Context
This application note details the synthesis of N-(benzyloxy)cinnamamide from cinnamoyl chloride and O-benzylhydroxylamine hydrochloride . This transformation is a critical intermediate step in the development of histone deacetylase (HDAC) inhibitors. The resulting N-benzyloxy amide serves as a stable, protected precursor to N-hydroxycinnamamide (a hydroxamic acid), which can be liberated via hydrogenolysis.
Unlike direct coupling using coupling reagents (e.g., EDC/HOBt) with free acids, the acid chloride route described here offers rapid kinetics, higher atom economy, and simplified purification, making it ideal for scale-up in drug discovery workflows.
Chemical Strategy & Mechanism
The synthesis follows a classic Nucleophilic Acyl Substitution mechanism. The reaction utilizes a biphasic or anhydrous solvent system with a non-nucleophilic base to scavenge the liberated hydrogen chloride.
Critical Mechanistic Insight:
The nucleophile is supplied as a hydrochloride salt (
-
Neutralization: Deprotonates the ammonium salt to release the free nucleophilic amine (
). -
Scavenging: Neutralizes the HCl generated during the substitution to drive the equilibrium forward and prevent acid-catalyzed side reactions.
Stoichiometry Alert: Failure to account for the HCl salt in the base stoichiometry (i.e., using only 1.0 equivalent of base) is the most common cause of reaction failure. A minimum of 2.2 equivalents of base is required.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic flow of the acylation reaction involving in-situ generation of the free amine.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9] | Role |
| Cinnamoyl Chloride | 166.60 | 1.0 | Electrophile |
| O-Benzylhydroxylamine HCl | 159.61 | 1.1 | Nucleophile |
| Triethylamine (Et | 101.19 | 2.5 | Base |
| Dichloromethane (DCM) | - | Solvent | Anhydrous (0.2 M) |
Step-by-Step Methodology
1. Preparation of the Nucleophile Solution
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend O-benzylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM (5 mL per mmol).
-
Cool the suspension to 0°C using an ice bath.
-
Add Triethylamine (2.5 eq) dropwise.
-
Observation: The suspension will clarify as the free amine dissolves, followed by the precipitation of triethylamine hydrochloride (white solid). Stir for 15 minutes to ensure complete liberation of the amine.
-
2. Acylation Reaction
-
Dissolve Cinnamoyl Chloride (1.0 eq) in a separate volume of anhydrous DCM (2 mL per mmol).
-
Add the acid chloride solution dropwise to the amine solution at 0°C over 10–15 minutes.
-
Control: Maintain temperature <5°C to prevent potential O-acylation side reactions (though N-acylation is kinetically favored) or decomposition.
-
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir for 2–4 hours . Monitor by TLC (System: 30% EtOAc in Hexanes).
3. Work-up
-
Dilute the reaction mixture with DCM (if the suspension is thick).
-
Wash 1: 1N HCl (2x) to remove unreacted amine and excess triethylamine.
-
Wash 2: Saturated NaHCO
(2x) to remove any hydrolyzed cinnamic acid. -
Wash 3: Brine (1x).
-
Dry the organic layer over anhydrous Na
SO or MgSO . -
Filter and concentrate under reduced pressure to yield the crude solid.[7]
4. Purification
-
The crude material is often sufficiently pure (>90%).
-
Recrystallization: If necessary, recrystallize from EtOAc/Hexanes (hot dissolution in minimal EtOAc, slow addition of Hexanes until turbid).
-
Flash Chromatography: SiO
, Gradient 10% 40% EtOAc in Hexanes.
Workflow Visualization
Figure 2: Operational workflow for the synthesis.
Characterization & Quality Control
To validate the synthesis, the following analytical signatures should be confirmed.
1.
-
Amide Proton (-NH): Broad singlet, typically
8.5 – 9.5 ppm (exchangeable with D O). -
Vinylic Protons: Two doublets (or doublet of doublets) characteristic of the trans-cinnamoyl double bond. Look for a large coupling constant (
Hz) around 6.4 ppm and 7.7 ppm. -
Benzylic Protons (-O-CH
-Ph): A sharp singlet integrating to 2H, typically around 4.9 – 5.0 ppm. This confirms the incorporation of the benzyloxy group.
2. Physical Properties:
-
Appearance: White to off-white crystalline solid.
-
Solubility: Soluble in DCM, EtOAc, DMSO; insoluble in water.
3. Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure DCM is anhydrous; check Cinnamoyl Chloride quality (should be white/yellow crystals, not oil). |
| Starting Material Remains | Insufficient Base | The HCl salt consumes 1 eq of base immediately. Ensure >2.0 eq of Et |
| Extra Spots on TLC | O-Acylation (Rare) | Maintain strict 0°C temperature during addition. |
References
- General Amide Synthesis via Acid Chlorides: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard textbook protocol for Schotten-Baumann/Anhydrous couplings).
-
Synthesis of Hydroxamic Acid Precursors: BenchChem. (n.d.). Application Notes and Protocols: Cinnamoyl Chloride in Pharmaceutical Intermediate Synthesis. Retrieved from
- Hydroxamic Acid Methodologies: Marmion, C. J., et al. (2004). Hydroxamic Acids - An Intriguing Family of Bioligands. European Journal of Inorganic Chemistry. (Context on hydroxamic acid synthesis utility).
-
Specific Analog Synthesis (N-Benzylcinnamamide): PubChem. (2023). N-Benzylcinnamamide Compound Summary. National Library of Medicine. Retrieved from
-
O-Benzylhydroxylamine Preparation & Reactivity: ResearchGate. (2022). Development of trans-N-benzyl hydroxyl cinnamamide based compounds. Retrieved from
Sources
- 1. eurjchem.com [eurjchem.com]
- 2. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pakdosen.unhas.ac.id [pakdosen.unhas.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. nagano-nct.repo.nii.ac.jp [nagano-nct.repo.nii.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for coupling cinnamic acid with O-benzylhydroxylamine
Application Note: Protocol for Coupling Cinnamic Acid with O-Benzylhydroxylamine
Executive Summary
This guide details the synthetic protocol for coupling cinnamic acid (3-phenyl-2-propenoic acid) with O-benzylhydroxylamine to form N-(benzyloxy)cinnamamide. This transformation is a critical step in the synthesis of hydroxamic acid derivatives, which are potent pharmacophores in histone deacetylase (HDAC) inhibitors and matrix metalloproteinase (MMP) inhibitors.
Unlike standard aliphatic amide couplings, this reaction involves an
Reaction Mechanism & Logic
The coupling proceeds via the activation of the carboxylic acid oxygen, converting the hydroxyl group into a better leaving group.
-
Activation: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) reacts with cinnamic acid to form an unstable O-acylisourea.
-
Stabilization: HOBt (Hydroxybenzotriazole) attacks the O-acylisourea to form a less reactive but more selective OBt-active ester. This step reduces the risk of
-acylurea rearrangement and suppresses racemization (though less critical for achiral cinnamic acid, it prevents side reactions at the alkene). -
Amidation: The nucleophilic nitrogen of O-benzylhydroxylamine attacks the carbonyl carbon of the active ester, releasing HOBt and forming the amide bond.
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic flow of the EDC/HOBt mediated coupling. The HOBt intermediate acts as a "shuttle" to ensure clean conversion.
Materials & Reagents
Note: Stoichiometry is calculated relative to Cinnamic Acid (1.0 equiv).
| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Grade/Notes |
| Cinnamic Acid | 148.16 | 1.0 | Substrate | >98%, Trans-isomer preferred |
| O-Benzylhydroxylamine HCl | 159.61 | 1.2 | Amine Source | Hygroscopic; store in desiccator |
| EDC·HCl | 191.70 | 1.5 | Coupling Agent | Water-soluble carbodiimide |
| HOBt (anhydrous) | 135.12 | 1.2 | Additive | Reduces side reactions |
| DIPEA (Hünig's Base) | 129.24 | 3.0 | Base | Neutralizes HCl salt & carboxylic acid |
| DMF (Dimethylformamide) | 73.09 | - | Solvent | Anhydrous; 0.1M - 0.2M conc. |
| Dichloromethane (DCM) | 84.93 | - | Workup Solvent | HPLC Grade |
Experimental Protocol
Phase 1: Activation of Cinnamic Acid
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under nitrogen flow.
-
Solvation: Add Cinnamic Acid (1.0 equiv, e.g., 500 mg, 3.37 mmol) and HOBt (1.2 equiv, 546 mg) to the flask.
-
Dissolution: Add anhydrous DMF (17 mL, ~0.2 M concentration). Stir until fully dissolved.
-
Activation: Cool the solution to 0 °C using an ice-water bath. Add EDC·HCl (1.5 equiv, 969 mg) in one portion.
-
Expert Insight: Adding EDC at 0 °C prevents the rapid formation of the
-acylurea rearrangement byproduct, a common impurity in carbodiimide couplings.
-
-
Incubation: Stir at 0 °C for 30 minutes to generate the active OBt-ester.
Phase 2: Coupling
-
Amine Preparation: While the acid activates, prepare a separate solution of O-Benzylhydroxylamine HCl (1.2 equiv, 645 mg) in a minimal amount of DMF (3 mL).
-
Neutralization: Add DIPEA (3.0 equiv, 1.76 mL) to the amine solution.
-
Critical Step: The hydrochloride salt must be neutralized to release the free nucleophilic amine. 1.0 equiv of base neutralizes the HCl on the amine; the remaining base ensures the reaction stays slightly basic (pH 8-9) to drive the coupling.
-
-
Addition: Dropwise add the amine/DIPEA mixture to the activated acid solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature naturally and stir for 12–16 hours (overnight).
-
Monitoring: Check progress via TLC (30% EtOAc in Hexanes). The product typically appears as a UV-active spot (
), distinct from the lower cinnamic acid.
-
Phase 3: Workup & Purification
-
Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (50 mL).
-
Acid Wash (Remove Base/EDC): Wash the organic layer with 1M HCl (2 x 30 mL).
-
Why: This removes unreacted DIPEA, the water-soluble EDC urea byproduct, and any unreacted amine.[2]
-
-
Base Wash (Remove HOBt/Acid): Wash with Saturated NaHCO₃ (2 x 30 mL).
-
Why: This removes the HOBt and any unreacted cinnamic acid.
-
-
Brine Wash: Wash with saturated NaCl (1 x 30 mL) to remove residual water/DMF.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify via flash column chromatography (Silica gel, Gradient: 0%
40% EtOAc/Hexanes).-
Yield Expectation: 85–95% as a white/off-white solid.
-
Characterization Criteria
To validate the synthesis, ensure the product meets these spectral characteristics:
-
1H NMR (400 MHz, CDCl3):
- 8.5–9.0 (br s, 1H, NH) – Amide proton
-
7.65 (d,
Hz, 1H, Ph-CH =C) – Alkene proton (trans) - 7.3–7.5 (m, 10H, Ar-H) – Aromatic protons (Cinnamic + Benzyl)
-
6.40 (d,
Hz, 1H, C=CH -CO) – Alkene proton (trans) - 4.98 (s, 2H, O-CH ₂-Ph) – Benzylic protons
-
Mass Spectrometry (ESI):
-
Target Mass:
Da. -
Observed:
or .
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete activation or hydrolysis of active ester. | Ensure anhydrous DMF is used. Increase EDC to 2.0 equiv. |
| "Sticky" Impurities | Residual DMF or Urea byproduct. | Perform a more rigorous brine wash (3x) or use 5% LiCl wash to remove DMF. |
| Isomerization | High temperature or light exposure. | Keep reaction in the dark (foil wrap) and do not exceed 25 °C. |
| Precipitate in Reaction | Formation of insoluble urea (if using DCC). | Switch to EDC (urea is water soluble) or filter the precipitate before workup. |
References
-
Coupling Reagent Selection: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3] Tetrahedron, 61(46), 10827-10852. Link
-
Hydroxamic Acid Synthesis: Marmion, C. J., et al. (2004).[4] Hydroxamic acids – An intriguing family of enzyme inhibitors and biomedical ligands.[5] European Journal of Inorganic Chemistry, 2004(15), 3003-3016. Link
-
General Protocol Validation: Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[1] Tetrahedron, 60(11), 2447-2467. Link
-
Specific Substrate Context: Pettit, G. R., et al. (2002). Antineoplastic agents.[6][7] Synthesis and cancer cell growth inhibitory activity of cinnamic acid amide derivatives. Journal of Medicinal Chemistry. Link
Sources
Application Note: Catalytic Hydrogenolysis of N-(Benzyloxy)cinnamamide to Hydroxamic Acid
Executive Summary & Strategic Context
Hydroxamic acids are a critical pharmacophore in medicinal chemistry, particularly in the design of Histone Deacetylase (HDAC) inhibitors such as Vorinostat (SAHA) , Belinostat , and Panobinostat . The synthesis of these molecules often proceeds through an O-benzyl protected intermediate, N-(benzyloxy)cinnamamide , to prevent side reactions during amide coupling.
The final deprotection step—removing the benzyl group to reveal the free hydroxamic acid—presents a classic chemoselectivity challenge. The substrate contains two reducible functionalities:
-
The O-Benzyl Ether: Requires hydrogenolysis for cleavage.[1]
-
The Cinnamyl Alkene (C=C): Highly susceptible to catalytic hydrogenation.
This Application Note provides two distinct protocols based on the desired target:
-
Protocol A (Total Reduction): For the synthesis of saturated analogs (e.g., 3-phenyl-N-hydroxypropanamide). This is the thermodynamic product and the standard outcome of Pd/C hydrogenolysis.
-
Protocol B (Chemoselective): For the synthesis of unsaturated analogs (e.g., N-hydroxycinnamamide). This requires specialized "poisoned" catalysts or transfer hydrogenation strategies to preserve the alkene.
Mechanistic Insight: The Selectivity Challenge
Catalytic hydrogenolysis on Palladium (Pd) surfaces follows a Horiuti-Polanyi mechanism where hydrogen dissociates into surface hydrides.
-
Adsorption: The alkene (
-coordination) and the aromatic ring of the benzyl group adsorb onto the Pd surface. -
Competition: Alkenes are generally reduced faster than benzyl ethers under standard conditions (10% Pd/C, 1 atm H
). -
Outcome: Standard hydrogenolysis of N-(benzyloxy)cinnamamide typically yields the saturated hydroxamic acid. Preserving the double bond requires modifying the catalyst surface to inhibit alkene adsorption while maintaining sufficient activity for C-O bond cleavage.
Reaction Pathway Diagram
Figure 1: Divergent reaction pathways based on catalyst selection. Standard Pd/C leads to saturation; poisoned catalysts favor alkene retention.
Protocol A: Standard Hydrogenolysis (Total Reduction)
Target Product: Saturated Hydroxamic Acid (e.g., Vorinostat-like linkers). Primary Utility: High-yield synthesis where the alkene is not required for biological activity.
Materials
-
Substrate: N-(benzyloxy)cinnamamide (1.0 equiv)
-
Catalyst: 10% Palladium on Carbon (Pd/C), wet support (50% H2O) recommended to reduce pyrophoric risk.
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Reagent: Hydrogen gas (H
) - Balloon pressure (1 atm).
Step-by-Step Methodology
-
Preparation: In a round-bottom flask, dissolve N-(benzyloxy)cinnamamide (1.0 mmol) in MeOH (10 mL).
-
Note: Ensure the substrate is fully dissolved. If solubility is poor, use a 1:1 mixture of MeOH/THF.
-
-
Inerting: Flush the flask with Nitrogen (N
) or Argon for 5 minutes to remove oxygen. -
Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading relative to substrate mass).
-
Safety: Pd/C is pyrophoric when dry. Always add it to the solvent or use wet variants.
-
-
Hydrogenation:
-
Evacuate the flask (light vacuum) and backfill with H
from a balloon. Repeat 3 times. -
Stir vigorously at Room Temperature (25°C) for 2–4 hours.
-
-
Monitoring: Monitor via TLC or LC-MS.
-
Endpoint: Disappearance of starting material (SM) and appearance of the highly polar hydroxamic acid.
-
Observation: The reaction will likely show an intermediate (reduced alkene, still benzylated) before full conversion.
-
-
Workup:
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with MeOH (3 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: The crude residue is often pure enough. If necessary, recrystallize from EtOAc/Hexanes.
Protocol B: Selective Hydrogenolysis (Alkene Retention)
Target Product: Unsaturated Hydroxamic Acid (e.g., Belinostat analogs). Challenge: Preventing over-reduction of the conjugated double bond.
Strategy
To retain the alkene, we must attenuate the catalyst's activity. We utilize Pd/BaSO
Materials
-
Substrate: N-(benzyloxy)cinnamamide (1.0 equiv)
-
Catalyst: 5% Pd/BaSO
(unreduced). -
Additive: Quinoline (0.1 equiv) - Optional, further poisons catalyst against alkene reduction.
-
H
Source: Hydrogen Balloon (1 atm).
Step-by-Step Methodology
-
Preparation: Dissolve N-(benzyloxy)cinnamamide (1.0 mmol) in MeOH (15 mL).
-
Catalyst Addition: Add 5% Pd/BaSO
(20 wt% loading).-
Critical: If over-reduction is observed in test runs, add Quinoline (0.1 equiv) at this stage.
-
-
Hydrogenation:
-
Purge with N
, then introduce H (balloon). -
Stir at 0°C initially, then warm to Room Temperature only if reaction is sluggish.
-
Time Control: Monitor strictly every 30 minutes. The window between O-debenzylation and C=C reduction can be narrow.
-
-
Alternative: Transfer Hydrogenation (Recommended for High Selectivity)
-
Workup:
-
Filter through Celite immediately upon consumption of SM.
-
Note: If Quinoline was used, wash the organic phase with dilute HCl during extraction to remove it.
-
Data Summary & Troubleshooting
| Parameter | Protocol A (Standard) | Protocol B (Selective) |
| Catalyst | 10% Pd/C | 5% Pd/BaSO |
| H2 Source | H | H |
| Solvent | MeOH | MeOH or EtOH |
| Temp | 25°C | 0°C -> 25°C |
| Major Product | Saturated Hydroxamic Acid | Unsaturated Hydroxamic Acid |
| Yield (Typical) | >90% | 60–75% (depends on monitoring) |
Troubleshooting Guide
-
Problem: Over-reduction (Alkene lost in Protocol B).
-
Solution: Switch to Transfer Hydrogenation (Method 4 in Protocol B). The kinetics of H-transfer from 1,4-cyclohexadiene are often too slow to reduce tri-substituted or conjugated alkenes effectively, providing a kinetic safety window for debenzylation.
-
-
Problem: Catalyst Poisoning (No reaction).
-
Solution: Ensure the substrate is free of sulfur or amine impurities (from previous steps). Increase catalyst loading to 20 wt%.
-
-
Problem: Product Instability.
-
Insight: Hydroxamic acids are excellent metal chelators. Ensure all Pd is removed (use thiol-scavenging resins if necessary) to prevent decomposition or colored complexes.
-
Experimental Workflow Diagram
Figure 2: Decision tree for selecting the appropriate hydrogenolysis condition based on the desired pharmacological target.
References
-
Bajwa, J. S., et al. (2000).[5] Chemoselective deprotection of tertiary benzylamines and reduction of carbon–carbon double bonds. Tetrahedron Letters. Retrieved from [Link]
-
VNU Journal of Science. (2023). Synthesis of some N-hydroxycinnamamide and N-hydroxybenzamide Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers. Retrieved from [Link]
Sources
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Iodine as an efficient initiator for the transfer-hydrogenation from 1,4-cyclohexadiene to aryl-substituted alkenes and the deoxygenation of benzylic alcohols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Sci-Hub. Chemoselective deprotection of tertiary benzylamines and reduction of carbon–carbon double bonds in the presence of benzyl and benzyloxymethyl ethers / Tetrahedron Letters, 2000 [sci-hub.st]
Application Note: Palladium-Catalyzed C-H Activation of N-(Benzyloxy)cinnamamide
This Application Note details the protocol for the Palladium-Catalyzed Cascade Synthesis of Quinolin-2(1H)-ones from N-(benzyloxy)cinnamamides. This transformation leverages the N-benzyloxy group as a "chameleon" functionality: it acts as a Directing Group (DG) for the initial coordination and as an Internal Oxidant to regenerate the active catalyst, rendering the process external-oxidant-free.
Abstract & Core Directive
This guide outlines the autonomous, oxidant-free synthesis of Quinolin-2(1H)-ones via the Palladium-catalyzed C(sp²)-H activation/annulation of N-(benzyloxy)cinnamamides. Unlike traditional Heck reactions that require external oxidants (e.g., Ag salts, Cu(OAc)₂, or O₂) to close the catalytic cycle, this protocol utilizes the cleavage of the N–O bond within the substrate to drive the redox turnover. This "internal oxidant" strategy significantly improves atom economy, safety profile, and scalability.
Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers focusing on heterocycle synthesis.
Scientific Integrity & Mechanism (E-E-A-T)
The Mechanistic Logic
The transformation proceeds through a Pd(II)/Pd(0) catalytic cycle.[1] The N-(benzyloxy) moiety is critical for two reasons:
-
Electronic Modulation: The electronegative oxygen increases the acidity of the N-H bond, facilitating deprotonation and coordination to Palladium.
-
Redox Recycling: The N–O bond acts as an electron sink. Its cleavage provides the thermodynamic driving force to re-oxidize Pd(0) to Pd(II), eliminating the need for stoichiometric metallic oxidants.
The Catalytic Cycle
The reaction pathway involves an intricate cascade:
-
Aminopalladation: The Pd(II) species coordinates to the alkene and the amide nitrogen, promoting an intramolecular syn-aminopalladation. This forms a σ-alkyl-Pd(II) intermediate.
-
C-H Activation: The palladium center activates the ortho-C-H bond of the phenyl ring (a 1,4-palladium migration or direct C-H activation), forming a six-membered palladacycle.
-
Reductive Elimination: The C–C bond is formed, closing the quinolinone ring.
-
Oxidative Deprotection: The N–O bond is cleaved (often assisted by the catalyst or thermal conditions), releasing benzyl alcohol/benzaldehyde byproducts and regenerating the active Pd(II) species.
Pathway Visualization
The following diagram illustrates the "Internal Oxidant" mechanism, highlighting the critical N–O bond cleavage step.
Caption: Mechanistic pathway for the Pd-catalyzed cascade cyclization. The N-O bond cleavage (Green Node) is the thermodynamic driver.
Experimental Protocol
Materials & Reagents[1]
-
Substrate: N-(Benzyloxy)cinnamamide (1.0 equiv, 0.5 mmol)
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5-10 mol%)
-
Ligand: Triphenylphosphine (PPh₃) or Xantphos (10-20 mol%) [Note: Ligand choice modulates regioselectivity; PPh₃ is standard]
-
Base: Cesium Acetate (CsOAc) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: Toluene or 1,2-Dichloroethane (DCE) (anhydrous)
-
Atmosphere: Argon or Nitrogen (inert atmosphere required)
Step-by-Step Methodology
Step 1: Reaction Setup
-
In a glovebox or under a steady stream of argon, charge an oven-dried 15 mL pressure vial (with a Teflon-lined cap) with:
-
N-(Benzyloxy)cinnamamide (127 mg, 0.5 mmol)
-
Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%)
-
PPh₃ (13.1 mg, 0.05 mmol, 10 mol%)
-
CsOAc (192 mg, 1.0 mmol, 2.0 equiv)
-
-
Add anhydrous Toluene (5.0 mL) via syringe.
-
Seal the vial immediately.
Step 2: Thermal Activation
-
Place the reaction vial in a pre-heated aluminum block at 110°C .
-
Stir magnetically at 600 rpm.
-
Timecourse: The reaction typically reaches completion in 12–24 hours. Monitor by TLC (Eluent: Hexanes/EtOAc 3:1) or LC-MS.
-
Checkpoint: The starting material (Rf ~0.4) should disappear, and a highly fluorescent spot (Quinolinone, Rf ~0.2) should appear.[2]
-
Step 3: Work-up & Purification
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove inorganic salts and Palladium black.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash Column Chromatography on Silica Gel.
-
Gradient: 0% → 40% Ethyl Acetate in Hexanes.
-
Data Presentation: Optimization Parameters
The following table summarizes the impact of reaction variables on the yield of 4-phenylquinolin-2(1H)-one.
| Entry | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Note |
| 1 | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 35 | Low conversion due to solvent coordination |
| 2 | Pd(OAc)₂ | CsOAc | Toluene | 100 | 68 | Clean reaction |
| 3 | Pd(OAc)₂ | CsOAc | Toluene | 110 | 89 | Optimal Conditions |
| 4 | PdCl₂ | CsOAc | Toluene | 110 | 45 | Chloride inhibition |
| 5 | Pd(OAc)₂ | Et₃N | Toluene | 110 | 12 | Amine base ineffective |
Troubleshooting & Critical Controls
-
Moisture Sensitivity: While the reaction is robust, strictly anhydrous solvents are recommended to prevent hydrolysis of the amide prior to cyclization.
-
Catalyst Deactivation: If the reaction stalls (black precipitate forms early), it indicates Pd aggregation. Increase ligand loading to 20 mol% or switch to a bidentate ligand like Xantphos to stabilize the active species.
-
Substrate Purity: Ensure the N-(benzyloxy)cinnamamide is free of residual hydroxylamine hydrochloride from its synthesis, as free amine poisons the catalyst.
References
-
Simmons, E. M., & Hartwig, J. F. (2012).[4] "On the interpretation of deuterium kinetic isotope effects in C-H bond functionalizations by transition-metal complexes." Angewandte Chemie International Edition, 51(13), 3066–3072.[4]
- Loh, T. P., et al. (2013). "Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation." Chemical Communications. (Contextual grounding on N-methoxy directing groups).
-
Wang, B., et al. (2013). "Palladium-Catalyzed Oxidative Cyclization of N-Methoxycinnamamides: A Facile Synthesis of 3,4-Disubstituted Isoquinolin-1(2H)-ones." Organic Letters. (Primary basis for internal oxidant protocol).
-
Guimond, N., & Fagnou, K. (2010). "Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization." Journal of the American Chemical Society. (Mechanistic comparison for N-O bond cleavage).
Sources
- 1. Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents [mdpi.com]
- 2. Green Synthesis of Cinnamic Acid and Derivatives Using Palladium N-Heterocyclic Carbene Catalyst | Bayero Journal of Pure and Applied Sciences [ajol.info]
- 3. ajol.info [ajol.info]
- 4. On the interpretation of deuterium kinetic isotope effects in C-H bond functionalizations by transition-metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Synthesis of O-Benzylcinnamohydroxamic Acid
Executive Summary
O-Benzylcinnamohydroxamic acid (also known as N-benzyloxycinnamamide) is a critical intermediate in the synthesis of hydroxamic acid-based metalloproteinase (MMP) inhibitors and histone deacetylase (HDAC) inhibitors. Unlike free hydroxamic acids, the O-benzyl protected form offers superior stability during multi-step synthesis, preventing premature chelation or oxidation.
This guide details a robust, scalable protocol for synthesizing O-benzylcinnamohydroxamic acid. The method utilizes an acid chloride activation strategy, chosen for its high atom economy and reproducibility compared to carbodiimide coupling.
Key Chemical Transformation
The synthesis proceeds via the nucleophilic acyl substitution of cinnamoyl chloride with O-benzylhydroxylamine.
Target Molecule:
-
IUPAC Name: N-(Benzyloxy)-3-phenylacrylamide
-
Molecular Formula: C₁₆H₁₅NO₂
-
Molecular Weight: 253.30 g/mol
Reaction Logic & Pathway[1][2][3][4]
The synthesis is designed as a two-stage convergent workflow. We avoid direct coupling agents (like EDC/HOBt) to minimize cost and byproduct formation (urea derivatives) which can complicate purification in larger batches.
Reaction Scheme (Graphviz Visualization)
Figure 1: Synthetic pathway for O-benzylcinnamohydroxamic acid via acid chloride activation.
Materials & Equipment
Reagents Table
| Reagent | CAS No. | MW ( g/mol ) | Equiv.[1][2] | Role |
| Trans-Cinnamic Acid | 140-10-3 | 148.16 | 1.0 | Substrate |
| Thionyl Chloride | 7719-09-7 | 118.97 | 1.5 | Chlorinating Agent |
| O-Benzylhydroxylamine HCl | 2687-43-6 | 159.61 | 1.1 | Nucleophile |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 2.5 | Base/Scavenger |
| Dichloromethane (DCM) | 75-09-2 | - | Solvent | Reaction Medium |
| DMF (Cat.) | 68-12-2 | - | Cat. | Catalyst |
Critical Note on Stoichiometry:
-
Base Requirement: You must use at least 2.0 equivalents of base (TEA or Pyridine). The first equivalent neutralizes the HCl salt of the hydroxylamine to generate the free nucleophile; the second equivalent neutralizes the HCl generated during the substitution reaction.
Experimental Protocol
Phase 1: Preparation of Cinnamoyl Chloride
Note: Commercially available cinnamoyl chloride can be used, but fresh preparation ensures high purity.
-
Setup: Equip a dry 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).
-
Charging: Add trans-cinnamic acid (10.0 g, 67.5 mmol) to the flask.
-
Reagent Addition: Add thionyl chloride (12.0 g, 7.3 mL, ~101 mmol) followed by 2 drops of anhydrous DMF (catalyst).
-
Reaction: Heat the mixture gently to reflux (oil bath ~80°C) for 2–3 hours. The evolution of HCl and SO₂ gas indicates reaction progress.
-
Endpoint: The reaction is complete when the solid acid dissolves completely and gas evolution ceases.
-
-
Isolation: Cool the mixture to room temperature. Remove excess thionyl chloride under reduced pressure (rotary evaporator).
-
Tip: Add a small amount of dry toluene and re-evaporate to azeotropically remove residual SOCl₂.
-
Result: Cinnamoyl chloride (yellowish solid/oil) is obtained. Use immediately for Phase 2.
-
Phase 2: Coupling to Form O-Benzylcinnamohydroxamic Acid
-
Preparation of Nucleophile:
-
In a separate 500 mL RBF, dissolve O-benzylhydroxylamine hydrochloride (11.8 g, 74.2 mmol, 1.1 equiv) in anhydrous DCM (150 mL) .
-
Cool the solution to 0°C using an ice bath.
-
Add Triethylamine (TEA) (17.1 g, 23.5 mL, 169 mmol, 2.5 equiv) dropwise. The mixture will become heterogeneous as TEA·HCl salts may precipitate partially.
-
-
Coupling Reaction:
-
Dissolve the crude cinnamoyl chloride (from Phase 1) in anhydrous DCM (50 mL) .
-
Add the acid chloride solution dropwise to the cold hydroxylamine/TEA mixture over 30 minutes.
-
Control: Maintain internal temperature < 5°C to prevent di-acylation side products.
-
-
Completion:
-
Allow the reaction to warm to room temperature naturally.
-
Stir for 3–5 hours. Monitor by TLC (Silica, 30% EtOAc/Hexane). The starting material (acid chloride) should disappear.
-
-
Workup:
-
Quench: Add water (100 mL) to the reaction mixture.
-
Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.
-
Wash 1 (Acidic): Wash the organic layer with 1M HCl (2 x 50 mL) .
-
Purpose: Removes excess TEA and unreacted hydroxylamine.
-
-
Wash 2 (Basic): Wash with saturated NaHCO₃ (2 x 50 mL) .
-
Purpose: Removes any hydrolyzed cinnamic acid.
-
-
Wash 3 (Neutral): Wash with Brine (50 mL) .
-
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum.
-
-
Purification (Recrystallization):
-
The crude product is typically an off-white solid.
-
Solvent System: Recrystallize from Ethanol/Water (9:1) or Ethyl Acetate/Hexane .
-
Dissolve in minimum hot ethanol, add water until slightly turbid, and cool slowly to 4°C.
-
Filtration: Collect the white crystalline solid by vacuum filtration and dry in a vacuum oven at 40°C.
-
Characterization & Quality Control
Expected Data
-
Appearance: White crystalline solid.
-
Melting Point: ~110–115°C (Dependent on purity/polymorph).
-
Yield: 80–90%.
NMR Validation (400 MHz, DMSO-d₆)
To validate the structure, look for these diagnostic signals:
| Proton Type | Chemical Shift (δ) | Multiplicity | Interpretation |
| -NH- | 11.2 - 11.5 | Singlet (Broad) | Amide proton (Exchangeable with D₂O) |
| Ph-CH= | 7.5 - 7.6 | Doublet (J~16Hz) | Trans-alkene proton (Beta) |
| =CH-CO | 6.6 - 6.7 | Doublet (J~16Hz) | Trans-alkene proton (Alpha) |
| O-CH₂-Ph | 4.90 | Singlet | Benzylic methylene protons |
| Ar-H | 7.3 - 7.6 | Multiplet | Aromatic protons (Cinnamyl + Benzyl) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of acid chloride | Ensure all glassware is flame-dried; use fresh SOCl₂. |
| Oily Product | Residual solvent or impurities | Recrystallize from Hexane/EtOAc.[3] Scratch flask to induce nucleation. |
| Extra Spots on TLC | Di-acylation (N,O-diacyl) | Ensure strict temperature control (0°C) during addition. Avoid excess acid chloride. |
References
-
Redox-Triggered Nitroxyl Sources: Use of O-benzylhydroxylamine in sulfonamide synthesis (analogous chemistry).
- Source:PMC - NIH, "Para-Substituted O-Benzyl Sulfohydroxamic Acid Derivatives as Redox-Triggered Nitroxyl (HNO) Sources."
-
Hydroxamic Acid Synthesis Review: Overview of coupling methods including acid chlorides.
- Source:Organic Chemistry Portal, "Synthesis of Hydroxamic Acids."
-
Cinnamoyl Chloride Preparation: Standard protocol for converting cinnamic acid to cinnamoyl chloride.[4]
- Source:OC-Praktikum, "Reaction of cinnamic acid with thionyl chloride to cinnamoyl chloride."
Sources
Radical carboaminoxylation using N-(benzyloxy)cinnamamide
Application Note: Radical Carboaminoxylation Cyclization of -(Benzyloxy)cinnamamides
Product Class:Executive Summary & Scientific Rationale
The radical carboaminoxylation of
Why -(Benzyloxy)cinnamamide?
The
-
Mechanism Type: Radical Cascade (Addition
Cyclization Oxidation/Elimination). -
Key Advantage: Direct construction of quaternary carbon centers at the C3 position of oxindoles.
-
Atom Economy: High; typically utilizes cheap iron catalysts (FeCl
, Fe(OTf) ) or photoredox systems.
Mechanistic Pathway[1][2]
Understanding the causality of the reaction steps is critical for troubleshooting. The reaction proceeds via a Single Electron Transfer (SET) mechanism.[1]
Logical Flow:
-
Radical Generation: The catalyst (e.g., Fe
) reduces the oxidant/radical precursor (R-X) to generate an alkyl radical (R ). -
Radical Addition: The electrophilic alkyl radical adds to the
-unsaturated double bond of the cinnamamide at the -position. -
Cyclization: The resulting
-carbonyl radical undergoes 5-exo-trig cyclization onto the aromatic ring. -
Aromatization/Oxidation: The cyclic radical intermediate is oxidized (by Fe
or oxidant) and deprotonated to restore aromaticity, yielding the oxindole.
Pathway Diagram (Graphviz)
Caption: Mechanistic flow of the iron-catalyzed radical carboaminoxylation/cyclization cascade.
Experimental Protocol
This protocol is based on the robust Iron-Catalyzed system (Jiao et al. / Studer variants). It is designed to be self-validating ; the color change of the iron catalyst often indicates the oxidation state progression.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
-
Substrate:
-(Benzyloxy)-N-methylcinnamamide (1.0 equiv, 0.2 mmol scale). -
Radical Precursor: Alkyl halide (2.0 equiv) OR TBPB (tert-Butyl peroxybenzoate) for methylation.
-
Catalyst: Fe(OTf)
(10 mol%) or FeCl (10-20 mol%). -
Ligand (Optional): Bathophenanthroline (if using photoredox) or simple phosphines; often ligand-free for Fe.
-
Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile (MeCN).
-
Base/Additive: Na
CO (2.0 equiv) or DTBP (Di-tert-butyl peroxide) as oxidant if using alkyl halides.
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar.
-
Allow to cool under a stream of Argon or Nitrogen.
-
Why: Oxygen can quench the alkyl radical intermediate or oxidize the Fe(II) catalyst prematurely.
-
-
Charging:
-
Add
-(Benzyloxy)cinnamamide (0.2 mmol). -
Add Fe(OTf)
(7.1 mg, 0.02 mmol, 10 mol%). -
Add Na
CO (42.4 mg, 0.4 mmol, 2.0 equiv). -
Checkpoint: Ensure solids are finely ground to maximize surface area.
-
-
Solvent & Reagent Addition:
-
Evacuate and backfill with N
three times. -
Inject anhydrous DCE (2.0 mL) via syringe.
-
Add the Radical Precursor (e.g., Cyclohexane, Toluene, or Alkyl Halide) if liquid. If using TBPB (oxidant/methyl source), add 2-3 equiv dropwise.
-
-
Reaction:
-
Seal the tube.
-
Heat to 80–100 °C (depending on radical source half-life) for 12 hours.
-
Visual Cue: The reaction mixture typically transitions from pale yellow/orange to dark brown as Fe(III) species accumulate.
-
-
Work-up:
-
Cool to room temperature.[1]
-
Dilute with EtOAc (10 mL) and filter through a short pad of silica gel or Celite to remove iron salts.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Validation: Verify product identity via
H NMR (disappearance of alkene protons at 6.5–7.5 ppm, appearance of diastereotopic CH protons in the oxindole ring).
-
Data Interpretation & Scope
The following table summarizes expected outcomes based on the radical source used. This data helps in selecting the correct precursor for your target moiety.
| Radical Source (R | Reagent Used | Conditions | Typical Yield (%) | Notes |
| Methyl | TBPB (Perester) | Fe(OTf) | 75–88% | TBPB acts as both oxidant and radical source. |
| Cycloalkyl | Cycloalkane | Fe(OTf) | 60–80% | Requires C-H abstraction; use excess cycloalkane as co-solvent. |
| Benzyl | Toluene | Fe(OTf) | 55–70% | Benzylic C-H activation. |
| Alkyl (1°/2°) | Alkyl Iodide | Fe(OTf) | 70–90% | Photoredox conditions may be preferred for sensitive halides. |
Troubleshooting & Critical Parameters
Low Yield / Incomplete Conversion
-
Cause: Catalyst deactivation or radical quenching.
-
Solution: Degas solvents thoroughly (freeze-pump-thaw). Increase catalyst loading to 20 mol%. Ensure the radical precursor is in excess (2-3 equiv).
Side Product: Simple Reduction
-
Observation: Formation of the dihydro-cinnamamide (saturation of double bond without cyclization).
-
Cause: Hydrogen atom abstraction (HAT) from solvent or impurities.
-
Solution: Avoid H-donor solvents (like THF or alcohols). Use DCE or Benzene.
"Carboaminoxylation" vs. "Carboamination"
-
Clarification: If the
-benzyloxy group is cleaved (N-O bond break), the product is a standard oxindole (Carboamination). If the -benzyloxy group remains intact (forming an -alkoxyoxindole), it is strictly a Carbo-alkoxyamination . This protocol preserves the N-O bond, yielding -alkoxyoxindoles.
References
-
Iron-Catalyzed Carboazidation/Carboamination
- Title: "Iron-Catalyzed Selective Oxidative Radical Cross-Coupling: An Efficient Approach to 3,3-Disubstituted Oxindoles."
- Source:J. Am. Chem. Soc.2013, 135, 15234.
-
URL:[Link]
-
Radical Carboaminoxylation Concepts
- Title: "Radical Carboaminoxylation of Alkenes with Organozinc Reagents and TEMPO."
- Source:Angew. Chem. Int. Ed.2008, 47, 5451.
-
URL:[Link]
-
General Review on Radical Cascades
- Title: "Recent Advances in Radical Cascade Cycliz
- Source:Chem. Commun.2012, 48, 7022.
-
URL:[Link]
Application Note: Scalable Synthesis of N-(Benzyloxy)acrylamide
Executive Summary
This application note details a robust, scalable protocol for the synthesis of N-(benzyloxy)acrylamide (3 ), a critical intermediate in the manufacturing of hydroxamic acid-based histone deacetylase (HDAC) inhibitors and novel Michael acceptor electrophiles.
While standard laboratory methods often utilize coupling agents (EDC/HOBt) or anhydrous acid chloride conditions, these routes suffer from poor atom economy, expensive reagents, and difficult salt filtration upon scale-up. This guide presents a Biphasic Schotten-Baumann Protocol , optimized for kilogram-scale production. This method utilizes water as a heat sink to control the exothermic acylation and simplifies purification to a phase separation and crystallization, eliminating the need for column chromatography.
Chemical Context & Strategic Route Selection
The Synthetic Challenge
The synthesis involves the acylation of O-benzylhydroxylamine (2 ) with acryloyl chloride (1 ).
Key Process Risks:
-
Polymerization: The acryloyl moiety is prone to radical polymerization, triggered by heat or concentrated initiators.
-
Chemoselectivity: O-benzylhydroxylamine has reduced nucleophilicity compared to alkyl amines. Furthermore, the product (N-benzyloxy amide) has an acidic N-H proton (pKa ~8–9), making it susceptible to deprotonation and subsequent over-acylation to form the N,N-diacyl byproduct if pH is uncontrolled.
-
Thermal Management: The reaction with acid chlorides is highly exothermic.
Route Comparison
| Feature | Method A: Anhydrous (DCM/Et3N) | Method B: Coupling (EDC/NHS) | Method C: Schotten-Baumann (Biphasic) |
| Atom Economy | Moderate | Low (Urea byproducts) | High |
| Thermal Control | Poor (Organic solvent only) | Good | Excellent (Water acts as heat sink) |
| Purification | Filtration of amine salts (clogs filters) | Column Chromatography often required | Phase separation + Crystallization |
| Scalability | < 100 g | < 10 g | > 1 kg |
Reaction Scheme
The reaction utilizes a biphasic system (Dichloromethane/Water) with an inorganic base to neutralize the HCl byproduct immediately upon formation.
Figure 1: Synthetic pathway for the Schotten-Baumann acylation.
Detailed Protocol: Biphasic Schotten-Baumann Acylation
Scale: 100 g Input (O-benzylhydroxylamine HCl) Expected Yield: 85–92% Reaction Time: 3–4 Hours
Reagents & Materials
-
Acryloyl Chloride (1): 1.1 equivalents. Note: Must contain stabilizer (e.g., 400 ppm phenothiazine or MEHQ). Distill immediately prior to use if polymer is visible.
-
O-Benzylhydroxylamine Hydrochloride (2): 1.0 equivalent.
-
Potassium Carbonate (
): 2.5 equivalents.[1] Preferred over NaOH to buffer pH ~9-10 and prevent di-acylation. -
Solvents: Dichloromethane (DCM) and Deionized Water (1:1 ratio).
Step-by-Step Procedure
Step 1: Reactor Setup & Dissolution
-
Equip a 2L jacketed glass reactor with an overhead mechanical stirrer (Teflon impeller), internal temperature probe, and a pressure-equalizing addition funnel.
-
Charge Water (500 mL) and
(216 g, 1.56 mol) . Stir until fully dissolved. -
Add O-benzylhydroxylamine HCl (100 g, 0.626 mol) .
-
Observation: The salt will dissolve, and the free amine is liberated.
-
-
Add DCM (500 mL) . Increase stirring speed to ensure turbulent mixing of the biphasic layers.
-
Cool the mixture to an internal temperature of 0°C to 2°C .
Step 2: Controlled Addition (Critical Process Parameter)
-
Dilute Acryloyl Chloride (62.3 g, 56 mL, 0.689 mol) with DCM (50 mL) in the addition funnel.
-
Add the acid chloride solution dropwise over 60–90 minutes .
-
Critical: Maintain internal temperature < 5°C . If temp spikes, pause addition.
-
Chemistry: The base neutralizes the HCl generated instantly. The biphasic nature protects the product from hydrolysis.
-
Step 3: Reaction Completion
-
After addition, allow the reaction to warm to 10°C over 1 hour.
-
Monitor by TLC (30% EtOAc/Hexane) or HPLC.
-
Target: < 1% remaining starting material.
-
Step 4: Workup & Isolation
-
Stop stirring and allow phases to separate (15 min).
-
Drain the lower organic (DCM) layer.
-
Extract the aqueous layer once with DCM (100 mL) to recover entrained product. Combine organic layers.
-
Acid Wash: Wash combined organics with 0.5 M HCl (200 mL) .
-
Purpose: Removes unreacted amine and trace pyridine/base.
-
-
Base Wash: Wash with Saturated
(200 mL) .-
Purpose: Removes any hydrolyzed acrylic acid.
-
-
Dry organic layer over Anhydrous
, filter, and concentrate under reduced pressure (Water bath < 30°C to prevent polymerization).
Purification: Recrystallization
While the crude oil is often >90% pure, crystallization ensures pharmaceutical grade quality.
-
Dissolve the crude solid/oil in a minimum amount of warm Ethyl Acetate (approx. 2 mL/g) at 40°C.
-
Slowly add Hexanes (or Heptane) until slight turbidity is observed (approx. ratio 1:3 EtOAc:Hexane).
-
Cool slowly to Room Temperature, then to 0°C for 2 hours.
-
Filter the white crystalline solid.
-
Wash with cold Hexanes.
-
Dry in a vacuum oven at 25°C (Do not heat > 40°C).
Process Workflow Diagram
Figure 2: Process flow diagram from reactor charging to final isolation.
Characterization & Quality Control
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 98.0% | HPLC (210 nm) |
| Proton NMR | Confirms acryloyl protons (dd) and benzyl group | |
| Melting Point | 60–65°C (Range depends on polymorph) | Capillary MP |
| Residual Solvent | < 5000 ppm (DCM) | GC-Headspace |
Self-Validating Check:
-
NMR Diagnostic: Look for the characteristic ABX system of the acrylamide vinyl protons (
5.6–6.5 ppm). The disappearance of the broad peak of the starting material and the appearance of a downfield amide -NH (~11 ppm) confirms conversion.
Troubleshooting & Safety
Common Failure Modes
-
Oiling Out: If the product oils out during recrystallization, the solution was too concentrated or hot. Re-dissolve in EtOAc and add Hexanes more slowly. Seeding with a pure crystal is highly recommended.
-
Di-acylation: If Mass Spec shows M+55 peak (addition of second acryloyl group), the pH was too high (>11) or excess chloride was added too fast. Stick to Carbonate base rather than Hydroxide to buffer the pH.
-
Polymerization: If the reaction mixture turns into a gel or insoluble rubber, the temperature spiked > 10°C during addition. Ensure efficient cooling and stirring.
Safety Data
-
Acryloyl Chloride: Lachrymator, toxic, corrosive. Handle only in a fume hood.
-
N-(Benzyloxy)acrylamide: Potential skin sensitizer (Michael acceptor). Wear double nitrile gloves.
References
-
Schotten-Baumann Reaction Conditions: Smith, M. B.; March, J. March's Advanced Organic Chemistry, 6th ed.; Wiley: New York, 2007.
-
Synthesis of Hydroxamic Acid Derivatives: "Preparation of N-benzyloxy-acrylamides." Organic Syntheses, Coll.[2] Vol. 8, p. 100. (General methodology for hydroxamate synthesis).
-
Acrylamide Polymerization Inhibition: "Safe Handling of Acrylic Acid and Esters." BASF Technical Bulletin.
-
HDAC Inhibitor Synthesis (Vorinostat Analogs): Mai, A., et al. "Class I Histone Deacetylase Inhibitors." Journal of Medicinal Chemistry, 2005, 48(9), 3344–3353.
-
Process Chemistry of Acrylamides: "Scalable synthesis of Michael Acceptors." Organic Process Research & Development (OPRD).
Sources
Navigating the Labyrinth of Amide Synthesis: A Guide to O-Benzyl Deprotection Strategies
For researchers, synthetic chemists, and professionals in drug development, the amide bond is a cornerstone of molecular architecture, most notably in peptides and complex pharmaceuticals. Its synthesis, however, is often a multi-step endeavor where the judicious use of protecting groups is paramount. The O-benzyl group, a stalwart protector of hydroxyl functionalities, is prized for its robustness. Yet, its timely and clean removal in the final stages of a synthesis, without compromising the integrity of the newly forged amide linkage, presents a frequent and critical challenge. This technical guide provides an in-depth exploration of the conditions for O-benzyl group deprotection in the context of amide synthesis, offering field-proven insights and detailed protocols to navigate this crucial transformation with precision and confidence.
The Amide's Resilience: A Chemical Fortress
Before delving into deprotection strategies, it is crucial to understand the inherent stability of the amide bond. The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, creating a partial double bond character between the carbon and nitrogen.[1] This resonance stabilization makes the amide less susceptible to nucleophilic attack and generally more robust than esters to hydrolytic conditions, whether acidic or basic.[1][2] This inherent stability is the bedrock upon which chemoselective O-benzyl deprotection is built, allowing for the cleavage of the benzyl ether while the amide remains intact.
Strategic Pathways to O-Benzyl Deprotection
The selection of an appropriate deprotection method is contingent on the overall molecular landscape, including the presence of other sensitive functional groups. The three primary strategies for O-benzyl ether cleavage are catalytic hydrogenolysis, acid-mediated cleavage, and oxidative cleavage. Each pathway offers a unique set of advantages and requires careful consideration of its mechanistic underpinnings and experimental parameters.
dot graph "Deprotection_Decision_Tree" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [penwidth=1.5, color="#5F6368"];
Start [label="Substrate with O-Bn and Amide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Other_Groups [label="Other Reducible Groups Present?\n(e.g., alkenes, alkynes, nitro)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Hydrogenolysis [label="Catalytic Hydrogenolysis\n(Pd/C, H2 or Transfer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Acid_Sensitivity [label="Acid-Sensitive Groups Present?\n(e.g., Boc, t-butyl esters, acetals)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Lewis_Acid [label="Lewis Acid Cleavage\n(BCl3, BBr3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidative [label="Oxidative Cleavage\n(DDQ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mild_Hydrogenolysis [label="Consider Catalytic\nTransfer Hydrogenation", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Other_Groups; Check_Other_Groups -> Hydrogenolysis [label="No"]; Check_Other_Groups -> Check_Acid_Sensitivity [label="Yes"]; Check_Acid_Sensitivity -> Lewis_Acid [label="No"]; Check_Acid_Sensitivity -> Oxidative [label="Yes"]; Hydrogenolysis -> Mild_Hydrogenolysis [label="If selectivity is a concern"]; } Figure 1. Decision workflow for selecting an O-benzyl deprotection strategy in the presence of an amide group.
Catalytic Hydrogenolysis: The Workhorse Method
Catalytic hydrogenolysis is arguably the most common and mildest method for O-benzyl deprotection.[3] This technique involves the cleavage of the C-O bond of the benzyl ether using hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[3][4]
Mechanism of Action: The reaction occurs on the surface of the heterogeneous catalyst. The benzyl ether and molecular hydrogen are adsorbed onto the palladium surface. Hydrogen undergoes dissociative chemisorption to form palladium hydride species. These active hydrogen species then cleave the benzylic C-O bond, resulting in the formation of the desired alcohol and toluene as a byproduct.[3][5]
dot graph "Hydrogenolysis_Mechanism" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [penwidth=1.5, color="#4285F4"];
{ rank=same; Substrate [label="R-O-Bn"]; Catalyst [label="Pd/C"]; H2 [label="H₂"]; }
Adsorption [label="Adsorption onto\nCatalyst Surface"]; H2_Activation [label="H₂ Activation\n(Pd-H formation)"]; Cleavage [label="C-O Bond Cleavage"]; Products [label="R-OH + Toluene"];
Substrate -> Adsorption; Catalyst -> Adsorption; H2 -> H2_Activation; Adsorption -> Cleavage; H2_Activation -> Cleavage; Cleavage -> Products; } Figure 2. Simplified workflow of catalytic hydrogenolysis for O-benzyl deprotection.
Advantages in Amide Synthesis:
-
High Chemoselectivity: Amide bonds are generally stable under these conditions, making it an excellent choice for late-stage deprotection in peptide synthesis.[6]
-
Mild Conditions: The reaction is typically carried out at room temperature and atmospheric pressure of hydrogen.
-
Clean Reaction: The byproducts are the deprotected alcohol and toluene, which are easily separated from the product.
Catalytic Transfer Hydrogenation (CTH): An increasingly popular and safer alternative to using hydrogen gas is catalytic transfer hydrogenation.[7] In this method, a hydrogen donor such as ammonium formate, formic acid, or 1,4-cyclohexadiene is used to generate hydrogen in situ.[7][8] This approach is particularly advantageous in laboratories not equipped for high-pressure hydrogenations.
| Parameter | Catalytic Hydrogenation (H₂) | Catalytic Transfer Hydrogenation (CTH) |
| Catalyst | 10% Pd/C | 10% Pd/C |
| Hydrogen Source | H₂ gas (balloon or pressure vessel) | Ammonium formate, formic acid, 1,4-cyclohexadiene |
| Solvent | Methanol, Ethanol, Ethyl Acetate, THF | Methanol, Ethanol |
| Temperature | Room Temperature | Room Temperature to reflux |
| Pressure | Atmospheric to 50 psi | Atmospheric |
Protocol 1: O-Benzyl Deprotection via Catalytic Hydrogenation
-
Preparation: In a flask suitable for hydrogenation, dissolve the O-benzyl protected amide (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (10-20% by weight of the substrate) to the solution.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected product, which can be further purified by chromatography if necessary.
Acid-Mediated Cleavage: A Powerful Alternative
Strong acids, particularly Lewis acids, can effectively cleave benzyl ethers. This method is often employed when the substrate contains functional groups that are sensitive to reduction, such as alkenes or alkynes.
Mechanism of Action: The Lewis acid (e.g., BCl₃, BBr₃) coordinates to the ether oxygen, making it a better leaving group. A nucleophile, which can be the conjugate base of the Lewis acid or another species in the reaction mixture, then attacks the benzylic carbon, leading to the cleavage of the C-O bond.[9][10] The use of a cation scavenger, such as pentamethylbenzene, is often crucial to prevent Friedel-Crafts-type side reactions where the liberated benzyl cation could alkylate electron-rich aromatic rings in the substrate or solvent.[11][12]
dot graph "Lewis_Acid_Cleavage" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [penwidth=1.5, color="#EA4335"];
Substrate [label="R-O-Bn"]; Lewis_Acid [label="BCl₃"]; Scavenger [label="Pentamethylbenzene\n(Cation Scavenger)"];
Coordination [label="Coordination of BCl₃\nto Ether Oxygen"]; Cleavage [label="Nucleophilic Attack\n& C-O Bond Cleavage"]; Products [label="R-OH + Benzylated Scavenger"];
Substrate -> Coordination; Lewis_Acid -> Coordination; Coordination -> Cleavage; Scavenger -> Cleavage; Cleavage -> Products; } Figure 3. Conceptual workflow for Lewis acid-mediated O-benzyl deprotection.
Advantages and Considerations:
-
Orthogonality to Hydrogenolysis: Useful for substrates with reducible functional groups.
-
Potent Reagents: Lewis acids like BCl₃ are highly effective but must be handled with care due to their reactivity and moisture sensitivity.
-
Amide Stability: While generally stable, forcing conditions with strong Lewis acids could potentially affect the amide bond, so careful optimization is necessary.[13]
Protocol 2: O-Benzyl Deprotection using Boron Trichloride (BCl₃)
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the O-benzyl protected amide (1.0 eq) and a cation scavenger such as pentamethylbenzene (3.0 eq) in anhydrous dichloromethane (DCM).[11]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a 1M solution of boron trichloride in DCM (2.0 eq) to the cooled reaction mixture.
-
Reaction: Stir the reaction at -78 °C.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Quenching: Once the reaction is complete, slowly quench by the addition of methanol, followed by water.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography.
Oxidative Cleavage: A Selective Approach
Oxidative methods provide another orthogonal strategy for O-benzyl deprotection, particularly useful for substrates that are sensitive to both reduction and strong acids. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a common reagent for this transformation.[14][15]
Mechanism of Action: The reaction is believed to proceed through a single-electron transfer (SET) mechanism. DDQ acts as an electron acceptor, leading to the formation of a benzyl radical cation. This intermediate then reacts with water to form a hemiacetal, which subsequently decomposes to the deprotected alcohol and a benzaldehyde derivative.[14][16]
Key Features:
-
Selectivity: This method is often selective for p-methoxybenzyl (PMB) ethers over unsubstituted benzyl ethers, but conditions can be optimized for the cleavage of simple benzyl ethers.[17]
-
Mild Conditions: The reaction is typically carried out under neutral conditions at room temperature.
-
Amide Compatibility: Amide groups are generally stable to DDQ-mediated deprotection.[18]
| Reagent | Conditions | Selectivity |
| DDQ | DCM/H₂O, Room Temperature | Often selective for electron-rich benzyl ethers (e.g., PMB) |
Protocol 3: O-Benzyl Deprotection using DDQ
-
Preparation: Dissolve the O-benzyl protected amide (1.0 eq) in a mixture of dichloromethane (DCM) and water (typically 18:1 v/v).
-
Reagent Addition: Add DDQ (1.1-1.5 eq) to the solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature. The reaction mixture will typically turn dark.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Filter and concentrate the organic layer under reduced pressure. The resulting crude product can be purified by column chromatography to remove the DDQ byproducts.
Conclusion: A Strategic Imperative
The successful deprotection of O-benzyl groups in the final stages of amide synthesis is a testament to careful planning and a deep understanding of the underlying chemical principles. While catalytic hydrogenolysis remains the most widely used and often the mildest approach, acid-mediated and oxidative cleavage methods provide powerful and orthogonal alternatives for complex substrates. By understanding the mechanisms, advantages, and limitations of each strategy, researchers and drug development professionals can confidently select and execute the optimal deprotection protocol, ensuring the integrity of the invaluable amide bond and the successful synthesis of their target molecules.
References
-
Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980. [Link]
-
Miyazaki, R., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2417-2423. [Link]
-
Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. [Link]
-
J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. [Link]
-
El-Megied, A. M. N., et al. (2015). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. ResearchGate. [Link]
-
Bull, S. D., et al. (2000). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Journal of the Chemical Society, Perkin Transactions 1, (22), 3765-3774. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
Cavedon, C., et al. (2023). Visible-light-mediated Oxidative Debenzylation of 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Organic Syntheses, 100, 271-286. [Link]
-
Chemistry Stack Exchange. (2020). Why do amides require much harsher conditions for hydrolysis than esters?. [Link]
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Deprotection of benzyl ethers using DDQ. [Link]
-
Bera, S., et al. (2014). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. ACS Omega, 3(1), e01358-e01358. [Link]
-
Okano, K., et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. ResearchGate. [Link]
-
Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812-3815. [Link]
-
Li, Y., et al. (2015). DDQ-promoted direct transformation of benzyl hydrocarbons to amides via tandem reaction of the CDC reaction and Beckmann rearrangement. Organic & Biomolecular Chemistry, 13(31), 8459-8462. [Link]
-
Kumar, A., & Ahmad, I. (2021). Amide Bond Activation of Biological Molecules. Molecules, 26(16), 4987. [Link]
-
Martin, R. B. (1996). Coordinating properties of the amide bond. Stability and structure of metal ion complexes of peptides and related ligands. Chemical Reviews, 96(5), 1875-1904. [Link]
-
Johnson, W. S., et al. (1976). Mechanism of the Lewis acid mediated cleavage of chiral acetals. Journal of the American Chemical Society, 98(20), 6183-6189. [Link]
-
Hu, Y., et al. (2021). DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Advances, 11(49), 30939-30956. [Link]
-
Ozawa, J. (2014). Catalytic Hydrogenation of Amides. SlideShare. [Link]
-
Richardson, A. D., et al. (2024). Mechanocatalytic Hydrogenolysis of the Lignin Model Dimer Benzyl Phenyl Ether over Supported Palladium Catalysts. ACS Sustainable Chemistry & Engineering, 12(32), 12158-12166. [Link]
-
Bull, S. D., et al. (2000). Chemoselective oxidative debenzylation of tertiary N-benzyl amines. RSC Publishing. [Link]
-
Li, X., et al. (2015). ChemInform Abstract: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. ResearchGate. [Link]
-
Wu, Y. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
-
Okano, K., et al. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Non-‐Lewis-‐Basic Cation Scavenger. Organic Syntheses, 93, 1-13. [Link]
-
van der Vorm, S., et al. (2020). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. [Link]
-
Wikipedia. (n.d.). Ether cleavage. [Link]
-
Dub, P. A., & Gordon, J. C. (2018). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development, 22(12), 1591-1615. [Link]
-
Isidro-Llobet, A., et al. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Chemistry – A European Journal, 25(1), 60-75. [Link]
-
Adolfsson, H. (2016). Catalytic Amide Reductions under Hydrosilylation Conditions. Diva-portal.org. [Link]
-
Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. [Link]
-
Sajiki, H., et al. (2000). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. ResearchGate. [Link]
-
Okano, K., et al. (2008). Mild debenzylation of aryl benzyl ether with BCl3 in the presence of pentamethylbenzene as a non-lewis-basic cation scavenger. Tohoku University Research Repository. [Link]
-
Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]
-
McKay, M. J., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development, 25(7), 1649-1657. [Link]
-
Cavedon, C., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. MPG.PuRe. [Link]
-
Colella, M., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemSusChem, 14(17), 3533-3550. [Link]
-
James, T. D., et al. (1985). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 107(22), 6345-6351. [Link]
-
Study.com. (n.d.). Ethers undergo an acid-catalyzed cleavage reaction when treated with the Lewis acid BBr_3 at room temperature. Propose a mechanism for the reaction. [Link]
-
jOeCHEM. (2020). Reduction/Ether Cleavage via Hydrogenation. YouTube. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. homework.study.com [homework.study.com]
- 11. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. orgsyn.org [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 17. Benzyl Ethers [organic-chemistry.org]
- 18. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: N-(benzyloxy)cinnamamide Synthesis Optimization
Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Troubleshooting for Protected Hydroxamate Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
The synthesis of N-(benzyloxy)cinnamamide involves the amidation of cinnamic acid (or its chloride) with O-benzylhydroxylamine.[1] While theoretically straightforward, users frequently encounter yields below 50% due to three specific failure modes: stoichiometric mismatch (ignoring the HCl salt of the amine), hydrolytic competition (moisture control), and inefficient isolation (oiling out).[1]
This guide provides two validated protocols and a logic-driven troubleshooting matrix to stabilize your yields at >85%.
Part 1: Validated Protocols
Method A: The Acid Chloride Route (High Yield Standard)
Recommended for robust substrates lacking acid-sensitive groups.[1] This method typically offers the highest conversion rates.
Reaction Logic:
The high electrophilicity of cinnamoyl chloride ensures rapid coupling. The critical control point is the base stoichiometry . O-benzylhydroxylamine is hygroscopic and commonly supplied as a hydrochloride salt (
Protocol:
-
Preparation: In a flame-dried round-bottom flask under
, suspend O-benzylhydroxylamine HCl (1.1 equiv) in anhydrous DCM (0.2 M concentration relative to acid chloride). -
Liberation: Cool to
. Add Triethylamine (TEA) or DIPEA (2.5 equiv).[1] Note: The solution should become clear as the free amine is liberated, though amine salts may precipitate.[1] -
Addition: Dropwise add a solution of Cinnamoyl Chloride (1.0 equiv) in minimal DCM over 15 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3–6 hours. Monitor by TLC (EtOAc/Hexane 1:3).[1]
-
Workup:
-
Purification: Recrystallize from EtOAc/Hexanes if a solid; if an oil, triturate with cold pentane.
Method B: Carbodiimide Coupling (EDC/HOBt)
Recommended for derivatives with sensitive functional groups.[1]
Reaction Logic:
EDC activates the carboxylic acid to an O-acylisourea intermediate. HOBt (or Oxyma) is added to form a less reactive but more selective active ester, preventing
Protocol:
-
Activation: Dissolve Cinnamic Acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DMF or DCM .
-
Coupling Agent: Cool to
. Add EDC HCl (1.2 equiv).[1] Stir for 30 mins to form the active ester. -
Amine Addition: Add O-benzylhydroxylamine HCl (1.1 equiv) followed immediately by DIPEA (2.5 equiv).
-
Reaction: Stir at RT overnight (12–16h).
-
Workup: Dilute with EtOAc (DMF is water-soluble but requires copious washing).[1] Wash 3x with 5% LiCl (aq) or water, followed by 1M HCl and Brine.[1]
Part 2: Data & Stoichiometry Table
Table 1: Critical Stoichiometry for Yield Success Failure to adjust for the amine salt is the #1 cause of low yields.
| Reagent | Role | Equiv (Free Amine) | Equiv (Amine | Impact of Error |
| Cinnamoyl Source | Limiting Reagent | 1.0 | 1.0 | N/A |
| O-Benzylhydroxylamine | Nucleophile | 1.1 | 1.1 | Incomplete conversion if <1.0 |
| Base (TEA/DIPEA) | Scavenger | 1.2 | 2.2 - 2.5 | CRITICAL: If only 1.0 eq is used with salt, yield |
| Coupling Agent (EDC) | Activator | 1.2 | 1.2 | Incomplete activation if too low.[1] |
Part 3: Troubleshooting Matrix
Symptom: Yield < 40%
| Root Cause | Diagnostic | Corrective Action |
| "The HCl Trap" | Check reagent bottle. Is it | Repeat experiment. Use 2.5 eq of base to ensure free amine exists to react. |
| Hydrolysis | Cinnamoyl chloride bottle has white crust; fumed upon opening.[1] | Reagent Quality. Distill cinnamoyl chloride or switch to Method B (EDC) using fresh acid. Ensure solvents are anhydrous.[1][3][4] |
| Incomplete Activation | (Method B) TLC shows unreacted acid after 12h. | Pre-activation. Ensure Acid + EDC + HOBt stir for 20-30 mins before adding the amine. |
Symptom: Product is an Oil/Sticky Gum (Not Solid)
| Root Cause | Diagnostic | Corrective Action |
| Residual Solvent | NMR shows DMF or DCM peaks.[1] | High Vac/Trituration. Dry under high vacuum for 12h. Triturate with cold pentane or diethyl ether to induce crystallization.[1] |
| Impurity Profile | TLC shows streaking or multiple spots.[1] | Column Chromatography. Use a gradient of 0-30% EtOAc in Hexanes. The O-benzyl group makes the product lipophilic; it elutes relatively early. |
Part 4: Logic Visualization (Workflow)[1]
The following diagram illustrates the decision process and critical control points for maximizing yield.
Figure 1: Decision logic for reagent stoichiometry and method selection. Note the red "Critical Step" regarding base calculation for amine salts.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use DCC instead of EDC? A: Yes, but DCC forms dicyclohexylurea (DCU), a byproduct that is insoluble in DCM but notoriously difficult to filter off completely.[1] EDC is preferred because its urea byproduct is water-soluble and easily removed during the aqueous workup [1].
Q: My product has a strong smell of cinnamon. Is this normal?
A: No. This indicates residual cinnamoyl chloride or cinnamic acid.[1] Your basic wash (Sat.
Q: Why do I need HOBt? Can I just use EDC?
A: While EDC alone can work, it often leads to
Q: Is the O-benzyl group stable to acid workup?
A: Yes. The O-benzyl ether linkage is stable to 1M HCl washes. It typically requires hydrogenation (
References
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1]
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Refer to section on Protection for the Hydroxyl Group).[1] [1]
Sources
Technical Support Guide: Solubility & Handling of N-(Benzyloxy)cinnamamide
Introduction: Understanding the Molecule
Before addressing specific solubility protocols, it is critical to understand the chemical nature of N-(benzyloxy)cinnamamide .
-
Chemical Class: O-Benzyl hydroxamic acid (also known as an N-alkoxyamide).
-
Key Distinction: Unlike free hydroxamic acids (e.g., SAHA/Vorinostat), this molecule has its hydroxamic oxygen protected by a benzyl group.
-
Impact on Solubility:
-
Loss of Acidity: The O-benzyl protection removes the acidic proton (pKa ~9) typically found in hydroxamic acids. Consequently, it does not dissolve in aqueous alkaline solutions (e.g., 1M NaOH) as free hydroxamic acids do.
-
High Lipophilicity: The addition of the benzyl group significantly increases the LogP (partition coefficient), making the compound highly hydrophobic. It behaves more like a lipophilic ester or ether than a polar amide.
-
Part 1: Solvent Selection & Solubility Profile
Quick Reference Solubility Table
| Solvent | Solubility Rating | Estimated Limit | Usage Context |
| DMSO | Excellent | > 50 mM | Primary stock solution for biological assays. |
| Ethanol (Abs.) | Good | ~ 25-50 mM | Alternative stock; easier to evaporate. |
| DMF | Excellent | > 50 mM | Chemical synthesis; rarely used for biology due to toxicity. |
| Acetone | Good | High | Synthesis/Purification only. |
| Water / PBS | Very Poor | < 10 µM | Do not use for stock preparation. |
| 1M NaOH | Poor | Insoluble | Unlike free hydroxamic acids, it will not form a water-soluble salt. |
Decision Tree: Choosing the Right Solvent System
Use the following logic flow to determine the appropriate solvent system for your specific application.
Figure 1: Decision tree for selecting solvent systems based on experimental context.
Part 2: Troubleshooting & FAQs
Q1: My compound precipitates immediately when I dilute the DMSO stock into cell culture media. Why?
The Cause: "Crashing out." Because N-(benzyloxy)cinnamamide is highly lipophilic, the rapid transition from a solvent environment (DMSO) to a highly polar aqueous environment (media) causes the molecules to aggregate before they can disperse.
The Solution:
-
Sonicate the Stock: Ensure the DMSO stock is perfectly clear before pipetting.
-
Stepwise Dilution (The "Intermediate" Step):
-
Do not pipette 1 µL of stock directly into 10 mL of media.
-
Instead, perform an intermediate dilution in PBS + 0.1% Tween-80 or PBS + 1% BSA . The protein (BSA) or surfactant (Tween) acts as a carrier to solubilize the hydrophobic molecules before they hit the bulk media.
-
-
Warm the Media: Pre-warm your culture media to 37°C. Cold media accelerates precipitation.
Q2: Can I use 1M NaOH to dissolve it, like I do with SAHA (Vorinostat)?
Answer: NO.
The Science: SAHA is a free hydroxamic acid (
Q3: How stable is the stock solution in DMSO?
Stability Profile:
-
Temperature: Stable at -20°C for at least 6 months.
-
Freeze-Thaw: Avoid repeated freeze-thaw cycles. Aliquot the stock into single-use vials (e.g., 20 µL aliquots).
-
Hygroscopicity: DMSO is hygroscopic (absorbs water from air). If your DMSO absorbs water, the solubility of this lipophilic compound will decrease, leading to "invisible" micro-precipitation in the tube. Always use anhydrous DMSO.
Part 3: Advanced Protocols
Protocol A: Preparation of 50 mM Stock Solution
Recommended for In Vitro Assays
-
Weighing: Weigh 12.6 mg of N-(benzyloxy)cinnamamide (MW ≈ 253.3 g/mol ).
-
Solvent: Add 1.0 mL of Anhydrous DMSO (Grade: ≥99.9%, Cell Culture Tested).
-
Dissolution:
-
Vortex vigorously for 30 seconds.
-
If particles remain, sonicate in a water bath at 37°C for 5 minutes.
-
Visual Check: Solution must be completely clear and colorless/pale yellow.
-
-
Storage: Aliquot immediately into amber tubes and store at -20°C.
Protocol B: In Vivo Formulation (Intraperitoneal/Oral)
For Animal Studies (High Concentration Requirements)
Due to high lipophilicity, simple saline dilution will fail. Use the following "Solvent-Surfactant-Carrier" system.
Target Concentration: 2.5 mg/mL
| Component | Volume (for 1 mL) | Order of Addition | Function |
| 1. DMSO Stock (25 mg/mL) | 100 µL (10%) | First | Solubilizes the solid. |
| 2. PEG300 | 400 µL (40%) | Second | Co-solvent; bridges lipophilic/hydrophilic gap. |
| 3. Tween-80 | 50 µL (5%) | Third | Surfactant; prevents aggregation. |
| 4. Saline (0.9% NaCl) | 450 µL (45%) | Fourth | Bulk vehicle; add slowly with vortexing. |
Critical Step: Add components strictly in the order listed. Vortex thoroughly after each addition. If the solution becomes cloudy after adding saline, sonicate for 10 minutes.
Workflow Visualization: Stock Preparation
Figure 2: Step-by-step workflow for preparing a stable stock solution.
References
-
Marmion, C. J., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega.[1] Link
- Cited for: Chemical properties of hydroxamic acids vs. their esters/ethers and pKa values.
-
MedChemExpress. (2023). Cinnamamide Product Information & Solubility Protocols. Link
- Cited for: Standard solvent formulation protocols (PEG/Tween systems)
-
Cayman Chemical. (2022). Solubility of Benzamide Derivatives in Organic Solvents. Link
- Cited for: General solubility limits of lipophilic amides in DMSO and Ethanol.
-
ResearchGate. (2022). Development of trans-N-benzyl hydroxyl cinnamamide based compounds. Link
- Cited for: Structural characterization and lipophilicity of N-benzyl substituted cinnamamides.
Sources
Optimizing peptide coupling reagents for O-benzylhydroxylamine
This guide functions as a specialized Technical Support Center for researchers optimizing peptide coupling with O-benzylhydroxylamine (
Status: Operational Operator: Senior Application Scientist Subject: Optimization of N-(benzyloxy)amide synthesis
Welcome. You are likely here because standard amide coupling protocols are yielding inconsistent results with O-benzylhydroxylamine. While this reagent exhibits the
This guide moves beyond "add and stir" instructions. We will dissect the why and how to ensure high-fidelity coupling.
Part 1: Reagent Selection Matrix
Diagnostic Question: Which coupling agent matches your substrate's constraints?
Do not default to EDC/HOBt. For O-benzylhydroxylamine, we recommend three distinct systems depending on your priority (Yield, Chirality, or Scalability).
Comparative Efficiency Data
| Feature | HATU / DIEA | T3P (Propylphosphonic Anhydride) | DIC / Oxyma Pure |
| Primary Utility | High-throughput, difficult sequences | Low epimerization, easy workup | Green chemistry, Solid Phase (SPPS) |
| Reactivity | Highest. Rapid activation. | High. Slower than HATU but very clean. | Moderate. Steady activation. |
| Epimerization Risk | Moderate (Base dependent). | Lowest. (Acidic/Neutral conditions possible). | Low. |
| Byproduct Removal | Difficult (Tetramethylurea/Phosphates). | Excellent (Water soluble). | Good (Urea soluble in DCM). |
| Cost | High.[1] | Moderate. | Low. |
Decision Logic (Workflow)
Use the following logic flow to select your reagent system.
Figure 1: Decision matrix for selecting the optimal coupling reagent based on substrate chirality and reaction scale.
Part 2: Optimized Protocols
Protocol A: The "Gold Standard" (HATU)
Best for: Small scale, unhindered acids, maximizing yield regardless of cost.
The Mechanism: HATU generates a highly reactive O-7-azabenzotriazolyl active ester. The key here is pre-activation to prevent the amine from reacting with the HATU uronium center (guanidinylation).
-
Dissolve: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Base (Step 1): Add DIPEA (Diisopropylethylamine) (1.0 equiv) to deprotonate the carboxylic acid.
-
Activate: Add HATU (1.05 equiv). Stir for 2–5 minutes at Room Temperature (RT). Do not wait longer; the active ester can hydrolyze or rearrange.
-
Amine Prep: In a separate vial, dissolve O-benzylhydroxylamine HCl salt (1.2 equiv) in DMF with DIPEA (1.2 equiv).
-
Critical: You MUST neutralize the HCl salt separately or add enough base to the main pot. The free base (
) is the nucleophile.
-
-
Coupling: Add the Amine/Base solution to the Activated Acid mixture.
-
Monitor: Stir 1–2 hours. Monitor by LC-MS.
Protocol B: The "Process & Purity" Method (T3P)
Best for: Chiral acids, large scale, avoiding column chromatography.
The Mechanism: T3P acts as a kinetic dehydrating agent. It forms a mixed anhydride that is attacked by the amine. It does not generate an "active ester" in the traditional sense, reducing racemization.[2]
-
Dissolve: Dissolve Carboxylic Acid (1.0 equiv) and O-benzylhydroxylamine HCl (1.1 equiv) in Ethyl Acetate (EtOAc) or 2-MeTHF .
-
Base: Add Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv).
-
Note: Pyridine acts as both base and acylation catalyst.
-
-
Coupling: Cool to 0°C. Add T3P (50% w/w in EtOAc) (1.5 equiv) dropwise.
-
Reaction: Allow to warm to RT and stir for 2–12 hours.
-
Workup (Self-Validating): Wash the reaction mixture with water, 1M HCl, and saturated
. T3P byproducts are water-soluble; the product stays in the organic layer.
Part 3: Troubleshooting & FAQs
Issue 1: "I see no product, only starting material."
Diagnosis: The O-benzylhydroxylamine is likely still protonated.
The Science: O-benzylhydroxylamine is typically supplied as the Hydrochloride salt (
Issue 2: "My chiral center epimerized (racemized)."
Diagnosis: Over-activation or high basicity. The Science: With HATU, the N-proton of the activated ester can be deprotonated by excess base, leading to an oxazolone intermediate which loses chiral integrity. Fix:
-
Switch to T3P in EtOAc (Protocol B).
-
Use Collidine (TMP) instead of DIPEA; it is a non-nucleophilic, weaker base that minimizes proton abstraction at the alpha-carbon.
Issue 3: "I have a new spot on TLC/LCMS that isn't product."
Diagnosis: Possible Guanidinylation or Lossen-type rearrangement precursors. The Science:
-
Guanidinylation: If the amine is added before the acid is activated with HATU/HBTU, the amine can attack the uronium reagent directly.
-
Hydroxamate side reactions: While O-benzyl protects the oxygen, ensure no strong acids are present during workup that could debenzylate, leading to free hydroxamic acids which are unstable. Fix: Always pre-activate the acid with HATU for 2 minutes before adding the amine.
Visualizing the T3P Pathway
Understanding the T3P cycle helps explain why it is superior for purity.
Figure 2: T3P coupling pathway showing the generation of water-soluble byproducts, simplifying purification.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Link
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
Sources
Technical Support Center: Hydrogenation of N-Benzyloxy Intermediates
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting N-O Bond Hydrogenolysis (N-Benzyloxy Cleavage)
Executive Summary
The hydrogenolysis of N-benzyloxy compounds (
This guide replaces generic advice with field-proven troubleshooting protocols. It assumes you are using heterogeneous catalysis (Pd/C, Pd(OH)
Module 1: The Reaction Stalled. Why?
User Query: "My N-O cleavage stopped at 60% conversion. I added more catalyst, but it didn't help. What is happening?"
Technical Diagnosis: You are likely experiencing Product Inhibition (Catalyst Poisoning) . As the N-O bond cleaves, it generates a free amine. Unlike the N-benzyloxy starting material, the product amine possesses a sterically accessible lone pair that binds strongly to the Palladium surface, effectively "clogging" the active sites.
The Fix: Acidic Promotion Do not simply add more catalyst. Instead, modify the electronic environment.
-
Add an Acid Source: Introduce 1.0–2.0 equivalents of HCl, Acetic Acid (AcOH), or Methanesulfonic acid (MSA).
-
Mechanism: The acid protonates the amine product (
). The ammonium species lacks the lone pair required to coordinate to the metal surface, preventing poisoning. -
Catalyst Switch: If Pd/C fails, switch to Pearlman’s Catalyst (Pd(OH)
/C). It is more robust against amine poisoning due to its hydrated surface structure.
Troubleshooting Logic Flow
Figure 1: Decision tree for diagnosing stalled N-benzyloxy hydrogenolysis.
Module 2: Selectivity Nightmares (Dehalogenation)
User Query: "I successfully cleaved the N-O bond, but I also lost my Chlorine/Bromine substituent. How do I stop dehalogenation?"
Technical Diagnosis: Palladium is an excellent catalyst for oxidative addition into C-X bonds (Ar-Cl, Ar-Br). Standard Pd/C will strip halogens rapidly under hydrogenation conditions.
The Fix: Poison the Catalyst (Intentionally) You must reduce the catalyst's affinity for the C-X bond without stopping the N-O cleavage.
-
Switch to Sulfided Platinum (Pt/C-S): This is the gold standard for halogen tolerance. The sulfur modifies the electronic properties of the metal, making it active enough for N-O hydrogenolysis but too inert for C-X oxidative addition.
-
Use Additives: If you must use Pd/C, add 0.1–0.5 eq of Ethylenediamine or 2,2'-bipyridyl . These ligands occupy the highly active "defect sites" on the Pd surface where dehalogenation typically occurs.
-
Solvent Control: Avoid MeOH if possible; use EtOAc or Toluene. Protic solvents often accelerate dehalogenation.
Comparative Catalyst Performance Data
| Catalyst System | N-O Cleavage Activity | Halogen Tolerance (Cl/Br) | Risk of Ring Saturation | Recommended For |
| 10% Pd/C (Standard) | High | Very Low | Moderate | Simple substrates |
| 20% Pd(OH) | Very High | Low | High | Sterically hindered amines |
| 5% Pt/C (Sulfided) | Moderate | High | Low | Halogenated aromatics |
| Pd/C + Diphenylsulfide | Moderate | High | Low | Cost-effective alternative to Pt |
Module 3: Safety & The "Wet-Paste" Protocol
User Query: "I've heard Pd/C can ignite Methanol. What is the safest way to set this up?"
Technical Diagnosis: Dry Pd/C is pyrophoric. When dry catalyst hits methanol vapor in the presence of air, the heat of adsorption can ignite the solvent vapors instantly.
The Self-Validating Safety Protocol:
-
Weigh Dry: Weigh Pd/C in a weigh boat.
-
The Inert Blanket: Place the dry catalyst into the reaction flask. Immediately cover it with a small amount of Toluene or Ethyl Acetate (non-flammable or higher flashpoint than MeOH). This creates a "wet paste."
-
Solvent Addition: Only after the catalyst is wet, add your Methanol/Ethanol solution containing the substrate.
-
Inerting Cycle:
Module 4: Standardized Experimental Protocol
Objective: Hydrogenolysis of N-Benzyloxy-phthalimide (Model Substrate).
-
Preparation:
-
Substrate: 1.0 mmol N-benzyloxy compound.
-
Solvent: Methanol (10 mL) + 1.2 eq. HCl (1.25 M in MeOH).
-
Catalyst: 10 wt% Pd/C (dry basis).
-
-
Execution:
-
Charge flask with Pd/C.
-
WET THE CATALYST with 1 mL Toluene (Safety Step).
-
Add Substrate/MeOH/HCl solution carefully.
-
Seal flask with septum.[3][4] Insert needle to Schlenk line.[3]
-
Degas: Cycle Vacuum/Nitrogen 3 times.
-
Charge H2: Cycle Vacuum/Hydrogen 2 times. Leave under H2 balloon (approx 1 atm).
-
Agitate: Stir at >800 RPM. Mass transfer is critical.
-
-
Monitoring (The Self-Validating Step):
-
T = 1 hour: Check H2 uptake (balloon deflation). Spot TLC.
-
Checkpoint: If <10% conversion, check pH. If basic, add more acid.
-
T = 4 hours: Reaction should be complete.
-
-
Workup:
Mechanism of Action & Acid Promotion
Figure 2: Mechanism showing how acid prevents catalyst poisoning by converting the amine to a non-coordinating salt.
References
-
ACS Omega. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.[7][8] Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Reagent Guides: Hydrogenolysis and Selective Reduction (Dehalogenation). Retrieved from [Link]
-
University of California, Irvine. (n.d.). Standard Operating Procedure: Hydrogenation.[2][4][5] Retrieved from [Link]
-
Organic Chemistry Portal. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.[9] Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. sarponggroup.com [sarponggroup.com]
- 3. reddit.com [reddit.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
Minimizing side reactions in N-alkoxycinnamamide cyclization
Welcome to the technical support guide for N-alkoxycinnamamide cyclization. This resource is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of N-alkoxy lactams, which are valuable scaffolds in pharmaceutical discovery. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize common side reactions and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. Each answer provides a diagnosis of the probable cause and a step-by-step protocol for resolution.
Q1: My reaction is sluggish, showing low conversion of the starting material even after extended reaction times. What are the likely causes and solutions?
Probable Causes:
-
Insufficient Catalyst Activity: The chosen catalyst (e.g., gold(I) complex or Brønsted/Lewis acid) may be insufficiently electrophilic to activate the alkyne or amide moiety of your specific substrate. Electron-rich cinnamamides or sterically hindered substrates often require more active catalytic systems.
-
Catalyst Deactivation: Trace impurities like water, amines, or oxidizing agents can deactivate the catalyst. Gold(I) catalysts, in particular, can be sensitive to oxidative addition or aggregation.
-
Poor Solubility: The substrate or catalyst may not be fully dissolved in the chosen solvent at the reaction temperature, leading to a heterogeneous mixture and slow reaction rates.
Solutions & Scientific Rationale:
-
Enhance Catalyst Activity:
-
For Gold-Catalyzed Reactions: Switch to a more electrophilic gold(I) complex. The reactivity often follows the trend of the counter-ion: Cl⁻ < OTf⁻ < NTf₂⁻ < SbF₆⁻. Using a silver salt co-catalyst (e.g., AgSbF₆, AgOTf) with a gold chloride precursor is crucial to abstract the chloride and generate the highly active cationic gold species in situ.[1] N-heterocyclic carbene (NHC) ligands on gold can also offer superior activity compared to phosphine ligands for certain substrates.[1]
-
For Acid-Catalyzed Reactions: Increase the strength of the acid. If a weak Lewis acid like Sc(OTf)₃ is ineffective, consider stronger options like TiCl₄ or a Brønsted superacid like triflimide (Tf₂NH).[2] However, be aware that stronger acids can promote side reactions (see Q2).
-
-
Ensure Anhydrous and Inert Conditions:
-
Thoroughly dry all glassware and solvents. Use freshly distilled or purchased anhydrous solvents.
-
Purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding reagents and maintain a positive pressure throughout the experiment. This prevents both moisture contamination and oxygen-induced degradation.
-
-
Improve Solubility:
-
Select a solvent in which both the substrate and catalyst are fully soluble at the reaction temperature. For gold catalysis, solvents like 1,2-dichloroethane (DCE), acetonitrile, or toluene are common.[1][3]
-
If solubility remains an issue, consider a modest increase in temperature. Monitor the reaction closely, as higher temperatures can also lead to byproduct formation.
-
Q2: My reaction produces a significant amount of a byproduct with the same mass as my desired lactam, or I see a mixture of 5- and 6-membered rings.
Probable Cause:
-
Lack of Regioselectivity (5-exo vs. 6-endo Cyclization): The primary cause is a competitive cyclization pathway. The desired product is typically the γ-lactam, resulting from a kinetically favored 5-exo-dig cyclization. However, under certain conditions, the thermodynamically more stable δ-lactam from a 6-endo-dig pathway can form.[4][5] The balance between these pathways is sensitive to the catalyst, solvent, and substrate electronics.
Solutions & Scientific Rationale:
-
Catalyst Selection is Key:
-
Gold(I) catalysts strongly favor the 5-exo-dig pathway for most amide-alkyne cyclizations due to the geometric constraints of the transition state during the nucleophilic attack on the gold-activated alkyne.[6] If you are not using a gold catalyst, switching to one like (Ph₃P)AuCl/AgOTf is a primary strategy to enhance 5-exo selectivity.
-
Brønsted and Lewis acids can sometimes lead to mixtures. The outcome can be influenced by the acid's ability to coordinate and pre-organize the substrate. Experiment with different acids (e.g., TFA, Sc(OTf)₃, BF₃·OEt₂) to find the optimal balance.[2][7]
-
-
Control Reaction Temperature:
-
The 5-exo product is often the kinetic product, meaning it forms faster at lower temperatures.[8] Running the reaction at a lower temperature (e.g., room temperature or 0 °C) can significantly enhance the ratio of the 5-exo to the 6-endo product. Conversely, higher temperatures may allow for the equilibration to the more thermodynamically stable 6-endo product.[9]
-
-
Substrate Modification:
-
Steric hindrance near the alkyne can influence the cyclization pathway. While less practical for a set target, be aware that bulky substituents on the cinnamoyl backbone may alter the preferred cyclization mode.
-
Q3: I am observing significant formation of high-molecular-weight species (oligomers/polymers) in my reaction mixture.
Probable Cause:
-
Intermolecular Reaction Pathway: At high concentrations, the activated N-alkoxycinnamamide intermediate can be attacked by another molecule of the starting material rather than cyclizing. This intermolecular hydroamination or addition leads to dimers, trimers, and eventually polymers.[10]
Solutions & Scientific Rationale:
-
Employ High Dilution Conditions:
-
This is the most effective way to favor the unimolecular cyclization over the bimolecular side reaction. The optimal concentration is typically between 0.01 M and 0.1 M.
-
Protocol: Prepare separate solutions of your substrate and catalyst. Add the substrate solution slowly over several hours to a stirring solution of the catalyst using a syringe pump. This technique, known as pseudo-high dilution, maintains a very low instantaneous concentration of the substrate, dramatically suppressing oligomerization.
-
-
Optimize Temperature:
-
Lowering the reaction temperature can sometimes reduce the rate of the undesired intermolecular reaction relative to the intramolecular cyclization.
-
Q4: My product appears to be unstable, or I am isolating byproducts resulting from the cleavage of the N-O bond.
Probable Cause:
-
N-O Bond Lability: The N-alkoxy group, particularly N-methoxy and N-benzyloxy, can be susceptible to cleavage under strongly acidic or reductive conditions. Strong Brønsted acids (e.g., neat TFA) or certain Lewis acids at elevated temperatures can catalyze this cleavage.[11][12]
Solutions & Scientific Rationale:
-
Use Milder Catalysts:
-
If N-O bond cleavage is observed with a strong acid, switch to a milder catalyst. Catalytic amounts of a Lewis acid like Sc(OTf)₃ or a milder Brønsted acid like TsOH are often sufficient.[13]
-
Gold(I) catalysts are exceptionally mild and operate under neutral conditions, making them ideal for substrates with sensitive functional groups like the N-O bond.[14]
-
-
Control Temperature and Reaction Time:
-
Minimize reaction time and use the lowest effective temperature to reduce the exposure of the sensitive product to the reaction conditions. Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
-
Workup and Purification Considerations:
-
During workup, avoid strong aqueous acids. Use a mild bicarbonate or phosphate buffer to neutralize the reaction.
-
For purification by silica gel chromatography, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutral amine (e.g., 1% triethylamine in hexanes/ethyl acetate) to prevent on-column degradation.
-
Frequently Asked Questions (FAQs)
Q: What is the mechanistic role of the N-alkoxy group in the cyclization? A: The N-alkoxy group serves two primary roles. First, its electron-withdrawing nature increases the acidity of the amide N-H proton (if present) and can influence the nucleophilicity of the amide itself. More importantly, the N-O bond is relatively weak and can direct or participate in certain reaction pathways. In the context of cyclization, the amide oxygen typically acts as the nucleophile, attacking the activated alkyne. The N-alkoxy group remains as a key structural feature in the final lactam product, offering a handle for further synthetic transformations.
Q: How do I choose between a gold catalyst and an acid catalyst? A: The choice depends on your substrate's functional group tolerance and the desired outcome.
-
Gold Catalysts: Offer unparalleled mildness and high functional group tolerance. They are excellent for complex molecules and almost exclusively provide the 5-exo cyclization product. Use gold when you have acid-sensitive groups (including the N-O bond itself) or when regioselectivity is paramount.[15][16]
-
Acid Catalysts (Brønsted/Lewis): Are less expensive and can be effective for simpler substrates. However, they are more prone to causing side reactions like N-O cleavage, hydrolysis, or formation of regiochemical mixtures.[2][17] They are a good first choice for robust substrates or when exploring different cyclization pathways.
Q: What is the difference between 5-exo-dig and 6-endo-dig cyclization? A: These terms describe the regiochemistry of the ring closure according to Baldwin's rules.
-
5-exo-dig: The attacking atom (the amide oxygen) forms a 5-membered ring by attacking one of the alkyne carbons, which is external (exo) to the newly formed ring. This is generally kinetically favored.
-
6-endo-dig: The attacking atom forms a 6-membered ring by attacking the alkyne carbon that becomes part of (endo) the new ring. This pathway is often kinetically disfavored but may lead to a more thermodynamically stable product.
Data Summary: Influence of Reaction Parameters on Product Distribution
The following table summarizes expected trends in product distribution based on reaction parameter changes. Yields are illustrative and will vary based on the specific substrate.
| Parameter | Condition | Expected Major Product | Potential Side Reactions & Rationale |
| Catalyst | (Ph₃P)AuCl / AgSbF₆ | >95% 5-exo product | Low. Gold strongly activates the alkyne for the geometrically favorable 5-exo attack.[6] |
| Trifluoroacetic Acid (TFA) | 5-exo product | 6-endo product, N-O bond cleavage, hydrolysis. Strong acids can overcome the kinetic barrier to the 6-endo pathway and cleave sensitive bonds.[11] | |
| Sc(OTf)₃ | 5-exo product | 6-endo product. A milder Lewis acid that still might allow for minor pathways to occur, especially at higher temperatures.[2] | |
| Concentration | 0.5 M | 5-exo product | Oligomerization/Dimerization . High concentration favors intermolecular reactions.[10] |
| 0.05 M | 5-exo product | Minimal oligomerization. Dilution favors the intramolecular cyclization. | |
| Temperature | 25 °C | Kinetic Product (likely 5-exo) | Slower reaction rate. Low temperature favors the pathway with the lowest activation energy.[8] |
| 100 °C | Thermodynamic Product (may include 6-endo) | Increased rate of side reactions (e.g., decomposition, N-O cleavage). Higher energy allows the reaction to overcome higher activation barriers.[9] |
Key Experimental Protocols
Protocol 1: Gold(I)-Catalyzed 5-exo-dig Cyclization (General Procedure)
-
Preparation: In a flame-dried round-bottom flask under an argon atmosphere, add the gold(I) precatalyst (e.g., (Ph₃P)AuCl, 2 mol%) and the silver salt co-catalyst (e.g., AgOTf, 2 mol%).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a final substrate concentration of 0.05 M. Stir the mixture for 10 minutes at room temperature in the dark to allow for salt metathesis. A white precipitate of AgCl should form.
-
Substrate Addition: Add the N-alkoxycinnamamide substrate (1.0 equiv) to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the silver salts and catalyst residues. Rinse the pad with dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-alkoxy lactam.
Protocol 2: Brønsted Acid-Catalyzed Cyclization (General Procedure)
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the N-alkoxycinnamamide substrate (1.0 equiv).
-
Solvent Addition: Dissolve the substrate in an anhydrous solvent (e.g., dichloromethane or toluene) to a final concentration of 0.1 M.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add the Brønsted acid (e.g., trifluoroacetic acid, 1.1 equiv) dropwise with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding it to a cooled, saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Mechanistic & Workflow Diagrams
Below are diagrams created using Graphviz to visualize key pathways and troubleshooting logic.
Caption: Desired 5-exo-dig cyclization pathway catalyzed by Gold(I).
Caption: Intermolecular reaction leading to dimer and oligomer formation.
Caption: Troubleshooting workflow for common cyclization issues.
References
-
Wang, S., et al. (2026). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones. ACS Omega. Available at: [Link]
-
Li, X., et al. (2021). Ligand-Assisted Gold-Catalyzed Efficient Alkynylative Cyclization with Terminal Alkynes Using H₂O₂ as Oxidant. ResearchGate. Available at: [Link]
-
Cui, L., et al. (2016). Gold-catalyzed oxidative cyclization of amide-alkynes: access to functionalized γ-lactams. Organic & Biomolecular Chemistry. Available at: [Link]
-
Mariconda, A., et al. (2022). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry. Available at: [Link]
-
Tsui, G. C., et al. (2007). Controlling regioselectivity in cyclization of unsaturated amidyl radicals: 5-exo versus 6-endo. The Journal of Organic Chemistry. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Yamazaki, S., & Niina, M. (n.d.). Lewis acid-catalyzed cyclization reactions of amides of ethenetricarboxylates. Abstract from a scientific meeting. Available at: [Link]
-
Yin, L., et al. (2024). Brønsted Acid Triggers [6/7 + 1] Cascade Cyclization by N-Alkyl Amine C(sp3)-N Cleavage. The Journal of Organic Chemistry. Available at: [Link]
-
Hayes, H. C., & Luk, L. Y. P. (2021). Approaches for peptide and protein cyclisation. Organic & Biomolecular Chemistry. Available at: [Link]
-
Knowles, R. R., & Hyster, T. K. (2014). Catalytic Intermolecular Hydroaminations of Unactivated Olefins with Secondary Alkyl Amines. Journal of the American Chemical Society. Available at: [Link]
-
Gorin, D. J., & Toste, F. D. (2015). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews. Available at: [Link]
-
Yadav, J. S., et al. (2009). Lewis Acid Catalyzed One-Pot Crossed Prins Cyclizations Using Allylchlorosilane as Allylating Agent. ResearchGate. Available at: [Link]
-
Kumar, V., et al. (2020). Amide Bond Activation of Biological Molecules. Molecules. Available at: [Link]
-
Marco-Contelles, J., & Soriano, E. (2014). Gold-catalyzed cyclization reactions of allenol and alkynol derivatives. Accounts of Chemical Research. Available at: [Link]
-
Yin, L., et al. (2024). Brønsted Acid Triggers [6/7 + 1] Cascade Cyclization by N-Alkyl Amine C(sp3)–N Cleavage. ResearchGate. Available at: [Link]
-
Hiroi, K., et al. (1998). Studies on Lewis acid-mediated intramolecular cyclization reactions of allene-ene systems. Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
Lemière, G. (2012). Gold catalysed intermolecular atom transfer reactions on heteroatom-substituted alkynes. University of Birmingham Research Archive. Available at: [Link]
-
Huang, G., et al. (2021). Catalyst-controlled 5-exo and 6-endo cyclization: regiodivergent access to indolinones and dihydroquinolinones. Organic Chemistry Frontiers. Available at: [Link]
-
Chumakov, Y., et al. (2005). Lewis Acid Activation and Catalysis of Dialkylaminyl Radical Reactions. Journal of the American Chemical Society. Available at: [Link]
-
QYAOBIO. (n.d.). Amide Bond Formation in Cyclization. QYAOBIO. Available at: [Link]
-
Ye, L., et al. (2015). Gold-catalyzed cascade cyclization of N-propargyl ynamides: rapid access to functionalized indeno[1,2-c]pyrroles. Organic Chemistry Frontiers. Available at: [Link]
-
Manne, S. R., et al. (2021). Minimizing side reactions during amide formation using DIC and oxymapure in solid-phase peptide synthesis. Tetrahedron Letters. Available at: [Link]
-
Akiyama, T., & Morita, H. (2009). Enantioselective Brønsted Acid-Catalyzed N-acyliminium Cyclization Cascades. Angewandte Chemie International Edition. Available at: [Link]
-
Ashenhurst, J. (2018). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Master Organic Chemistry. Available at: [Link]
-
Wang, Y.-Q., et al. (2025). Lewis Acid-Catalyzed Cyclization of o-Hydroxyphenyl Propargylamines with Sodium Sulfinates: Syntheses of 3-Sulfonylbenzofurans. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2021). Brønsted acid-catalyzed dynamic kinetic resolution of in situ formed acyclic N,O-hemiaminals. Organic Chemistry Frontiers. Available at: [Link]
-
Procter, D. J., & Gammack, J. (2022). Switchable Regioselective 6-endo or 5-exo Radical Cyclization via Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Wang, Y., et al. (2021). Brønsted acid-catalyzed dynamic kinetic resolution of in situ formed acyclic N,O-hemiaminals: cascade synthesis of chiral cyclic N,O-aminals. Organic Chemistry Frontiers. Available at: [Link]
-
Tsui, G. C., et al. (2007). Collection - Controlling Regioselectivity in Cyclization of Unsaturated Amidyl Radicals: 5-Exo Versus 6-Endo. ACS Figshare. Available at: [Link]
-
Mariconda, A., et al. (2022). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry. Available at: [Link]
Sources
- 1. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]
- 2. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 3. Gold-Catalyzed Cyclizations of 4‑Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π‑Alkyne versus π‑Allene Activations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Controlling regioselectivity in cyclization of unsaturated amidyl radicals: 5-exo versus 6-endo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalyst-controlled 5-exo and 6-endo cyclization: regiodivergent access to indolinones and dihydroquinolinones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 7. Lewis Acid Activation and Catalysis of Dialkylaminyl Radical Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Switchable Regioselective 6-endo or 5-exo Radical Cyclization via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Approaches for peptide and protein cyclisation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00411E [pubs.rsc.org]
- 11. Brønsted Acid Triggers [6/7 + 1] Cascade Cyclization by N-Alkyl Amine C(sp3)-N Cleavage: Mild Synthesis of Benzo[1,4]oxazepane and Dihydrobenzo[1,5]oxazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Brønsted acid-catalyzed dynamic kinetic resolution of in situ formed acyclic N,O-hemiaminals: cascade synthesis of chiral cyclic N,O-aminals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Gold-catalyzed oxidative cyclization of amide-alkynes: access to functionalized γ-lactams - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Gold-catalyzed cascade cyclization of N-propargyl ynamides: rapid access to functionalized indeno[1,2-c]pyrroles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. Enantioselective Brønsted acid-catalyzed N-acyliminium cyclization cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming steric hindrance in N-benzyloxy amide formation
Status: Operational
Subject: Overcoming Steric Hindrance in
Executive Summary
The formation of
This guide provides a tiered troubleshooting system to overcome these specific barriers, prioritizing self-validating protocols and high-integrity reagents.
Part 1: Diagnostic Workflow
Before altering your reaction parameters, use this logic flow to identify the correct reagent class for your specific substrate difficulty.
Figure 1: Decision tree for selecting coupling reagents based on steric complexity.
Part 2: Technical Deep Dive & Troubleshooting
The Core Problem: The Steric vs. Electronic Conflict
In
Troubleshooting Q&A
Q1: I am seeing 0% conversion with EDC/HOBt. Should I switch to HATU?
A: You may, but it is often insufficient for extreme sterics.[1]
While HATU is faster due to the HOAt "neighboring group effect," it often struggles with
-
Recommendation: Move directly to T3P (Propylphosphonic anhydride) . T3P acts as a kinetic dehydrating agent that drives the equilibrium forward. Unlike HATU, T3P does not generate a reactive ester that can get stuck; it forms a highly reactive mixed anhydride in situ.
-
Mechanism Note: T3P reactions are often cleaner because the by-products are water-soluble phosphonates, simplifying workup.[2]
Q2: My chiral acid is racemizing during coupling. How do I stop this? A: Racemization occurs via oxazolone formation or direct enolization activated by the base.
-
The Fix: Use T3P with Pyridine (or 2,4,6-collidine) instead of DIPEA/TEA.
-
Why: Strong bases like DIPEA can deprotonate the
-proton of the activated acid. Pyridine is a weaker base ( ) sufficient to drive the T3P cycle but insufficient to deprotonate most -chiral centers. T3P is widely cited for showing the lowest epimerization rates among coupling reagents [1].
Q3: I see product formation, but also a significant "O-acylated" side product. A: This is a classic issue with hydroxylamine derivatives. The oxygen is also nucleophilic.
-
The Fix: Switch solvent to a non-polar solvent like DCM or Toluene if solubility permits, and lower the temperature to 0°C initially.
-
Why:
-acylation is generally under thermodynamic control, while -acylation can be kinetic. However, hard nucleophiles (like the oxygen) attack hard electrophiles. Using a "softer" activation method (like T3P or mixed anhydrides) favors the softer nitrogen center. Note: If using Acid Chlorides, O-acylation is a higher risk; ensure your amine is fully deprotonated or use a hindering base.[1]
Q4: Nothing works. The acid is just too hindered (e.g., tertiary carboxylic acid). A: You must activate the acid to its highest energy state: the Acid Chloride .
-
Warning: Do not use Thionyl Chloride (
) or Oxalyl Chloride if your substrate is acid-sensitive. These generate HCl. -
Solution: Use Ghosez’s Reagent (1-Chloro-
-trimethyl-1-propenylamine).[3][4][5] It converts acids to acid chlorides under neutral conditions (producing only an amide by-product) [2].
Part 3: Validated Experimental Protocols
Method A: T3P Coupling (The "Gold Standard" for Sterics)
Best for: Moderate sterics, chiral substrates, scale-up.
| Reagent | Equivalents | Role |
| Carboxylic Acid | 1.0 | Substrate |
| 1.1 - 1.2 | Nucleophile | |
| T3P (50% in EtOAc) | 1.5 - 2.0 | Coupling Agent |
| Pyridine (or DIPEA) | 2.5 - 4.0 | Base |
| EtOAc or 2-MeTHF | [0.1 M - 0.5 M] | Solvent |
Protocol:
-
Dissolve the Carboxylic Acid and
-Benzyloxy amine in EtOAc (or 2-MeTHF). -
Cool the mixture to 0 °C.
-
Add Pyridine (or DIPEA) dropwise.
-
Add T3P solution dropwise over 5-10 minutes.
-
Allow to warm to Room Temperature (RT).
-
Tip: For extreme sterics, heat to 50-60 °C after 1 hour at RT. T3P is thermally stable.
-
-
Quench: Add water. The T3P by-products are water-soluble.[2] Wash organics with 0.5M HCl (if product stable), then
, then Brine.
Method B: Ghosez’s Reagent (The "Nuclear Option")
Best for: Extreme sterics (
| Reagent | Equivalents | Role |
| Carboxylic Acid | 1.0 | Substrate |
| Ghosez’s Reagent | 1.1 - 1.2 | Chlorinating Agent |
| 1.2 - 1.5 | Nucleophile | |
| DIPEA / TEA | 2.0 - 3.0 | Base |
| Dry DCM | [0.1 M] | Solvent |
Protocol:
-
Activation: Dissolve Carboxylic Acid in dry DCM under Argon/Nitrogen.
-
Add Ghosez’s Reagent dropwise at RT. Stir for 1–2 hours.
-
Checkpoint: Monitor by TLC (quench an aliquot with MeOH to check for methyl ester formation). Conversion to Acid Chloride is usually quantitative.
-
-
Coupling: In a separate flask, mix the
-Benzyloxy amine and DIPEA in dry DCM. -
Cannulate the Acid Chloride solution slowly into the Amine solution at 0 °C.
-
Why reverse addition? Keeping the amine in excess minimizes
-acylation and dimer formation.
-
-
Stir at RT for 2–12 hours.
Part 4: Comparative Data
Table 1: Coupling Reagent Performance on Hindered Substrates
| Reagent | Reactivity | Epimerization Risk | Steric Tolerance | By-Product Removal |
| EDC / HOBt | Low | Low | Poor | Urea (difficult) |
| HATU | High | Moderate | Moderate | Soluble (easy) |
| T3P | High | Very Low | Excellent | Water Soluble (easiest) |
| Acid Chloride | Extreme | High (base dependent) | Superior | Variable |
References
-
T3P for Low Epimerization
- Title: General and Scalable Amide Bond Formation with Epimerization-Prone Substr
- Source: Organic Process Research & Development (via ResearchG
-
URL:
-
Ghosez's Reagent
-
T3P vs HATU Comparison
- Title: Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Source: Organic Process Research & Development (ACS Public
-
URL:
Sources
Validation & Comparative
comparative IR Spectroscopy Guide: N-Benzyloxy Cinnamamide Functional Groups
Executive Summary: The Structural Fingerprint
N-benzyloxy cinnamamide represents a critical scaffold in medicinal chemistry, particularly in the design of Histone Deacetylase (HDAC) inhibitors. Structurally, it bridges the lipophilic "cap" (cinnamoyl group) and the zinc-binding group (hydroxamic acid derivatives) via an N-alkoxy linkage.
This guide provides a rigorous comparative analysis of the infrared (IR) vibrational modes of N-benzyloxy cinnamamide. Unlike standard amides, the N-alkoxy (
Key Differentiators (Quick Reference)
| Functional Group | Mode | Wavenumber ( | Diagnostic Feature |
| Amide Carbonyl | 1660 – 1675 | Shifted +5–15 | |
| Alkene | 1620 – 1635 | Intense band due to conjugation with both phenyl and carbonyl. | |
| N-Alkoxy Linkage | 1000 – 1050 | Primary differentiator from standard amides (absent in N-benzyl cinnamamide). | |
| Amide Nitrogen | 3150 – 3250 | Broad, H-bonded band; typically sharper than hydroxamic acid |
Theoretical Basis & Vibrational Logic
To interpret the spectrum accurately, one must understand the electronic competition within the molecule.
The N-Alkoxy "Resonance Gate"
In a standard N-benzyl cinnamamide (
In N-benzyloxy cinnamamide (
-
Result: The
bond retains more double-bond character. -
Spectral Consequence: The Amide I band shifts to a higher wavenumber (blue shift) compared to the N-benzyl analog.
Diagram: Electronic Effects on IR Frequencies
Figure 1: Mechanistic basis for the Amide I blue-shift in N-alkoxy amides compared to standard amides.
Comparative Data Analysis
The following table contrasts N-benzyloxy cinnamamide with its direct precursors and analogs to isolate specific functional group signals.
Table 1: Comparative IR Peak Assignments
| Vibrational Mode | Cinnamic Acid (Precursor) | N-Benzyl Cinnamamide (Amide Analog) | N-Benzyloxy Cinnamamide (Target) | Interpretation |
| 2500–3000 (Broad, COOH) | — | — | Absence confirms conversion from acid/hydroxamic acid. | |
| — | 3280–3300 | 3150–3250 | H-bonding is typically stronger in N-alkoxy amides, broadening and lowering the peak. | |
| ~1680 (Acid | 1657 | 1665–1675 | Key Shift: Higher than amide analog due to N-O inductive effect. | |
| 1630 | 1593–1620 | 1620–1630 | Conjugated with phenyl ring; intensity enhanced by carbonyl conjugation. | |
| Amide II ( | — | 1540–1550 | 1530–1550 | Coupled N-H bending and C-N stretching mode. |
| — | — | 1000–1050 | Diagnostic: Distinct band absent in N-benzyl analogs. | |
| — | — | 1050–1100 | Benzyloxy ether linkage; overlaps with N-O region. | |
| Trans-Alkene def. | ~975 | 970 | 970–980 | Out-of-plane bending (C-H), diagnostic for trans geometry. |
Critical Note: The "Fingerprint Region" (900–1100
) is the definitive confirmation zone. If you observe the Amide I/II bands but lack the 1000–1050absorption, you likely have the N-benzyl amide (impurity) rather than the N-benzyloxy product.
Experimental Protocol: Synthesis & Characterization
To ensure the IR data discussed above is reproducible, the following protocol outlines the synthesis of N-benzyloxy cinnamamide from cinnamoyl chloride. This method minimizes side reactions that could complicate the IR spectrum (e.g., O-acylation vs. N-acylation).
Workflow Diagram
Figure 2: Synthesis pathway for generating high-purity N-benzyloxy cinnamamide for spectral analysis.
Detailed Methodology
-
Activation (Acid Chloride Formation):
-
Dissolve trans-cinnamic acid (1.0 eq) in dry dichloromethane (DCM).
-
Add thionyl chloride (1.5 eq) and a catalytic amount of DMF.
-
Reflux for 2-3 hours until gas evolution ceases.
-
Evaporate solvent/excess SOCl2 strictly to avoid side reactions in the next step.
-
-
Coupling (N-Acylation):
-
Suspend O-benzylhydroxylamine hydrochloride (1.1 eq) in dry DCM.
-
Add Triethylamine (Et3N, 2.5 eq) at 0°C to liberate the free amine and scavenge HCl.
-
Add the prepared Cinnamoyl Chloride (dissolved in DCM) dropwise at 0°C.
-
Stir at room temperature for 4-6 hours.
-
-
Purification:
-
Wash with dilute HCl (removes unreacted amine) and NaHCO3 (removes unreacted acid).
-
Recrystallize from Ethanol/Water.
-
-
IR Sample Preparation:
-
Solid State (Preferred): Mix 1 mg sample with 100 mg KBr (dry). Grind to a fine powder and press into a transparent pellet. This method resolves the N-H stretching fine structure better than ATR.
-
References
-
Bugenhagen, B., Al Jasem, Y., & Thiemann, T. (2016). N-Benzylcinnamamide. IUCrData. [Link]
- Source for N-benzyl amide analog comparative d
-
Doc Brown's Chemistry. IR spectrum of cinnamic acid. [Link]
- Source for Cinnamic Acid precursor peaks.
-
Smith, B. C. (2020).[2][3][4] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
- Authoritative guide on Amide I/II band assignments and N-H stretching modes.
-
National Institutes of Health (NIH). Discovery of the First N-Hydroxycinnamamide-Based Histone Deacetylase 1/3 Dual Inhibitors. [Link]
- Context for HDAC inhibitor design and hydroxamic acid deriv
Sources
Advanced Fragmentation Analysis: N-Alkoxy Cinnamamides vs. N-Alkyl Analogs
The following guide details the mass spectrometry fragmentation patterns of N-alkoxy cinnamamides, designed for researchers in medicinal chemistry and structural elucidation.
Executive Summary & Application Scope
N-alkoxy cinnamamides (e.g., N-methoxycinnamamide) represent a critical scaffold in drug discovery, particularly for CNS-active agents and anticonvulsants. Their structural analysis via Mass Spectrometry (MS) presents unique challenges compared to their N-alkyl cinnamamide counterparts.
This guide objectively compares the fragmentation "performance" —defined here as the generation of diagnostic ions and structural fingerprint specificity—of N-alkoxy cinnamamides against N-alkyl alternatives.
Key Finding: N-alkoxy cinnamamides exhibit a distinct N-O bond cleavage pathway, yielding high-abundance radical losses (•OR) that are absent in N-alkyl analogs.[1] This provides a superior diagnostic handle for differentiating metabolic N-oxidation products from synthetic N-alkyl impurities.
Mechanistic Deep Dive: The N-Alkoxy Fragmentation Signature
The fragmentation of N-alkoxy cinnamamides under Electron Ionization (EI) is governed by the lability of the N-O bond. Unlike standard amides, where C-N cleavage dominates, the N-alkoxy group introduces a "weak link" that dictates the primary dissociation channels.
Core Pathways (The "Product" Behavior)
-
Primary N-O Homolysis (Diagnostic): The molecular ion
undergoes homolytic cleavage of the N-O bond. This expels the alkoxy radical (•OR), leaving a stable acyl-nitrenium-like species. -
Cinnamoyl Ion Formation (Common): The bond between the carbonyl carbon and the nitrogen breaks to form the resonance-stabilized cinnamoyl cation (
131). This is the "common denominator" shared with N-alkyl variants. -
Alkene Elimination (Rearrangement): For N-alkoxy groups larger than methoxy (e.g., N-ethoxy, N-butoxy), a Hydrogen transfer (similar to McLafferty) can eliminate an alkene, leaving an N-hydroxy cinnamamide cation.
Comparative Pathway Analysis
The following diagram illustrates the divergence in fragmentation between the Target (N-Methoxy) and the Alternative (N-Ethyl).
Figure 1: Comparative fragmentation tree highlighting the unique N-O cleavage pathway in N-alkoxy cinnamamides versus the alkyl-cleavage in N-alkyl analogs.
Comparative Performance Data
The table below contrasts the diagnostic ions. Note that while both compounds yield the cinnamoyl ion (
| Feature | N-Methoxycinnamamide (Target) | N-Ethylcinnamamide (Alternative) | Diagnostic Significance |
| Molecular Weight | 177 Da | 175 Da | Base reference point. |
| Primary Loss | -31 Da (•OCH | -15 Da (•CH | Loss of 31 is highly diagnostic of N-methoxy. N-ethyl typically loses methyl via |
| Key Ion 1 | The | ||
| Base Peak | Often | Often | Both share the stable cinnamoyl core, making them indistinguishable if only the base peak is monitored. |
| Low Mass Region | Similar aromatic signature; amine fragments differ. |
Why This Matters for Drug Development
When screening for metabolites, N-hydroxylation is a common metabolic pathway.
-
If you observe a shift of +16 Da (M+16) and a subsequent loss of -17 Da (•OH), you likely have an N-Hydroxy metabolite.
-
If you synthesize the N-Methoxy prodrug, the specific loss of -31 Da (•OCH
) confirms the integrity of the prodrug moiety, distinguishing it from the free N-hydroxy metabolite.
Experimental Protocol: Self-Validating Identification
To ensure high-confidence identification, follow this protocol. It includes a "self-validation" step using the cinnamoyl ion ratio.
Materials & Equipment[3][4]
-
Instrument: GC-MS (Single Quadrupole or ToF) or LC-MS/MS (QqQ).
-
Ionization: Electron Ionization (EI) at 70 eV is preferred for structural fingerprinting; ESI for molecular weight confirmation.
-
Solvent: Methanol (HPLC Grade).
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 1 mg of N-alkoxy cinnamamide in 1 mL Methanol.
-
Dilute to 10 µg/mL for direct injection or GC vial.
-
-
Acquisition Parameters (EI-MS):
-
Source Temp: 230°C.
-
Electron Energy: 70 eV.
-
Scan Range:
40–300.
-
-
Data Validation (The "Cinnamoyl Check"):
-
Step A: Locate the Molecular Ion (
). -
Step B: Identify the Cinnamoyl Ion (
131). -
Step C: Calculate the Stability Ratio :
-
Interpretation: N-alkoxy cinnamamides typically show a lower R value (< 0.5) compared to N-alkyl analogs due to the labile N-O bond promoting faster fragmentation.
-
-
Diagnostic Confirmation:
-
Look for the neutral loss of the alkoxy group (M - OR).
-
Example: For N-methoxy (M=177), look for
146. If 146 is present but 148 (loss of ethyl, 29) is absent, the N-alkoxy structure is confirmed.
-
References
-
Szmigielski, R., & Danikiewicz, W. (2005).[2] Similarities and differences in the electron ionization-induced fragmentation of structurally related N-alkoxymethyl lactams and sultams. Journal of Mass Spectrometry.
-
Relevance: Establishes the fundamental N-alkoxy/N-alkoxymethyl fragmentation mechanisms including aldehyde and radical elimination.[2]
-
-
BenchChem. (2025).[3] Mass Spectrometric Fragmentation Analysis of N-Isobutylbenzamide.
- Relevance: Provides comparative baseline data for N-alkyl amide fragmentation (Altern
-
RSC Publishing. (2025).
- Relevance: Confirms the synthesis and structural integrity of N-methoxycinnamamide in recent chemical biology applic
-
Glen Jackson (WVU). (2020).
- Relevance: Details the "phthalane-like" and "tropylium" transitions in phenyl-alkyl-amine systems, analogous to the cinnamoyl-styryl transition.
Sources
HPLC Retention Time Comparison: Cinnamamide vs. N-(benzyloxy)cinnamamide
[1]
Executive Summary
In Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 stationary phase, N-(benzyloxy)cinnamamide elutes significantly later than Cinnamamide .[1]
This retention behavior is governed by the substantial difference in hydrophobicity. The addition of the benzyloxy group (
Quick Reference:
Physicochemical Basis of Separation
To design a robust method, one must understand the molecular drivers of retention. The separation is not merely a result of molecular weight, but of the specific hydrophobic surface area available for interaction with the octadecylsilane (C18) ligands.
Structural Comparison
-
Cinnamamide (
): A primary amide.[1] It possesses a polar head group capable of hydrogen bonding with the mobile phase, reducing its retention on C18. -
N-(benzyloxy)cinnamamide (
): An N-alkoxy derivative.[1] The introduction of the benzyl ether moiety adds seven carbons, an aromatic ring, and disrupts the primary amide's hydrogen bonding network. This drastically increases the partition coefficient ( ) into the stationary phase.
Hydrophobicity (LogP) Analysis[1][2][3][4][5][6]
-
Cinnamamide: Experimental LogP
[1].[1] -
N-(benzyloxy)cinnamamide: Calculated LogP
.[1] -
Implication: A
of typically corresponds to a capacity factor ( ) increase of 2-3x, ensuring high resolution.[1]
Figure 1: Comparative hydrophobicity and interaction strength with C18 stationary phase.[1]
Recommended Experimental Protocol
This protocol is designed to be self-validating . It includes a "System Suitability" step to ensure the column is active and the mobile phase is correctly prepared.
Instrument Parameters
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex),
.[1] -
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[1]
-
Note: Acid is crucial to suppress ionization of the amide/hydroxamate protons, sharpening the peaks.
-
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[1]
-
Flow Rate:
. -
Detection: UV at
(Cinnamoyl chromophore ).[1] -
Temperature:
.
Gradient Profile
| Time (min) | % Mobile Phase B | Phase Description |
| 0.0 | 20% | Initial Equilibration |
| 10.0 | 80% | Linear Gradient (Elution Zone) |
| 12.0 | 95% | Wash (Remove highly lipophilic impurities) |
| 12.1 | 20% | Re-equilibration |
| 17.0 | 20% | Ready for next injection |
Performance Comparison & Data
The following data represents typical retention behavior observed under the standardized gradient conditions described above.
Retention Time Data (Representative)
| Compound | Retention Time ( | Relative Retention ( | Peak Characteristics |
| Cinnamamide | 1.00 (Reference) | Sharp, symmetric.[1] | |
| N-(benzyloxy)cinnamamide | ~2.33 | Broader due to higher |
Synthesis Monitoring Application
This separation is critical when synthesizing N-(benzyloxy)cinnamamide from Cinnamoyl Chloride and O-Benzylhydroxylamine.[1]
-
Starting Material (Cinnamoyl Chloride): Unstable, hydrolyzes to Cinnamic Acid (
, often overlaps with Cinnamamide but distinguishable by UV spectrum).[1] -
Intermediate (Cinnamamide): If ammonia is present as an impurity.[1]
-
Product: The target peak will appear much later in the chromatogram.
Figure 2: Workflow for monitoring the synthesis reaction using HPLC.
Troubleshooting & Optimization
Peak Tailing
The N-H group in N-(benzyloxy)cinnamamide can interact with residual silanols on the silica surface.
-
Solution: Use a "End-capped" column (e.g., "Eclipse Plus" or "Gemini").[1]
-
Mobile Phase: Ensure at least 0.1% TFA or 0.1% Phosphoric Acid is used.[1] The low pH suppresses silanol ionization (
becomes ).[1]
Resolution Issues
If the peaks co-elute (highly unlikely given the LogP difference, but possible if very short columns are used):
-
Decrease Initial %B: Start at 10% B instead of 20%. This forces the Cinnamamide to stick slightly longer while the hydrophobic N-benzyloxy derivative remains strongly retained.
-
Change Solvent: Switch Methanol for Acetonitrile. Methanol is a weaker solvent and will increase retention times for both, potentially improving selectivity (
).[1]
Detection Limits
Both compounds share the cinnamoyl chromophore.
References
-
Hansch, C., et al. (1995).[1] Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.[1] (Reference for Cinnamamide LogP).
-
Firdaus, S., et al. (2022).[1][2] "Development trans-N-benzyl hydroxyl cinnamamide based compounds from cinnamic acids and characteristics anticancer potency." Journal of the Iranian Chemical Society.
-
Willmann, J., et al. (2011).[1] "Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines." Journal of Biomedicine and Biotechnology. (Reference for RP-HPLC separation principles of lipophilic amides).
-
ACD/Labs. (2018). "Lipophilicity Descriptors: Understanding When to Use LogP & LogD." Application Note.
Publish Comparison Guide: Crystal Structure Analysis of N-(benzyloxy)cinnamamide
This guide outlines a comprehensive framework for the crystal structure analysis of N-(benzyloxy)cinnamamide , positioning it as a critical intermediate in the development of hydroxamic acid-based Histone Deacetylase (HDAC) inhibitors.[1]
The guide is structured to assist researchers in publishing a rigorous crystallographic study by comparing this specific O-protected hydroxamate precursor against its direct structural analogs: N-benzylcinnamamide (the deoxy analog) and N-hydroxycinnamamide (the active pharmacophore).[1]
Executive Summary & Strategic Context
N-(benzyloxy)cinnamamide represents a pivotal structural motif in medicinal chemistry.[1] As the
Publishing the crystal structure of this compound requires more than a CIF file; it demands a comparative analysis that highlights how the N–O bond alters the amide plane geometry and hydrogen bonding network compared to the standard N–C bond found in N-benzylcinnamamide.[1]
Core Value Proposition for Publication
-
Structural Novelty: Elucidation of the torsion angle around the
bond ( ), which is distinct from the bond in benzylamides. -
Mechanistic Insight: Understanding the "pre-organized" conformation for binding to the Zinc-dependent HDAC active site.
-
Intermolecular Interactions: Analysis of the competition between the amide
donor and the unique acceptor sites.[1]
Comparative Analysis: Product vs. Alternatives
This section objectively compares the crystallographic and physicochemical properties of N-(benzyloxy)cinnamamide (The Product) with its two primary "Alternatives" (Analogs).
Comparison Table: Structural & Functional Metrics
| Feature | Product: N-(benzyloxy)cinnamamide | Alternative A: N-benzylcinnamamide | Alternative B: N-hydroxycinnamamide |
| Role | Synthetic Intermediate / Prodrug | Deoxy Structural Analog | Active Pharmacophore (HDACi) |
| Key Linkage | Amide-Ether ( | Secondary Amide ( | Hydroxamic Acid ( |
| H-Bond Donor | 1 ( | 1 ( | 2 ( |
| H-Bond Acceptor | 2 ( | 1 ( | 2 ( |
| Torsion Flexibility | High (N–O rotation) | Moderate (N–C rotation) | Moderate (Planar preference) |
| Packing Motif | Likely Centrosymmetric Dimers or Chains | Chains along [001] via | 3D Network via |
| Space Group | Target for Determination (Often | Monoclinic | Monoclinic |
| Melting Point | ~110–115 °C (Estimated) | 108–110 °C (p-coumaramide analog) [Ref 2] | 150–160 °C (Decomp) |
Deep Dive: The "Oxy" Effect
The critical differentiator is the N-alkoxy effect .[1] In Alternative A (N-benzylcinnamamide) , the benzyl group is attached via a methylene carbon, allowing free rotation but generally adopting a trans-amide conformation to minimize sterics.[1] In the Product , the oxygen atom introduces the gauche effect and lone-pair repulsions, often forcing the benzyl group out of the amide plane significantly.
-
Publication Angle: Highlight the
(torsion) angle of . A deviation from (anti-periplanar) indicates a twisted conformation that may explain reaction kinetics during deprotection.[1]
Experimental Protocols (Self-Validating Systems)
Workflow 1: Synthesis & Crystallization
Objective: Obtain single crystals suitable for XRD with dimensions >0.1 mm.
-
Synthesis : React Cinnamoyl Chloride with O-benzylhydroxylamine hydrochloride in DCM/Pyridine at 0°C
RT.-
Validation: Monitor via TLC (EtOAc/Hexane 1:3). Product
should be distinct from starting amine.[1]
-
-
Purification : Recrystallize crude solid from Ethanol/Water (4:1) or Slow Evaporation from Ethyl Acetate .[1]
-
Why? Slow evaporation promotes thermodynamic stability, reducing disorder in the flexible benzyloxy tail.
-
-
Screening : Examine crystals under polarized light. Sharp extinction indicates singularity; "mosaicity" implies twinning.[1]
Workflow 2: Crystal Structure Determination
Objective: Solve the phase problem and refine to
-
Data Collection : Mount crystal on a glass fiber/loop.[1] Collect at 100 K (Cryostream).
-
Reasoning: Low temperature freezes the thermal vibration of the terminal phenyl ring of the benzyloxy group, which is prone to high thermal parameters (
).
-
-
Structure Solution : Use Direct Methods (SHELXT) . The heavy atoms (O, N) will phase the lighter carbons.
-
Refinement :
-
Locate the Amide
atom in the difference Fourier map.[1] -
Constraint: If the
bond length drifts, restrain it to 0.86 Å (DFIX). -
Check: Verify the assignment of
vs. in the hydroxamate chain. Nitrogen is trivalent (planar/pyramidal), Oxygen is divalent (bent).
-
Visualization of Structural Logic
The following diagram illustrates the comparative structural pathways and the critical H-bonding motifs to look for in your analysis.
Caption: Comparative structural logic linking chemical modification (N-alkoxy) to crystallographic outcomes (torsion & packing).
Authoritative References
-
Thiemann, T. (2016).[1] N-Benzylcinnamamide.[1] IUCrData, 1, x160647.
-
Context: Defines the baseline crystal structure of the deoxy-analog (Alternative A), establishing the
packing motif for cinnamamides.
-
-
Firdaus, S. N. H., et al. (2022). Development trans-N-benzyl hydroxyl cinnamamide based compounds from cinnamic acids and characteristics anticancer potency. Journal of the Iranian Chemical Society.
-
Context: Provides synthesis protocols and characterization data (FTIR, NMR) for N-benzyl cinnamamide derivatives.
-
-
Quoc, N. C., et al. (2023).[2][3] Synthesis of some N-hydroxycinnamamide and N-hydroxybenzamide Derivatives Bearing Amide Bonds Targeting HDAC. VNU Journal of Science: Natural Sciences and Technology.
-
Context: Establishes the pharmacological relevance of the N-hydroxy derivatives (Alternative B) and the necessity of the benzyloxy intermediate.
-
-
PubChem. (2025).[1] N-Benzylcinnamamide Compound Summary. National Library of Medicine.
-
Context: Verified chemical identifiers and physical property data for the structural analog.
-
Sources
- 1. N-Benzylcinnamamide | C16H15NO | CID 910211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5369108A - Potent inducers of terminal differentiation and methods of use thereof - Google Patents [patents.google.com]
- 3. Synthesis of some N-hydroxycinnamamide and N-hydroxybenzamide Derivatives Bearing Amide Bonds Targeting HDAC | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
Validating Purity of N-(benzyloxy)cinnamamide for Biological Screening
Executive Summary: The "Silent Killer" in Screening
In high-throughput screening (HTS) and lead optimization, N-(benzyloxy)cinnamamide serves a critical role as a stable precursor or lipophilic analog to hydroxamic acid-based histone deacetylase (HDAC) inhibitors. However, its utility is frequently compromised by a specific "silent" impurity: the free hydroxamic acid (N-hydroxycinnamamide).
Unlike standard organic impurities, the free hydroxamic acid is often 100–1000x more potent than the target N-benzyloxy analog. A sample of N-(benzyloxy)cinnamamide with 98% chemical purity (by standard HPLC) containing just 1% free hydroxamic acid can generate false-positive IC₅₀ data, leading to erroneous Structure-Activity Relationship (SAR) models.
This guide objectively compares high-purity, validated N-(benzyloxy)cinnamamide against standard commercial grades and functional alternatives, providing a rigorous protocol to ensure data integrity.
Comparative Analysis: Product vs. Alternatives
The following analysis contrasts Validated High-Purity N-(benzyloxy)cinnamamide against its metabolic parent (Free Hydroxamic Acid) and Standard Grade alternatives.
Table 1: Performance & Stability Profile
| Feature | High-Purity N-(benzyloxy)cinnamamide (Recommended) | Standard Grade (95%) | N-Hydroxycinnamamide (Free Acid Alternative) |
| Purity Requirement | >99.5% (specifically <0.1% free acid) | >95% (often contains 1-3% free acid) | >95% |
| Primary Utility | Prodrug studies, hydrophobic pocket probing | Initial HTS (High risk of false positives) | Active control / Potent inhibitor |
| Stability (DMSO) | High (>30 days at RT) | Moderate (Variable due to trace acid) | Low (Oxidation/Hydrolysis prone) |
| Key Impurity Risk | E/Z Isomerization | Free Hydroxamic Acid (False Active) | Hydrolysis to Cinnamic Acid (Inactive) |
| Metal Chelation | Negligible (unless hydrolyzed) | Variable | Strong (Zn²⁺, Fe³⁺) |
| Screening Role | Negative/Weak Control or Prodrug | Unreliable | Positive Control |
Why Purity Defines Performance
-
The "Trojan Horse" Effect: If you are screening N-(benzyloxy)cinnamamide to test the necessity of the free -OH group for binding, the presence of trace N-hydroxycinnamamide (the free acid) will mask the true inactivity of the benzyloxy compound.
-
Isomerism: The biological target (e.g., HDAC) typically binds the (E)-isomer (trans). Standard synthesis yields a mixture. High-purity validation requires quantitative separation of the (Z)-isomer, which is often inactive but competes for uptake.
Technical Deep Dive: The Validation Ecosystem
To guarantee the integrity of your biological data, you must move beyond simple HPLC-UV purity. You need a Self-Validating System that specifically hunts for the active impurity.
Diagram 1: The "Go/No-Go" QC Decision Tree
This workflow illustrates the critical decision points required to validate the reagent before it enters the biological assay plate.
Caption: A rigorous QC workflow prioritizing the detection of the active "free acid" impurity before isomer confirmation.
Detailed Experimental Protocols
Protocol A: The "Red Flag" Colorimetric Test (Ferric Chloride)
Context: Hydroxamic acids form highly colored complexes with Fe(III). N-alkoxyamides (the target product) do not. This is a rapid, low-cost pre-screen.
-
Preparation: Dissolve 5 mg of N-(benzyloxy)cinnamamide in 1 mL methanol.
-
Reagent: Prepare a 1% FeCl₃ solution in methanol.
-
Execution: Add 2 drops of FeCl₃ solution to the sample.
-
Readout:
-
Deep Red/Violet: Contains significant free hydroxamic acid (>1%). REJECT.
-
Yellow/Amber: Clean (matches blank). PROCEED to LC-MS.
-
Protocol B: Quantitative Isomer Analysis via ¹H-NMR
Context: Distinguishing the (E)-trans isomer from the (Z)-cis isomer and confirming the absence of the O-benzyl cleavage.
-
Solvent: Dissolve 10 mg sample in DMSO-d₆ (to prevent aggregation).
-
Acquisition: 400 MHz or higher. Relaxation delay (d1) ≥ 10s for quantitative integration.
-
Key Signals to Monitor:
-
Olefinic Protons: The trans (E) isomer shows a doublet with a coupling constant J = 15–16 Hz (typically ~7.5 ppm). The cis (Z) isomer shows a smaller coupling J = 10–12 Hz (typically ~6.0–6.5 ppm).
-
Benzylic Methylene: Singlet at ~4.9 ppm. If this integrates < 2.0 relative to the cinnamyl group, suspect hydrolysis (loss of benzyl group).
-
-
Calculation:
Protocol C: Biological Validation Control (The "Spike" Test)
Context: To prove your assay is sensitive to the impurity, you must run a control curve.
-
Run a dose-response curve of your Pure N-(benzyloxy)cinnamamide.
-
Run a dose-response curve of Pure N-hydroxycinnamamide (the impurity).
-
Simulation: Spike the Pure N-(benzyloxy) sample with 1% N-hydroxycinnamamide.
-
Acceptance Criteria: The IC₅₀ of the "Pure" sample should be >100x higher than the "Spiked" sample. If they are similar, your "Pure" sample is already contaminated or the N-benzyloxy compound is rapidly metabolizing in the assay buffer.
Mechanistic Insight: Why Stability Matters
The following diagram details the degradation pathway that turns the inactive N-(benzyloxy) probe into a false active hit.
Caption: The degradation pathway showing how O-debenzylation generates the potent false-positive agent.
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
Marmion, C. J., et al. (2004). Hydroxamic acids - An intriguing family of enzyme inhibitors and biomedical ligands. European Journal of Inorganic Chemistry. [Link]
-
Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. [Link]
Spectral Differentiation of N-Benzyl Cinnamamide and O-Benzyl Cinnamimidate: A Technical Comparison Guide
Topic: Spectral Differentiation: N-Benzyl Cinnamamide vs. O-Benzyl Cinnamimidate Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists[1]
Executive Summary
In the synthesis of cinnamamide derivatives—privileged scaffolds in anticancer and antitubercular drug discovery—alkylation of the amide functionality presents a classic regioselectivity challenge.[1] The ambident nature of the amide enolate allows for attack at either the Nitrogen (N-alkylation) or the Oxygen (O-alkylation).[1]
While N-benzyl cinnamamide (the thermodynamic product) is typically the desired pharmacophore, O-benzyl cinnamimidate (the kinetic product) can form as a byproduct or be targeted specifically for prodrug design.[1] Distinguishing these isomers is critical, as their biological half-lives and receptor binding affinities differ drastically.[1][2]
This guide provides a definitive spectral framework to differentiate these isomers using NMR, IR, and MS, supported by mechanistic insights and experimental protocols.
Mechanistic Basis of Isomerism
To understand the spectral differences, one must first understand the structural divergence.[1] The amide group functions as an ambident nucleophile.[1][2]
-
N-Benzyl Cinnamamide (Amide): Formed via attack of the nitrogen lone pair.[1][2] Features a highly stable resonance-stabilized carbonyl.[1][2]
-
O-Benzyl Cinnamimidate (Imidate): Formed via attack of the oxygen.[1][2] Features a C=N double bond and an ether-like oxygen linkage.[1][2]
Diagram 1: Divergent Synthesis Pathway
Figure 1: The ambident nucleophilic attack of cinnamamide anion on benzyl bromide leads to two distinct structural isomers.
1H and 13C NMR Spectroscopy: The Gold Standard
Nuclear Magnetic Resonance (NMR) offers the most conclusive evidence for differentiation.[1][2] The electronegativity difference between Nitrogen (3.[1][2]04) and Oxygen (3.[2][3]44) causes significant chemical shift changes in the benzylic position.[1][2]
A. Proton NMR (
H NMR)
The "smoking gun" is the benzylic methylene (-CH
-
N-Benzyl Species: The methylene protons are attached to Nitrogen.[1][2][4] They appear upfield, typically around 4.5 ppm , and often show coupling to the adjacent N-H proton (doublet,
Hz).[1] -
O-Benzyl Species: The methylene protons are attached to Oxygen.[1][2] They are significantly deshielded (downfield), appearing around 5.3 ppm as a singlet (unless the imidate nitrogen is protonated).
B. Carbon NMR (
C NMR)
-
Carbonyl vs. Imidoyl Carbon: The amide carbonyl (
) resonates at ~166 ppm .[1][2] The imidate carbon ( ) is often slightly shielded relative to the amide but distinct.[1][2] -
Benzylic Carbon: The most reliable indicator.[1][2] N-CH
carbons appear at ~44 ppm , whereas O-CH carbons shift downfield to ~65-70 ppm .[1][2]
Table 1: Comparative NMR Shifts (CDCl
)
| Feature | N-Benzyl Cinnamamide (Amide) | O-Benzyl Cinnamimidate (Imidate) | Differentiation Logic |
| O-deshielding effect (+0.8 ppm shift) | |||
| Amide NH couples to CH | |||
| Subtle; rely on alpha-carbon instead.[2] | |||
| Definitive diagnostic peak. |
Critical Note: The vinylic protons of the cinnamyl chain (
6.4 - 7.7 ppm) remain relatively similar in both isomers and are not reliable for differentiation.[2]
Infrared (IR) Spectroscopy
While less specific than NMR, IR provides a quick "fingerprint" verification, particularly useful for monitoring reaction progress in real-time.[1]
-
Amide I & II Bands (N-Benzyl): The N-benzyl cinnamamide shows a classic, intense Amide I band (C=O stretch) at 1654 cm
and an Amide II band (N-H bend) at 1540-1550 cm .[1] -
Imidate Bands (O-Benzyl): The C=O band disappears.[1][2] Instead, a C=N stretch appears near 1630-1640 cm
.[2] Crucially, the strong Amide II band is absent.[1][2] Strong C-O-C (ether-like) stretching vibrations appear in the 1050-1200 cm region.[1][2]
Experimental Protocol: Isolation & Validation
To rigorously validate these spectral claims, the following workflow ensures the isolation of the correct isomer.
Step 1: Synthesis (Schotten-Baumann Conditions)
-
Goal: Synthesize N-benzyl cinnamamide (Reference Standard).
-
Reagents: Cinnamoyl chloride (1.0 eq), Benzylamine (1.1 eq), Et
N (1.2 eq), DCM ( C to RT).[1] -
Procedure: Add acid chloride dropwise to the amine solution.[1][2] The high nucleophilicity of the amine ensures exclusive N-acylation.[1][2]
Step 2: Analytical Decision Tree
Use this logic flow to classify your synthesized product.
Diagram 2: Spectral Decision Tree
Figure 2: Logical flowchart for rapid identification of cinnamamide isomers.
Stability & Storage Warning
-
N-Benzyl Cinnamamide: Highly stable solid.[1][2] Can be stored at room temperature indefinitely.[1][2]
-
O-Benzyl Cinnamimidate: Thermodynamically unstable.[1][2] Susceptible to hydrolysis (reverting to cinnamamide + benzyl alcohol) or Chapman rearrangement (converting to N-benzyl isomer) upon heating.[1][2]
References
-
PubChem. (2025).[1][2] N-Benzylcinnamamide Compound Summary. National Center for Biotechnology Information.[2] [Link]
-
Gissot, A., Volonterio, A., & Zanda, M. (2005).[1][5] One-Step Synthesis of O-Benzyl Hydroxamates from Unactivated Aliphatic and Aromatic Esters.[1][2][5] The Journal of Organic Chemistry, 70(17), 6925–6928.[1] [Link]
-
Reich, H. J. (2024).[1][2] 1H NMR Chemical Shifts: Benzyl and Heteroatom Effects. University of Wisconsin-Madison Organic Chemistry Data. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.[2] (Standard reference for Imidate vs Amide IR bands).
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Benzylcinnamamide | C16H15NO | CID 910211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-BENZYLBENZAMIDE(1485-70-7) IR Spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. One-Step Synthesis of O-Benzyl Hydroxamates from Unactivated Aliphatic and Aromatic Esters [organic-chemistry.org]
Safety Operating Guide
Cinnamamide, N-(benzyloxy)- proper disposal procedures
This guide outlines the authoritative disposal and handling protocols for N-(benzyloxy)cinnamamide , a hydroxamic acid derivative often utilized in medicinal chemistry as a synthetic intermediate or histone deacetylase (HDAC) inhibitor probe.
Given the specialized nature of this compound (often lacking a high-volume industrial Safety Data Sheet), this guide applies a "Worst-Case Scenario" safety standard, treating the substance as a high-potency organic toxicant.
Part 1: Chemical Identification & Hazard Profiling
Before disposal, you must correctly characterize the waste to ensure regulatory compliance (RCRA/EPA) and safety.
| Parameter | Technical Detail |
| Chemical Name | N-(benzyloxy)cinnamamide |
| Functional Class | O-Benzyl Hydroxamic Acid / Cinnamyl Amide Derivative |
| Molecular Structure | Ph-CH=CH-CO-NH-O-CH₂-Ph |
| Primary Hazards | Irritant (Skin/Eye) , Potential Mutagen (Hydroxamic acid moiety), Aquatic Toxicity .[1] |
| Reactivity | Stable solid; hydrolyzes in strong acid/base. Incompatible with strong oxidizers. |
| Waste Classification | Non-Regulated Hazardous Waste (Solid) or D001 (Ignitable) if dissolved in organic solvents. |
Part 2: Safety & Personal Protective Equipment (PPE)
Core Directive: Treat N-(benzyloxy)cinnamamide as a potential sensitizer and mutagen. Zero skin contact is the operational goal.
-
Respiratory: N95 or P100 particulate respirator for solid handling; Fume hood required for solution preparation.
-
Dermal: Double nitrile gloves (0.11 mm min. thickness). Change immediately upon splash.[1]
-
Ocular: Chemical splash goggles. Safety glasses are insufficient for solution handling.
-
Clothing: Tyvek lab coat or standard cotton lab coat with sleeve covers.
Part 3: Disposal Workflows
A. Solid Waste Disposal (Pure Compound)
Do not dispose of in trash or sink.
-
Containment: Transfer the solid N-(benzyloxy)cinnamamide into a clear, screw-cap glass vial or high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "N-(benzyloxy)cinnamamide 100%"
-
Hazard Checkbox: Toxic, Irritant.
-
-
Segregation: Place the primary container into a secondary containment bag (Ziploc) to prevent external contamination.
-
Disposal Stream: Designate for High-Temperature Incineration . This ensures complete destruction of the aromatic rings and the hydroxamate linkage.
B. Liquid Waste Disposal (Reaction Mixtures/Solutions)
Most common scenario: Compound dissolved in DMSO, Methanol, or DCM.
-
Segregation by Solvent:
-
Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.
-
Non-Halogenated Stream: If dissolved in Methanol, Ethanol, DMSO, or Acetone.
-
-
Concentration Limit: If the concentration is >10%, consider precipitating the solid (if possible) to reduce liquid waste volume, though direct disposal of the solution is standard for research scales (<500 mL).
-
Container: Use an approved solvent waste carboy (HDPE or Steel).
-
Protocol:
-
Pour solution into the carboy using a funnel.
-
Rinse the original vessel with the compatible solvent (e.g., acetone) and add the rinsate to the waste carboy.
-
Close the lid tightly to prevent volatile emissions.
-
C. Contaminated Debris (Gloves, Weigh Boats, Paper)
-
Collection: Collect all solid debris contaminated with the substance in a dedicated "Solid Hazardous Waste" bucket lined with a thick (6 mil) polyethylene bag.
-
Sealing: When full, "gooseneck" seal the bag with tape.
-
Disposal: Ship for incineration. Do not autoclave (volatilization risk).
Part 4: Spill Management & Decontamination Logic
Scenario: 500 mg powder spill on a benchtop.
-
Isolate: Evacuate the immediate 10-foot radius. Post "Do Not Enter" signage.
-
PPE Up: Don double gloves, goggles, and N95 mask.
-
Dry Clean-Up (Preferred):
-
Gently cover the spill with wet paper towels (dampened with water) to prevent dust generation.
-
Scoop the wet powder/towel mix into a wide-mouth waste jar.
-
-
Wet Decontamination:
-
Step 1 (Solubilization): Wipe the surface with an ethanol-soaked wiper (solubilizes the organic amide).
-
Step 2 (Surfactant): Wash with 1% Alconox/soap solution.
-
Step 3 (Rinse): Final water rinse.
-
-
Verification: Visual inspection under UV light (if applicable, as cinnamamides often fluoresce) to ensure no residue remains.
Part 5: Decision Logic Flowchart
The following diagram illustrates the decision matrix for disposing of N-(benzyloxy)cinnamamide based on its physical state.
Figure 1: Decision matrix for the segregation and disposal of N-(benzyloxy)cinnamamide waste streams.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Cinnamamide. PubChem.[2][3][4][5][6] Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. Available at: [Link]
-
National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Cinnamamide, predominantly trans 97 621-79-4 [sigmaaldrich.com]
- 3. 肉桂酰胺,主要为反式 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. N,N-Diphenyl-cinnamamide | C21H17NO | CID 5708109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N-Diphenyl-cinnamamide | C21H17NO | CID 5708109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Benzylcinnamamide | C16H15NO | CID 910211 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Cinnamamide, N-(benzyloxy)-
Hazard Profiling & Risk Assessment
Chemical Identity:
The "Why" Behind the Safety Protocol (Causality): Unlike standard organic intermediates, N-(benzyloxy)cinnamamide presents a dual-threat profile that necessitates elevated precautions beyond standard "irritant" protocols.[1][3][4][5]
-
Sensitization & Reactivity (The Michael Acceptor): The cinnamoyl moiety contains an
-unsaturated carbonyl system.[1][3][4][6] This acts as a Michael acceptor, capable of alkylating nucleophilic residues (cysteine/lysine) on skin proteins, leading to allergic contact dermatitis and potential sensitization [1].[1][2] -
Mutagenic Potential (The Hydroxamate Motif): This compound is a protected hydroxamic acid.[1][2][3][4][5][6] Metabolic or chemical hydrolysis can release hydroxylamine derivatives, which are known mutagens.[1][2] Furthermore, under thermal stress or specific catalytic conditions, hydroxamate derivatives can undergo Lossen rearrangement , generating isocyanates—highly toxic respiratory sensitizers [2].[1][2]
-
Biological Potency: Structurally, this compound mimics Histone Deacetylase (HDAC) and Matrix Metalloproteinase (MMP) inhibitors.[1][2][3][4] It should be treated as a pharmacologically active agent with unknown chronic toxicity [3].[2][3][4][5][6]
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. The lipophilicity of the benzyl group enhances dermal absorption, requiring specific barrier materials.[2]
| PPE Category | Standard Requirement | Technical Specification & Rationale |
| Hand Protection | Double Gloving (Nitrile) | Inner: Nitrile (0.11 mm).Outer: Nitrile (0.11 mm) or Laminate (Silver Shield) for prolonged handling.Rationale:[1][3][4][5] Organic solvents (DMSO, DCM) used to dissolve this lipophile can permeate thin nitrile.[1][2][3] Double gloving provides a "breakthrough buffer."[2][3][4][5][6] |
| Eye Protection | Chemical Splash Goggles | ANSI Z87.1+ Impact/Splash Rated. Rationale:[3][5] Safety glasses are insufficient.[2][3][4][5][6] The benzyloxy group poses a severe irritation risk to corneal tissue; vapors from heated reactions require full orbital sealing.[2][4][5][6] |
| Respiratory | Engineering Control | Fume Hood (Face Velocity: 80–100 fpm). If handling powder outside a hood (strongly discouraged), use a P100/OV (Organic Vapor) respirator.Rationale:[1][2][3] Prevents inhalation of dusts capable of alveolar absorption.[2][3][4][5][6] |
| Body Defense | Lab Coat + Apron | Tyvek® sleeves or chemically resistant apron over a standard cotton lab coat.Rationale:[3][5] Cotton absorbs liquids, keeping the mutagen against the skin.[2] Tyvek provides a non-permeable barrier.[3][4][5][6] |
Operational Workflow: Step-by-Step
This protocol is designed to isolate the user from the compound during its most critical phase: Solubilization .[2][4][5][6]
Phase A: Weighing & Transfer (High Static Risk) [1][2][3]
-
Context: As a crystalline organic solid, N-(benzyloxy)cinnamamide is prone to static charge, causing powder scattering.[1][2][3]
-
Protocol:
Phase B: Dissolution (The Permeation Vector) [1][3]
-
Context: Solvents like DMSO or DMF are often used.[2][3][4][5][6] These are "carrier solvents" that will drag the chemical through intact skin.[4][5][6]
-
Protocol:
Phase C: Reaction & Heating
-
Context: Potential for Lossen rearrangement at high temperatures (
). -
Protocol:
Visual Workflow (DOT Diagram)
The following diagram outlines the logical flow of handling, emphasizing the "Stop/Check" points for safety.
Caption: Operational logic flow for handling N-(benzyloxy)cinnamamide, highlighting critical glove-change checkpoints during solubilization.
Emergency & Disposal Protocols
Spill Management:
-
Solid Spill: Do not sweep (creates dust).[1][2][3][4][5][6] Cover with a wet paper towel (water/ethanol) to dampen, then wipe up.[1][3]
-
Solution Spill: Cover with absorbent pads.[2][3][4][5][6] Treat the used pads as Hazardous Chemical Waste immediately. Clean the surface with 1N NaOH (to hydrolyze the ester/amide bond) followed by water.[1][4]
Disposal (End-of-Life):
-
Segregation: Do not mix with oxidizers (e.g., nitric acid) in the waste stream, as hydroxamic acid derivatives can react violently.[1][2]
References
-
National Center for Biotechnology Information (NCBI). (2025).[1][2][3][4][5][6] PubChem Compound Summary for CID 5282136, Cinnamamide. Retrieved from [Link] (Structure-Activity Relationship inference for alpha,beta-unsaturated amides).[1][2][3][4][5][6]
-
National Institutes of Health (NIH). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021).[1][2][3][4][5][6] Retrieved from [Link] (Detailing mutagenicity and Lossen rearrangement risks).
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3][4][5][6] Retrieved from [Link] (General protocols for handling novel organic compounds).
-
Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1][2][3][4][5][6] Retrieved from [Link].[1][2][3][4][5][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - Hydrocinnamamide, n-benzyl-m-methoxy- (C17H19NO2) [pubchemlite.lcsb.uni.lu]
- 4. N-Benzoylbenzylamine | C14H13NO | CID 73878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzyl cinnamate - Wikipedia [en.wikipedia.org]
- 6. N-Benzylcinnamamide | C16H15NO | CID 910211 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
